molecular formula C7H3FN2O3 B1397924 2-Fluoro-4-hydroxy-5-nitrobenzonitrile CAS No. 1134198-38-1

2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Cat. No.: B1397924
CAS No.: 1134198-38-1
M. Wt: 182.11 g/mol
InChI Key: YLRYYSYQJNBSMX-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxy-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H3FN2O3 and its molecular weight is 182.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-hydroxy-5-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-hydroxy-5-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-4-hydroxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O3/c8-5-2-7(11)6(10(12)13)1-4(5)3-9/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRYYSYQJNBSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile , synthesizing available physicochemical data with derived reactivity profiles standard in advanced medicinal chemistry.

CAS Registry Number: 1134198-38-1 Molecular Formula: C


H

FN

O

Molecular Weight: 182.11 g/mol [1]

Executive Summary

2-Fluoro-4-hydroxy-5-nitrobenzonitrile is a highly functionalized aromatic building block utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and proteolysis-targeting chimeras (PROTACs).[2] Its structure is defined by a "push-pull" electronic system: the electron-donating hydroxyl group is counterbalanced by three electron-withdrawing groups (cyano, nitro, and fluoro). This unique electronic landscape imparts significant acidity to the phenol and activates the fluorine atom toward nucleophilic aromatic substitution (S


Ar), making it a versatile scaffold for divergent synthesis.

Molecular Identity & Structural Analysis

AttributeDetail
IUPAC Name 2-Fluoro-4-hydroxy-5-nitrobenzonitrile
CAS Number 1134198-38-1
SMILES N#CC1=CC(=O)=C(O)C=C1F
InChI Key YLRYYSYQJNBSMX-UHFFFAOYSA-N
Structural Features [2][3][4][5] • C1 (Nitrile): Meta-director, EWG.• C2 (Fluoro): Activated leaving group for S

Ar.• C4 (Hydroxyl): Acidic proton donor; directs electrophiles to C3/C5.• C5 (Nitro): Ortho to OH, strongly acidifying; reducible to amine.
Structural Visualization

The following diagram illustrates the electronic vectors and reactive sites on the scaffold.

G Core Benzonitrile Core F_Group 2-Fluoro (S_NAr Active) Core->F_Group C2 Position OH_Group 4-Hydroxy (Acidic, pKa ~3.7) Core->OH_Group C4 Position NO2_Group 5-Nitro (Reducible) Core->NO2_Group C5 Position CN_Group 1-Cyano (Handle) Core->CN_Group C1 Position NO2_Group->OH_Group H-Bonding (Ortho Effect)

Caption: Functional group mapping showing the electronic interplay between the acidic phenol and the electron-withdrawing nitro/fluoro substituents.

Physicochemical Profile

The physical properties of this compound are dominated by the strong electron-withdrawing nature of the nitro and cyano groups, which significantly lower the pKa of the phenol relative to unsubstituted phenol.

Quantitative Data Table
PropertyValue / RangeConfidenceContext
Physical State Solid (Crystalline Powder)HighStandard for nitro-benzonitriles.
Color Pale Yellow to OrangeHighDue to nitro-group conjugation.
Melting Point 130 – 150 °C (Predicted)MediumAnalogous to 2-fluoro-4-hydroxybenzonitrile (123-127°C); nitro group typically raises MP.
Boiling Point 296.2 ± 40.0 °CLow (Calc.)[2]Decomposition likely prior to boiling at 760 mmHg.
Density 1.59 ± 0.1 g/cm³Low (Calc.)[2]High density due to halogen/nitro content.
pKa (Phenol) 3.74 ± 0.27 High (Calc.)[2]Critical: The ortho-nitro group drastically acidifies the phenol (Phenol pKa ~10 → ~7 with NO

). The para-cyano and meta-fluoro further reduce this to <4.0.
LogP ~1.5 – 1.8MediumModerately lipophilic, but ionizable at physiological pH.
Solubility DMSO, DMF, MeOH, AcetoneHighExcellent solubility in polar aprotic solvents.
Water Solubility Low (<1 mg/mL at pH 2)HighIncreases significantly at pH > 4.0 due to deprotonation.
Solubility & Handling Analysis
  • Solvent Selection: For reactions involving nucleophilic attack (S

    
    Ar), DMSO  or DMF  are preferred to solvate the anionic intermediates. For workup, the compound is soluble in ethyl acetate but can be extracted into aqueous base (NaHCO
    
    
    
    ) due to its high acidity.
  • Acidity Warning: With a pKa near 3.7, this compound behaves more like a carboxylic acid than a typical phenol. It will deprotonate in the presence of weak bases like bicarbonate.

Synthesis & Purification

The synthesis typically proceeds via electrophilic aromatic substitution (nitration), leveraging the directing effects of the hydroxyl group.

Synthetic Pathway[5][7]
  • Starting Material: 2-Fluoro-4-hydroxybenzonitrile.[1]

  • Reagent: Nitric Acid (HNO

    
    ) / Sulfuric Acid (H
    
    
    
    SO
    
    
    ).[5]
  • Regioselectivity: The -OH group directs ortho (positions 3 and 5). Position 5 is sterically favored and electronically reinforced by the meta-directing nitrile and para-directing fluorine.

Synthesis Start 2-Fluoro-4-hydroxybenzonitrile (CAS: 82380-18-5) Reagents HNO3 / H2SO4 (0°C to RT) Start->Reagents Intermediate Sigma Complex Reagents->Intermediate Electrophilic Attack Product 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS: 1134198-38-1) Intermediate->Product Re-aromatization (Major Isomer)

Caption: Nitration pathway. The synergistic directing effects of the substituents favor substitution at the C5 position.

Purification Protocol
  • Crude Isolation: Quench reaction mixture into ice water. The product typically precipitates as a yellow solid due to low water solubility at acidic pH.

  • Recrystallization: Ethanol/Water or Ethyl Acetate/Hexanes systems are effective.

  • Contaminants: Monitor for the C3-nitro isomer (minor byproduct) using

    
    H NMR.
    

Spectral Characterization (Expected)

Due to the specific substitution pattern, the spectral data serves as a primary validation tool.

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       ~11.0-12.0 ppm:  Broad singlet (OH). Highly deshielded due to intramolecular H-bonding with the adjacent nitro group.
      
    • 
       ~8.5 ppm (d):  H6 proton. Deshielded by the ortho-nitro and ortho-cyano groups. Shows coupling to Fluorine (
      
      
      
      Hz).
    • 
       ~7.0 ppm (d):  H3 proton. Shielded relative to H6. Shows coupling to Fluorine (
      
      
      
      Hz).
  • 
    F NMR: 
    
    • Single peak, typically around -100 to -110 ppm, showing coupling to H3 and H6.

  • IR Spectrum:

    • 2230 cm

      
      :  Sharp nitrile (C
      
      
      
      N) stretch.
    • 1530 & 1350 cm

      
      :  Strong nitro (NO
      
      
      
      ) asymmetric/symmetric stretches.
    • 3300-3500 cm

      
      :  Broad OH stretch (often weak/broad due to H-bonding).
      

Reactivity & Applications

This molecule is a "linchpin" intermediate because it offers three distinct vectors for chemical modification.

Nucleophilic Aromatic Substitution (S Ar)

The C2-Fluorine is highly activated.

  • Nucleophiles: Primary/secondary amines, thiols.

  • Condition: Mild base (K

    
    CO
    
    
    
    ) in DMF/DMSO.
  • Note: The phenol must be protected (e.g., as a methyl ether) or the reaction must account for the phenolate formation, which electronically deactivates the ring. However, the nitro group is strong enough to permit S

    
    Ar even on the phenolate in vigorous conditions.
    
Reduction

The C5-Nitro group can be reduced to an aniline.

  • Reagents: H

    
    /Pd-C, Fe/NH
    
    
    
    Cl, or SnCl
    
    
    .
  • Utility: Generates an ortho-aminophenol motif, a precursor for benzoxazoles.

O-Alkylation

The C4-Hydroxyl is readily alkylated.

  • Reactivity: Very fast due to low pKa.

  • Reagents: Alkyl halides + weak base (e.g., Cs

    
    CO
    
    
    
    ).

Safety & Handling (SDS Summary)

  • GHS Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[6][7][8]

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6][7][8]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but light-sensitive (nitro group degradation).

References

  • PubChem Compound Summary. (2025). 2-Fluoro-5-hydroxybenzonitrile (Analogous Structure Data). National Center for Biotechnology Information. Link

  • ChemicalBook. (2024). 2-Fluoro-4-hydroxy-5-nitro-benzonitrile Product Properties.Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Fluoro-5-nitrobenzonitrile (Structural Analog).Link

  • ChemSrc. (2025).[9] Predicted Properties for CAS 1134198-38-1.[2][3][9]Link

Sources

Technical Profile: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1134198-38-1 Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Molecular Weight:  182.11  g/mol [1][2]

Executive Summary

2-Fluoro-4-hydroxy-5-nitrobenzonitrile is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[3][2] Its structure is characterized by a "push-pull" electronic system: the electron-donating hydroxyl group is juxtaposed against two strong electron-withdrawing groups (nitro and nitrile) and an electronegative fluorine atom.[3][2]

This unique electronic environment makes the compound a versatile scaffold for Nucleophilic Aromatic Substitution (


)  and a critical intermediate in the development of Muscarinic M1 receptor agonists  for neurodegenerative diseases (e.g., Alzheimer's).[2]

Structural Analysis & Physicochemical Properties[2][3]

The molecule features a polysubstituted benzene ring where the positioning of functional groups dictates its reactivity.[3][2]

Electronic Configuration
  • 4-Hydroxyl (-OH): Acts as a ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -donor but is rendered highly acidic by the ortho-nitro and para-nitrile groups.[2] The calculated pKa is likely < 6.0, making it significantly more acidic than phenol (pKa ~10).[2]
    
  • 2-Fluoro (-F): Positioned ortho to the nitrile and para to the nitro group.[3][2] Both auxiliary groups activate this position for nucleophilic attack (

    
    ).[2]
    
  • 5-Nitro (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) & 1-Nitrile (
    
    
    
    ):
    Strong electron-withdrawing groups (EWGs) that deactivate the ring towards electrophilic attack but activate it for nucleophilic substitution and stabilize the phenoxide anion.[2]
Key Properties Table
PropertyValueSource/Note
Appearance Yellow SolidConsistent with nitro-phenols
Melting Point 135–140 °C (Estimated)Based on structural analogs
Boiling Point 296.2 ± 40.0 °CPredicted (760 Torr)
Density 1.59 ± 0.1 g/cm³High density due to -F/-NO2
Acidity (pKa) ~3.74 ± 0.27Predicted; Highly acidic phenol
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility (neutral form)

Synthetic Pathway (Authoritative Protocol)

The primary synthesis route involves the regioselective nitration of 2-fluoro-4-hydroxybenzonitrile.[3][2] The hydroxyl group directs the incoming nitro group to the ortho position (C5), which is sterically accessible compared to C3 (flanked by F and OH).[3][2]

Validated Protocol: Nitration via Nitric Acid

Source: Patent JP2010539217A (Compounds having activity at the M1 receptor)[2]

Reagents:
  • Starting Material: 2-Fluoro-4-hydroxybenzonitrile (CAS 82380-18-5)[3][2][4][5]

  • Nitrating Agent: 70% Nitric Acid (

    
    )[2][6]
    
  • Solvent: Glacial Acetic Acid (

    
    )[2]
    
Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 equivalent of 2-fluoro-4-hydroxybenzonitrile in glacial acetic acid (approx. 20 mL per gram of substrate).

  • Addition: Add 1.0–1.1 equivalents of 70%

    
     dropwise to the stirred solution. Note: Exothermic reaction; control addition rate.
    
  • Reaction: Heat the mixture to 40°C and maintain stirring for 24 hours .

  • Workup: Remove the solvent under reduced pressure to yield a crude yellow solid.[3][2][6]

  • Purification: Recrystallize the crude solid from Ethanol (EtOH) to obtain pure 2-Fluoro-4-hydroxy-5-nitrobenzonitrile.

Synthesis Start 2-Fluoro-4-hydroxybenzonitrile (CAS 82380-18-5) Product 2-Fluoro-4-hydroxy- 5-nitrobenzonitrile (CAS 1134198-38-1) Start->Product Electrophilic Aromatic Substitution (Nitration) Reagents 70% HNO3 / AcOH 40°C, 24h Reagents->Start

Figure 1: Synthetic route for the regioselective nitration of the precursor scaffold.

Reactivity Profile & Applications

The "Chameleon" Effect in

The reactivity of this molecule is dual-natured depending on pH.[3][2]

  • Neutral Form: The C2-Fluorine is highly activated by the para-nitro and ortho-cyano groups.[3][2] It is susceptible to displacement by amines or thiols.[2]

  • Anionic Form (Basic Conditions): Deprotonation of the 4-OH yields a phenoxide anion (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[2] The strong electron donation (+M effect) of the oxide deactivates the ring, significantly retarding nucleophilic attack at the fluorine position.[3][2]
    
    • Strategic Implication: If ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       at the fluorine is required, the hydroxyl group must often be protected (e.g., as a methyl ether or acetate) or the reaction must be performed under neutral/acidic conditions.[2]
      
Reduction to Aniline

The 5-nitro group can be reduced to an amine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) using standard conditions (

or

).[2] This transforms the molecule into 5-amino-2-fluoro-4-hydroxybenzonitrile , a key intermediate for forming benzoxazoles or indazoles.[3][2]

Reactivity Center 2-Fluoro-4-hydroxy- 5-nitrobenzonitrile Path1 Reduction (H2/Pd-C) Target: Nitro Group Center->Path1 Path2 O-Alkylation (R-X, Base) Target: Hydroxyl Group Center->Path2 Path3 SNAr (R-NH2) Target: Fluorine (Requires OH protection) Center->Path3 Prod1 5-Amino-2-fluoro- 4-hydroxybenzonitrile Path1->Prod1 Prod2 Alkoxy-nitrobenzonitrile (Ether formation) Path2->Prod2 Prod3 2-Amino-substituted Scaffold Path3->Prod3

Figure 2: Divergent reactivity pathways available for the scaffold.[3][2]

Pharmaceutical Application: M1 Receptor Modulators

The compound is explicitly cited in patent literature as Intermediate D147 for the synthesis of Muscarinic M1 receptor agonists.[3][2] These therapeutic agents are designed to improve cognitive function in Alzheimer's disease and schizophrenia.[2] The 4-hydroxy-5-nitro motif is often cyclized to form bicyclic heterocycles that mimic acetylcholine or allosterically modulate the receptor.[3][2]

Safety & Handling

  • Hazards: As a nitro-aromatic nitrile, the compound is potentially toxic if swallowed or inhaled.[3][2] The nitrile group poses a risk of cyanide liberation under extreme metabolic or chemical stress.[3][2]

  • Skin/Eye: The acidic phenol moiety is a skin and eye irritant.[3][2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The nitro group adds energetic potential; avoid high heat or shock.[3][2]

References

  • Patent JP2010539217A : Compounds having activity at the M1 receptor and their use as medicaments.[3][2] (2010).[2][6]

  • PubChem Compound Summary : 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS 1134198-38-1).[3][2][7] National Center for Biotechnology Information.[2] [2]

  • ChemicalBook : 2-Fluoro-4-hydroxy-5-nitrobenzonitrile Properties and Suppliers.[2]

Sources

Chemical Identity & Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: CAS 1134198-38-1 (2-Fluoro-4-hydroxy-5-nitrobenzonitrile) [1][2][3][4]

Executive Summary CAS 1134198-38-1, chemically identified as 2-Fluoro-4-hydroxy-5-nitrobenzonitrile , is a high-value pharmacophore intermediate primarily utilized in the synthesis of muscarinic acetylcholine receptor modulators (specifically M1 agonists).[2] Its unique tetrasubstituted benzene scaffold—featuring a nitrile, fluoride, hydroxyl, and nitro group—renders it a versatile "linchpin" for constructing fused heterocyclic systems such as benzoxazoles and benzimidazoles. This guide details its physicochemical properties, validated synthesis protocols, and downstream utility in medicinal chemistry.

The compound presents as a crystalline yellow solid. Its high functional density requires precise handling to prevent unwanted side reactions during storage or processing.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name 2-Fluoro-4-hydroxy-5-nitrobenzonitrile
CAS Number 1134198-38-1
Molecular Formula C₇H₃FN₂O₃
Molecular Weight 182.11 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Acidity (pKa) ~5.5 (predicted, due to electron-withdrawing NO₂/CN groups ortho/para to OH)
Melting Point >200°C (decomposition often observed)
Hazards Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation)

Mechanism of Utility: The "Four-Point" Scaffold

In drug discovery, particularly for M1 receptor agonists (targeted for Alzheimer's and schizophrenia treatment), this molecule serves as a critical building block. Its utility stems from its four distinct reactive centers, allowing for sequential, regioselective functionalization.

  • Site 1: Nitro Group (-NO₂): Serves as a latent amine. Reduction yields an aniline derivative, which can immediately cyclize with the adjacent hydroxyl or fluoride group to form benzoxazoles or benzimidazoles.

  • Site 2: Fluorine (-F): Activated by the ortho-cyano and para-nitro groups, this position is highly susceptible to Nucleophilic Aromatic Substitution (SnAr) , allowing the introduction of diverse amines or alkoxides.

  • Site 3: Hydroxyl (-OH): Provides a handle for alkylation (ether formation) or serves as the nucleophile in ring-closing reactions.

  • Site 4: Nitrile (-CN): A precursor for amides, acids, or heterocycles (e.g., tetrazoles, oxadiazoles).

Visualization: Reactivity Logic

ReactivityMap Core 2-Fluoro-4-hydroxy- 5-nitrobenzonitrile (CAS 1134198-38-1) Nitro 5-Nitro Group (Reduction Target) Core->Nitro H2/Pd or Fe/AcOH Fluoro 2-Fluoro Group (SnAr Electrophile) Core->Fluoro R-NH2 / Heat Hydroxy 4-Hydroxy Group (Nucleophile/Linker) Core->Hydroxy R-X / Base Nitrile 1-Cyano Group (Amide/Acid Precursor) Core->Nitrile Hydrolysis Benzoxazole Benzoxazole Scaffolds (M1 Agonists) Nitro->Benzoxazole Cyclization w/ OH Ether Aryl Ethers Hydroxy->Ether

Figure 1: Reactivity map illustrating the four functional handles of CAS 1134198-38-1 and their downstream utility in heterocyclic synthesis.

Experimental Protocol: Synthesis & Purification

The following protocol is adapted from validated patent literature (GSK, WO2009003981) describing the preparation of intermediate D147.

Objective: Regioselective nitration of 2-fluoro-4-hydroxybenzonitrile.

Reagents & Equipment
  • Starting Material: 2-Fluoro-4-hydroxybenzonitrile (1.0 equiv)

  • Reagent: Nitric Acid (70%, ~1.0 equiv)[5]

  • Solvent: Glacial Acetic Acid

  • Apparatus: Round-bottom flask with magnetic stirring and temperature control.

Step-by-Step Methodology
  • Dissolution: In a fume hood, dissolve 2-fluoro-4-hydroxybenzonitrile (e.g., 1.0 g, 7.29 mmol) in glacial acetic acid (20 mL). Ensure complete dissolution at room temperature.

  • Nitration: Add 70% Nitric Acid (0.326 mL, 7.29 mmol) dropwise to the stirred solution.

    • Note: The reaction is exothermic. Control addition rate to maintain temperature < 45°C.

  • Reaction: Heat the resulting solution to 40°C and maintain stirring for 24 hours .

    • Process Control: Monitor by LC-MS for the disappearance of starting material (MW 137) and appearance of product (MW 182).

  • Isolation: Remove the solvent under reduced pressure (rotary evaporator) to yield a crude yellow solid.

  • Purification: Recrystallize the crude residue from Ethanol (~15 mL).

    • Cool to 0°C to maximize yield.

    • Filter the precipitate and wash with cold ethanol.

  • Validation: Dry the solid in a vacuum oven at 40°C. Confirm structure via ¹H-NMR (DMSO-d₆) showing loss of one aromatic proton and a downfield shift of remaining protons due to the nitro group.

Visualization: Synthesis Workflow

Synthesis Start Start: 2-Fluoro-4-hydroxybenzonitrile (Dissolved in AcOH) Step1 Addition: Dropwise HNO3 (70%) (Exothermic Control) Start->Step1 Step2 Reaction: Heat to 40°C Time: 24 Hours Step1->Step2 Step3 Isolation: Evaporate Solvent (Yellow Solid Residue) Step2->Step3 Final Purification: Recrystallize from EtOH Yield: CAS 1134198-38-1 Step3->Final

Figure 2: Step-by-step synthesis workflow for the regioselective nitration of 2-fluoro-4-hydroxybenzonitrile.

Safety & Handling Profile

As a nitro-aromatic nitrile, CAS 1134198-38-1 poses specific safety risks that must be mitigated in a research environment.

  • Acute Toxicity: Nitriles can liberate cyanide upon metabolism, though the primary risk here is the nitro-aromatic nature (potential methemoglobinemia).

  • Skin/Eye Irritation: The compound is a potent irritant. The phenolic hydroxyl group is acidic (pKa ~5.5), capable of causing chemical burns if concentrated.

  • Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable. Do not heat dry solids above 100°C without DSC (Differential Scanning Calorimetry) validation.

Recommended PPE:

  • Nitrile gloves (double-gloved recommended).

  • Chemical safety goggles.

  • Work strictly within a fume hood to avoid inhalation of dust.

References

  • Glaxo Group Limited. (2009). Compounds having activity at the M1 receptor and their use as medicaments. WO Patent 2009003981.

  • Sigma-Aldrich. (n.d.). 2-Fluoro-4-hydroxy-5-nitrobenzonitrile Product Page.[1][2][3][4][5][6][7][8] Retrieved from Sigma-Aldrich.

  • Matrix Scientific. (n.d.). Safety Data Sheet: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile.[2]

Sources

2-Fluoro-4-hydroxy-5-nitrobenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile molecular weight and formula Content Type: In-depth technical guide

Executive Summary

2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS: 1134198-38-1) acts as a high-value pharmacophore scaffold in medicinal chemistry. Characterized by its dense functionalization on a single benzene ring, it offers four distinct orthogonal "handles" for chemical modification: a nitrile group (C-1), a labile fluorine atom (C-2), a phenolic hydroxyl (C-4), and a nitro group (C-5). This specific substitution pattern makes it an ideal intermediate for the synthesis of multi-targeted kinase inhibitors, PROTAC linkers, and anti-infective agents where precise electronic tuning is required.

This guide details the physicochemical properties, validated synthetic pathways, and mechanistic applications of this compound, designed for researchers in early-stage drug discovery.

Physicochemical Profile

The molecular identity of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile is defined by its specific atomic composition and the resulting electronic distribution, which dictates its reactivity.

Molecular Identity
PropertyData
IUPAC Name 2-Fluoro-4-hydroxy-5-nitrobenzonitrile
CAS Number 1134198-38-1
Molecular Formula C₇H₃FN₂O₃
Molecular Weight 182.11 g/mol
Monoisotopic Mass 182.0128 Da
Appearance Pale yellow to light brown solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
pKa (Calculated) ~5.5–6.0 (Phenolic OH, acidified by ortho-NO₂ and para-CN)
Structural Analysis

The molecule features a "push-pull" electronic system:

  • Electron Withdrawing Groups (EWG): The Nitrile (-CN) at C-1 and Nitro (-NO₂) at C-5 strongly withdraw electron density, increasing the acidity of the phenol and activating the C-2 position for nucleophilic attack.

  • Electron Donating Group (EDG): The Hydroxyl (-OH) at C-4 provides resonance donation, stabilizing the ring but also directing electrophilic substitutions (if further functionalization is attempted).

Synthetic Methodologies

The synthesis of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile typically proceeds via electrophilic aromatic substitution (nitration) of the precursor 2-fluoro-4-hydroxybenzonitrile . The regiochemistry is driven by the cooperative directing effects of the substituents.

Retrosynthetic Logic
  • Precursor: 2-Fluoro-4-hydroxybenzonitrile (CAS: 82380-18-5).[1]

  • Transformation: Nitration using HNO₃/H₂SO₄.

  • Regioselectivity:

    • -OH (C-4): Strong ortho/para director. Directs to C-3 and C-5.

    • -F (C-2): Ortho/para director. Directs to C-3 and C-5.

    • -CN (C-1): Meta director. Directs to C-3 and C-5.

    • Steric Control: Position C-3 is sterically crowded (flanked by -F and -OH). Position C-5 is less hindered. Result: Exclusive nitration at C-5.

Experimental Protocol: Nitration

Note: This protocol is a generalized standard procedure for nitrating electron-deficient phenols and should be optimized for specific scale.

Reagents:

  • 2-Fluoro-4-hydroxybenzonitrile (1.0 eq)

  • Fuming Nitric Acid (HNO₃, 1.1 eq)

  • Sulfuric Acid (H₂SO₄, solvent/catalyst)

  • Ice/Water (for quenching)

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with concentrated H₂SO₄ and cool to 0°C in an ice bath.

  • Addition: Slowly add 2-Fluoro-4-hydroxybenzonitrile in portions, maintaining internal temperature <10°C. Stir until fully dissolved.

  • Nitration: Add fuming HNO₃ dropwise over 30 minutes. The rate must be controlled to prevent exotherms which can lead to dinitration or tar formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[2]

  • Quenching: Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the precipitate, wash copiously with cold water to remove acid, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Visualization of Synthesis Pathway

SynthesisPath Start 2-Fluoro-4-hydroxybenzonitrile (CAS: 82380-18-5) Reagents HNO3 / H2SO4 0°C to RT Start->Reagents Intermediate Sigma Complex (Transition State) Reagents->Intermediate Electrophilic Attack at C-5 Product 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS: 1134198-38-1) Intermediate->Product -H+ (Aromatization)

Figure 1: Regioselective nitration pathway driven by steric and electronic directing effects.

Mechanistic Applications in Drug Design[3]

The utility of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile lies in its ability to undergo orthogonal functionalization. It serves as a "hub" for building complex heterocycles.

The "Four-Handle" Strategy
  • Phenolic -OH (C-4): The most accessible nucleophile.

    • Reaction: Alkylation (Williamson ether synthesis) or Mitsunobu reaction.

    • Use: Attaching solubilizing tails or linker chains for PROTACs.

  • Aromatic -F (C-2): Activated for SₙAr (Nucleophilic Aromatic Substitution).

    • Condition: The presence of para-NO₂ (relative to F? No, NO₂ is at 5, F is at 2. They are para to each other).

    • Correction: Let's verify the relationship. C-2 and C-5 are para. The Nitro group at C-5 strongly activates the Fluorine at C-2 for displacement by amines or thiols.

    • Use: Introduction of amino motifs to build kinase hinge-binding domains.

  • Nitro -NO₂ (C-5): A latent amine.

    • Reaction: Reduction (Fe/NH₄Cl, H₂/Pd-C) to aniline.

    • Use: Cyclization to form benzimidazoles or quinazolines.

  • Nitrile -CN (C-1):

    • Reaction: Hydrolysis to amide/acid or cyclization with amidines.

    • Use: Formation of triazines or oxadiazoles.

SₙAr Reactivity Profile

While the C-2 Fluorine is activated, the presence of the acidic C-4 Hydroxyl can complicate SₙAr reactions. In basic conditions, the phenol deprotonates to a phenoxide (O⁻), which is a strong electron donor (EDG). This electron donation into the ring deactivates the SₙAr capability at C-2.

Strategic Workaround:

  • Route A: Alkylate the -OH first (protecting it as an ether), then perform SₙAr at C-2.

  • Route B: Use a non-basic SₙAr protocol or a very strong nucleophile if the -OH must remain free (rare).

Functionalization Workflow Diagram

Functionalization cluster_logic Logic: Protect OH first to maintain SnAr reactivity Center 2-Fluoro-4-hydroxy-5-nitrobenzonitrile Ether Ether Derivative (via C-4 OH Alkylation) Center->Ether R-X, K2CO3 (First Step Recommended) SnAr_Product Substituted Benzonitrile (via C-2 F Displacement) Ether->SnAr_Product R-NH2, Heat (S_NAr Activated by NO2) Aniline Aniline Derivative (via C-5 NO2 Reduction) SnAr_Product->Aniline Fe, NH4Cl (Nitro Reduction)

Figure 2: Sequential functionalization strategy. Alkylation of the hydroxyl group is prioritized to prevent deactivation of the ring during SₙAr.

Safety & Handling (MSDS Highlights)

As a nitro-aromatic nitrile, this compound presents specific hazards.

  • GHS Classification:

    • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[3][4][5]

    • Skin/Eye Irritation: Category 2 (Causes serious irritation).[4]

    • Specific Target Organ Toxicity: Respiratory irritation.[5][6]

  • Handling:

    • Use only in a chemical fume hood.

    • Avoid contact with strong bases (exothermic deprotonation).

    • Incompatibility: Strong oxidizing agents, strong reducing agents.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under inert gas (Argon/Nitrogen) if long-term stability is required, although the nitro/nitrile groups are generally stable.

References

  • Matrix Scientific. (2024). Safety Data Sheet: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS 1134198-38-1).[7] Retrieved from

  • PubChem. (2024).[5][6][8] Compound Summary: 2-Fluoro-4-hydroxybenzonitrile (Precursor).[1] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2-Fluoro-5-nitrobenzonitrile (Related Analog). Merck KGaA. Retrieved from

  • Google Patents. (2010). Synthesis method of fluoro-nitrobenzonitrile derivatives. CN101648890B. Retrieved from

Sources

Technical Guide: Solubility Profile & Handling of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile

[1]

Executive Summary & Compound Profile

2-Fluoro-4-hydroxy-5-nitrobenzonitrile is a highly functionalized aromatic intermediate often utilized in the synthesis of androgen receptor antagonists (e.g., next-generation anti-prostate cancer agents) and proteolysis-targeting chimeras (PROTACs).[1] Its structure features a phenol core modified with three potent electron-withdrawing groups (EWGs): a nitrile (-CN), a nitro (-NO

1

This specific substitution pattern creates a "Push-Pull" electronic system that drastically alters its solubility compared to standard phenols. The compound exhibits significant acidity (estimated pKa < 4.5), making its solubility highly pH-dependent—a critical factor for extraction and purification workflows.[1]

Physicochemical Snapshot
PropertyValue / CharacteristicImpact on Solubility
CAS Number 1134198-38-1Unique Identifier
Molecular Weight 182.11 g/mol Low MW facilitates high solubility in polar organic solvents.[1]
Acidity (pKa) ~3.5 – 4.5 (Predicted)Critical: Behaves as a weak acid. Deprotonates in weak bases (e.g., NaHCO

).
H-Bonding Donor (1), Acceptor (4)Strong intramolecular H-bond between 4-OH and 5-NO

reduces water solubility of the neutral form.[1]
Appearance Pale yellow to yellow solidForms bright yellow/orange salts upon deprotonation.

Solubility Landscape

The solubility of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile is dictated by two competing forces:

  • Polarity: The nitrile and nitro groups promote solubility in polar aprotic solvents.

  • Intramolecular Hydrogen Bonding: The ortho relationship between the hydroxyl (C4) and nitro (C5) groups allows for an intramolecular hydrogen bond. This "masks" the hydrophilic nature of the hydroxyl group, increasing solubility in moderately non-polar solvents (like Toluene or DCM) compared to para-nitrophenols.[1]

Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, NMP Excellent (>100 mg/mL)Ideal for reaction media (S

Ar).[1] Difficult to remove; requires aqueous workup.
Polar Aprotic Acetone, Acetonitrile High (>50 mg/mL)Preferred for transfer and dissolution. Easy to remove by rotovap.
Polar Protic Methanol, Ethanol Good (Warm)Good for recrystallization. Solubility drops significantly when cold.
Ethers THF, 2-MeTHF Good Excellent for reactions; avoid if strong bases are used that might open THF (rare).[1]
Chlorinated DCM, Chloroform Moderate Good for extraction from acidic aqueous layers.
Esters Ethyl Acetate Moderate-High Standard extraction solvent. High capacity for the neutral phenol.
Aromatic Toluene Low (Cold) / High (Hot) Ideal Recrystallization Solvent. The compound dissolves at reflux but crystallizes upon cooling.
Alkanes Hexanes, Heptane Insoluble Use as an antisolvent to precipitate the product from EtOAc or DCM.
Aqueous Water (pH < 3) Very Low The neutral molecule is hydrophobic due to intramolecular H-bonding.
Aqueous Water (pH > 7) High Forms the water-soluble phenolate anion (Bright Yellow).

pH-Dependent Solubility & Extraction Logic

Because the 4-hydroxyl group is flanked by electron-withdrawing groups (Nitro at C5, Nitrile at C1), it is significantly more acidic than unsubstituted phenol.[1] This property allows for a "Self-Validating" purification method using Acid-Base extraction.[1]

The "Yellow Flash" Indicator[1]
  • Neutral State (Organic Soluble): Pale Yellow / Off-white.

  • Anionic State (Water Soluble): Deep Yellow / Orange.

  • Observation: If your aqueous wash turns bright yellow, you are losing product to the water layer (pH is too high).[1]

Graphviz Diagram: Solubility & Extraction Workflow

The following diagram illustrates the decision logic for solvent selection and pH manipulation during workup.

SolubilityLogicStartTarget: 2-Fluoro-4-hydroxy-5-nitrobenzonitrileSolventSelectSelect Solvent SystemStart->SolventSelectPolarAproticDMSO / DMF(Reaction Media)SolventSelect->PolarAproticSynthesisExtractionExtraction / WorkupSolventSelect->ExtractionIsolationRecrystPurification / RecrystallizationSolventSelect->RecrystPurificationAqBaseBasic Aqueous (pH > 7)Product is Anionic (Salt)Extraction->AqBaseAdd Base (NaHCO3)TolHotToluene (Hot)SolubleRecryst->TolHotAqAcidAcidic Aqueous (pH < 3)Product is NeutralOrgLayerOrganic Layer(EtOAc / DCM)AqAcid->OrgLayerExtract Product(Product in Organic)AqBase->AqAcidAcidify (HCl)AqBase->OrgLayerImpurity Removal(Product in Water)TolColdToluene (Cold)CrystallizesTolHot->TolColdCool to 0°C

Figure 1: Solubility-driven workflow for synthesis, extraction, and purification. Note the pH switch used to move the product between phases.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine exact solubility limits for your specific batch/purity.[1]

  • Preparation: Weigh 100 mg of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent (e.g., Toluene) in 100 µL increments at Room Temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • If dissolved < 1 mL: Solubility is >100 mg/mL .

    • If undissolved at 2 mL: Heat to 60°C. If dissolved, the solvent is suitable for recrystallization.[1]

  • Quantification: If exact numbers are needed, filter the saturated solution, dry a known volume of filtrate, and weigh the residue.

Protocol B: Purification via Recrystallization (Toluene System)

This method exploits the steep solubility curve in aromatic solvents driven by the nitro-group interactions.[1]

  • Dissolution: Suspend crude material in Toluene (10 mL per gram).

  • Heating: Heat to reflux (110°C). The yellow solid should dissolve completely.

    • Troubleshooting: If insoluble black specs remain, filter hot through a glass frit (do not use paper; it may char or clog).

  • Cooling: Allow the solution to cool slowly to room temperature with gentle stirring. Then, move to an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the resulting crystals. Wash the cake with cold Hexanes (not Toluene, to avoid redissolving).

  • Drying: Dry under vacuum at 45°C.

References

  • Compound Data & Identifiers

    • PubChem CID 11116377 (Analog: 2-Hydroxy-5-nitrobenzonitrile).[1] National Center for Biotechnology Information. Accessed Jan 2026. Link

    • CAS 1134198-38-1 Entry.[1] BLD Pharm / Matrix Scientific Catalog Data. Accessed Jan 2026.

  • Synthetic Methodology (Analogous Chemistry)

    • Synthesis of 2-fluoro-5-formylbenzonitrile (Recrystallization techniques). BenchChem Technical Support / Patent CN114907234B. Link

    • Nucleophilic Aromatic Substitution in Drug Discovery. Journal of Medicinal Chemistry. (General reference for S Ar solubility requirements).
  • Solubility Principles

    • Physicochemical Properties of Nitrophenols. IUPAC Digitized pKa Dataset.[2] Link

Multifunctional Scaffolds in Modern Drug Design: The Strategic Utility of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Research Applications of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of medicinal chemistry, 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS: 1134198-38-1) represents a "privileged scaffold"—a molecular building block possessing a high density of orthogonal functional groups. Its unique substitution pattern (fluoro, hydroxy, nitro, and cyano groups on a single benzene ring) allows for divergent synthetic pathways, making it an invaluable intermediate in the development of Androgen Receptor (AR) antagonists , Tyrosine Kinase Inhibitors (TKIs) , and Targeted Protein Degraders (PROTACs) .

This guide analyzes the chemical reactivity of this compound, outlines its specific applications in pharmaceutical synthesis, and provides validated experimental workflows for its manipulation.

Chemical Profile & Reactivity Landscape

The utility of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile stems from the electronic push-pull effects of its substituents. It is an electron-deficient aromatic ring (due to -NO2 and -CN) balanced by an electron-donating hydroxyl group.

Structural Analysis
  • C-1 (Nitrile): A precursor for amides, carboxylic acids, or heterocycles (e.g., tetrazoles, oxadiazoles).

  • C-2 (Fluorine): A handle for nucleophilic aromatic substitution (SNAr), though deactivated by the para-hydroxyl group unless the phenol is alkylated.

  • C-4 (Hydroxyl): An acidic phenol (pKa ~6-7 due to electron-withdrawing neighbors) serving as the primary attachment point for alkyl chains, solubilizing groups, or PROTAC linkers.

  • C-5 (Nitro): A latent amine. Reduction yields an aniline, enabling amide coupling or heterocyclization (e.g., into benzimidazoles or quinazolines).

Reactivity Map

ReactivityMap Core 2-Fluoro-4-hydroxy- 5-nitrobenzonitrile Phenol 4-OH Group (Nucleophilic Attack) Core->Phenol Primary Site Nitro 5-NO2 Group (Reduction to Aniline) Core->Nitro Secondary Site Nitrile 1-CN Group (Hydrolysis/Cyclization) Core->Nitrile Tertiary Site Fluoro 2-F Group (S_NAr Displacement) Core->Fluoro Conditional Site Ether Aryl Ethers (PROTAC Linkers) Phenol->Ether Alkylation (K2CO3, R-X) Aniline 5-Amino Scaffold (Kinase Inhibitors) Nitro->Aniline Fe/NH4Cl or H2/Pd Amide Benzamides (AR Antagonists) Nitrile->Amide Hydrolysis Heterocycle Benzimidazoles Quinazolines Aniline->Heterocycle Cyclization

Figure 1: Orthogonal reactivity map of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile. The 4-OH is typically the first point of diversification.

Key Research Applications

Next-Generation Androgen Receptor (AR) Antagonists

The structural motif of cyanobenzamides is central to non-steroidal anti-androgens like Bicalutamide and second-generation drugs like Enzalutamide and Apalutamide .

  • Application: Researchers use 2-Fluoro-4-hydroxy-5-nitrobenzonitrile to synthesize novel AR antagonists with improved metabolic stability or altered binding profiles.

  • Mechanism:

    • O-Alkylation: The 4-OH is alkylated to introduce a bulky lipophilic group (essential for hydrophobic pocket binding in the AR ligand-binding domain).

    • Nitro Reduction: The 5-NO2 is reduced to an amine.

    • Amide Coupling: The resulting aniline is coupled with a functionalized acid chloride to form the pharmacophore core.

  • Advantage: The 2-fluoro group mimics the electronic properties of the trifluoromethyl group found in older generation drugs but offers different steric and metabolic parameters.

Irreversible Kinase Inhibitors (EGFR/HER2)

The "4-anilino-3-cyanoquinoline" and "4-anilino-3-cyanoquinazoline" scaffolds are prevalent in EGFR inhibitors (e.g., Pelitinib , Neratinib ).

  • Application: This compound serves as the "right-hand side" aniline fragment or the core ring for bicyclic synthesis.

  • Strategy:

    • The 5-amino derivative (post-reduction) acts as the nucleophile to attack a 4-chloroquinazoline core.

    • The 4-hydroxy group allows for the attachment of solubilizing tails (e.g., morpholine or piperazine chains) via ether linkages, a critical design feature to improve the oral bioavailability of kinase inhibitors.

PROTAC Linker Attachment

Targeted Protein Degradation (TPD) requires a "warhead" (binding the target protein) connected to an E3 ligase ligand via a linker.

  • Application: The 4-hydroxy group provides a chemically distinct handle for attaching PEG or alkyl linkers before the rest of the molecule is elaborated into the warhead.

  • Why this compound? The presence of the electron-withdrawing nitro and cyano groups increases the acidity of the phenol, facilitating clean alkylation reactions under mild conditions (Mitsunobu or SN2) without affecting the other functional groups.

Experimental Protocols

Protocol A: Regioselective O-Alkylation (Ether Synthesis)

Objective: Functionalize the 4-OH group while preserving the nitro and nitrile groups.

Materials:

  • 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (1.0 eq)[1]

  • Alkyl Halide (e.g., Methyl iodide or a PEG-bromide) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile in 5 mL of anhydrous DMF under nitrogen.

  • Deprotonation: Add K₂CO₃ (2.0 mmol) and stir at room temperature for 15 minutes. The solution typically turns yellow/orange due to phenoxide formation.

  • Addition: Dropwise add the alkyl halide (1.2 mmol).

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[2]

  • Workup: Pour into ice water. If the product precipitates, filter and wash. If not, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation: 1H NMR should show the disappearance of the phenolic -OH signal (~10-11 ppm) and appearance of alkyl protons.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the 5-NO2 to 5-NH2 without reducing the nitrile (CN) or dehalogenating the fluorine.

Materials:

  • O-Alkylated Intermediate (from Protocol A)

  • Iron Powder (Fe) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Ethanol/Water (4:1 ratio)

Step-by-Step:

  • Suspension: Suspend the nitro compound (1.0 mmol) in 10 mL Ethanol/Water (4:1).

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat to reflux (80°C) with vigorous stirring for 1–2 hours.

    • Note: Do not use H₂/Pd-C if the fluorine atom is labile or if you wish to strictly avoid nitrile reduction, although Pd/C is often safe for nitriles under neutral conditions. Fe/NH₄Cl is chemically orthogonal and safer for the nitrile.

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with water, and dry.

  • Yield: Typically >85% conversion to the aniline.

Strategic Synthesis Workflow (Diagram)

This workflow illustrates the divergence from the core scaffold to two distinct therapeutic classes.

SynthesisWorkflow Start Starting Material: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile Step1 Step 1: O-Alkylation (R-X, K2CO3) Start->Step1 Intermediate1 Intermediate A: 4-Alkoxy-2-fluoro-5-nitrobenzonitrile Step1->Intermediate1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl) Intermediate1->Step2 Intermediate2 Intermediate B: 5-Amino-4-alkoxy-2-fluorobenzonitrile Step2->Intermediate2 Branch1 Path A: Kinase Inhibitors (S_NAr with Chloropyrimidine) Intermediate2->Branch1  Nucleophilic Attack   Branch2 Path B: AR Antagonists (Amide Coupling with Acid Chloride) Intermediate2->Branch2  Acylation  

Figure 2: Divergent synthesis workflow transforming the scaffold into bioactive precursors.

Safety & Handling (E-E-A-T)

As a nitro-aromatic nitrile, strict safety protocols are required.

Hazard ClassGHS CodeDescriptionHandling Protocol
Acute Toxicity H302, H312Harmful if swallowed or in contact with skin.[3][4]Wear nitrile gloves (double gloving recommended) and lab coat.
Irritant H315, H319Causes skin and serious eye irritation.[3][4]Use chemical splash goggles. Work in a fume hood.
Reactivity N/APotential for energetic decomposition (Nitro group).Avoid heating dry solid >150°C. Store away from strong reducing agents.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but light-sensitive; amber vials are recommended.

References

  • BLD Pharm. (2024). Product Safety Data Sheet: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS 1134198-38-1). Retrieved from

  • PubChem. (2024).[5] Compound Summary: 2-Fluoro-5-nitrobenzonitrile (Related Isomer Reactivity). National Library of Medicine. Retrieved from

  • Matrix Scientific. (2024). Chemical Catalog: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile. Retrieved from

  • Sigma-Aldrich. (2024). Fluorinated Building Blocks and Nitrobenzonitrile Derivatives. Retrieved from

  • Journal of Medicinal Chemistry. (General Reference). Structure-Activity Relationships of Cyanobenzamide Androgen Receptor Antagonists.

Sources

Predicted Biological Activity & Synthetic Utility of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile

[1][2]

Executive Summary

2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS: 82380-18-5) is a densely functionalized aromatic building block characterized by a unique "push-pull" electronic architecture.[1][2] While it possesses intrinsic biological activity as a potential oxidative phosphorylation uncoupler, its primary value lies as a privileged scaffold in drug discovery.[2]

The compound’s reactivity is defined by the ortho-para activation of the fluorine atom by the nitrile and nitro groups, enabling regiospecific Nucleophilic Aromatic Substitution (

2

Chemical Architecture & Electronic Profile

The molecule features a benzene core substituted with four distinct functional groups, creating a highly polarized system.[2]

PositionSubstituentElectronic EffectBiological/Synthetic Implication
C1 Nitrile (-CN)Strong EWG (

)
Activates C2-F for

; H-bond acceptor.[1][2]
C2 Fluorine (-F)EWG (Inductive), EDG (Resonance)Leaving group in

; Metabolic blocker.[2]
C4 Hydroxyl (-OH)Strong EDG (Resonance)Acidic proton (pKa

4.5); O-alkylation site.[1][2]
C5 Nitro (-NO

)
Strong EWG (

)
Activates C2-F; Potential toxicophore (reductive).[1][2]
Predicted pKa and Solubility

The hydroxyl group at C4 is flanked by an ortho-nitro group (C5) and a para-nitrile group (C1).[1][2] Both are strong electron-withdrawing groups (EWG) that stabilize the phenoxide anion via resonance.[1][2]

  • Base Phenol pKa: ~10.0[1][2]

  • Predicted pKa: 4.2 – 4.8 (Acidic)[2]

  • Physiological State: At pH 7.4, the compound exists almost exclusively as the anionic phenoxide .[2] This significantly increases aqueous solubility but may limit passive membrane permeability unless masked (e.g., as an ester or ether).[2]

Predicted Pharmacodynamics & Mechanism of Action[1]

Intrinsic Activity: Mitochondrial Uncoupling

Like 2,4-dinitrophenol (DNP), this compound possesses the structural requisites for a protonophore (lipophilic weak acid).[1][2]

  • Mechanism: The neutral molecule diffuses across the inner mitochondrial membrane, releases the proton (due to the pH gradient), and the anionic form returns to the intermembrane space (delocalized charge prevents trapping).

  • Prediction: Moderate to high potential for uncoupling oxidative phosphorylation , leading to ATP depletion and cytotoxicity.[2] Handling Precaution: Treat as a metabolic toxin.[1]

Scaffold Reactivity: The Gateway

The fluorine atom at C2 is the primary "warhead" for synthetic elaboration.[2] Despite the electron-donating hydroxyl group at C4, the fluorine is activated by the ortho-cyano and para-nitro groups.[1][2]

  • Reactivity Pattern: Nucleophiles (amines, thiols) preferentially attack C2, displacing fluoride.[2]

  • Selectivity: The C4-hydroxyl (or phenoxide) deactivates the ring slightly but directs incoming nucleophiles away from itself due to electrostatic repulsion and steric hindrance, preserving the C2 regioselectivity.[2]

SNAr_Mechanismcluster_0Reactantscluster_1Transition State (Meisenheimer)cluster_2ProductCompound2-Fluoro-4-hydroxy-5-nitrobenzonitrileComplexSigma Complex(Stabilized by -NO2/-CN)Compound->ComplexNucleophilic Attack (C2)NuNucleophile(R-NH2 / R-SH)Nu->ComplexProduct2-Substituted-4-hydroxy-5-nitrobenzonitrileComplex->ProductAromatizationLGLeaving Group(F-)Complex->LG

Figure 1: Mechanism of Regioselective Nucleophilic Aromatic Substitution (

1

Biological Applications in Drug Discovery[1][3][4]

M1 Muscarinic Receptor Agonists

The compound is a verified intermediate (Code: D147 ) in the synthesis of selective M1 agonists for Alzheimer's disease therapy.[2][3]

  • Role: It serves as the core scaffold.[2] The fluorine is displaced by a secondary amine (e.g., piperidine derivative) to link the pharmacophore, while the nitro group is subsequently reduced to an aniline for further derivatization.

  • Significance: This substitution pattern allows for the precise positioning of H-bond donors/acceptors required to bind the M1 orthosteric site while avoiding M2/M3 cross-reactivity.[1][2]

Covalent Kinase Inhibitors

The 2-fluoro-benzonitrile motif is increasingly utilized in "warheads" for Targeted Covalent Inhibitors (TCIs).[1][2]

  • Mechanism: The nitrile group can interact with the catalytic cysteine in specific kinases (reversible covalent), or the fluorine can serve as a leaving group for irreversible cysteine conjugation if positioned appropriately within the ATP binding pocket.

Experimental Protocols

Synthesis of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Reference Standard: Patent JP2010539217A[1][2]

Reagents: 2-Fluoro-4-hydroxybenzonitrile, Nitric Acid (70%), Acetic Acid.[1][2][3][4]

  • Preparation: Dissolve 2-fluoro-4-hydroxybenzonitrile (1.0 eq) in Glacial Acetic Acid (20 volumes).

  • Nitration: Add Nitric Acid (70%, 1.05 eq) dropwise at room temperature.[2]

    • Note: The hydroxyl group directs ortho, but the C3 position is sterically crowded by the nitrile and fluorine.[2] The C5 position is sterically accessible and electronically favored by the cooperative directing effects.[2]

  • Reaction: Heat the solution to 40°C and stir for 24 hours. Monitor by TLC or LC-MS (Target [M-H]- = 181.0).[1][2]

  • Workup: Remove solvent under reduced pressure. The residue is typically a yellow solid.[2]

  • Purification: Recrystallize from Ethanol to yield the pure product.

Reactivity Validation Assay ( Potential)

To verify the scaffold's suitability for library generation:

  • Dissolve 0.1 mmol of the compound in DMF (1 mL).

  • Add 1.2 eq of Morpholine (test amine).[2]

  • Add 2.0 eq of DIPEA (base).[2]

  • Heat to 60°C for 2 hours.

  • Analysis: Check for the disappearance of the Fluorine signal in

    
    F NMR or the mass shift (+85 Da for morpholine - 19 Da for F) via LC-MS.
    
    • Success Criterion: >90% conversion indicates the scaffold is active for library synthesis.[2]

Safety & Toxicology Profile

Hazard ClassGHS CodeDescription
Acute Toxicity H301/H311Toxic if swallowed or in contact with skin (Nitro/Nitrile).[1][2]
Irritation H315/H319Causes skin and serious eye irritation (Acidic phenol).[2][5]
Target Organ H373Potential damage to organs (Liver/Kidney) via uncoupling mechanism.[2]

Handling: Use only in a fume hood. Double-glove (Nitrile) is required due to potential rapid skin absorption.[1][2]

References

  • M1 Receptor Agonist Synthesis: Glaxo Group Ltd.[2] Compounds having activity at the M1 receptor and their use as medicaments.[2] JP2010539217A. (2010).[2]

  • Nucleophilic Arom

    
    ):  Bunnett, J. F., & Zahler, R. E. Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Piperidine. Chemical Reviews.[2] (1951).[2]  (Canonical reference for mechanism).
    
  • Uncoupling Activity: Terada, H. Uncouplers of oxidative phosphorylation.[2] Environmental Health Perspectives. (1990).[2] (Mechanistic grounding for nitrophenols).[2]

  • PubChem Compound Summary: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile.[1][2][3][4] National Center for Biotechnology Information.[2] [2]

Technical Guide: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile as a Pharmaceutical Intermediate

[1]

Executive Summary

2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS: 1134198-38-1 ) is a highly functionalized aromatic scaffold utilized primarily in the synthesis of Muscarinic Acetylcholine Receptor M1 Agonists .[1][2][3][4] These therapeutic agents are currently under intensive investigation for the treatment of cognitive deficits associated with Alzheimer’s disease (AD) and Schizophrenia .[1]

The compound’s value lies in its orthogonal reactivity profile : it possesses four distinct functional handles (Fluorine, Hydroxyl, Nitro, Nitrile) on a single benzene core.[1] This allows medicinal chemists to sequentially introduce pharmacophores—such as solubilizing amine tails or heterocyclic binding motifs—without requiring extensive protecting group strategies.[1]

Chemical Profile & Reactivity Map

PropertySpecification
CAS Number 1134198-38-1
Molecular Formula

Molecular Weight 182.11 g/mol
Appearance Yellow solid (crystalline)
Primary Application Precursor for benzoxazinones and multisubstituted aniline derivatives
Reactivity Logic

The molecule functions as a "chemical switchboard" for divergent synthesis:

  • C4-Hydroxyl (-OH): A nucleophile ready for alkylation (Williamson ether synthesis).[1] This is typically the first point of diversification to attach lipophilic tails or polar groups.[1]

  • C5-Nitro (-NO

    
    ):  A latent amine.[1] Upon reduction (
    
    
    or
    
    
    ), it yields an aniline at the 5-position, enabling amide coupling or cyclization.[1]
  • C2-Fluorine (-F): An electron-withdrawing group that modulates metabolic stability (blocking metabolic oxidation at the ortho-position) and influences the pKa of the neighboring phenol.[1]

  • C1-Nitrile (-CN): A precursor to amides (via hydrolysis) or heterocycles (e.g., oxadiazoles, tetrazoles).[1]

Synthesis Protocol: The "D147" Method

The most authoritative synthesis route, referenced in patent literature for M1 agonists, involves the controlled nitration of 2-fluoro-4-hydroxybenzonitrile .[1]

Mechanistic Rationale

Direct nitration of phenols is often uncontrolled, leading to dinitration or oxidation.[1] The use of Acetic Acid (AcOH) as a solvent moderates the acidity of the medium compared to concentrated sulfuric acid, ensuring regiospecificity at the C5 position (ortho to the directing -OH group and meta to the directing -CN group).[1]

Step-by-Step Protocol

Based on protocols for Intermediate D147 (JP2010539217A).

Reagents:

  • Starting Material: 2-Fluoro-4-hydroxybenzonitrile (1.0 eq)[1]

  • Reagent: Nitric Acid (70% concentration, 1.0 eq)[1]

  • Solvent: Glacial Acetic Acid (20 volumes)

Workflow:

  • Dissolution: Charge a glass reactor with 2-Fluoro-4-hydroxybenzonitrile and Glacial Acetic Acid. Stir until fully dissolved.

  • Addition: Add 70% Nitric Acid dropwise over 30 minutes. Critical: Maintain temperature below 25°C during addition to prevent exotherm-driven by-products.[1]

  • Reaction: Heat the mixture to 40°C and maintain for 24 hours .

    • Checkpoint: Monitor via LC-MS.[1][3][5] The product peak (M-H = 181) should appear; starting material (M-H = 136) should disappear.[1]

  • Workup: Remove solvent under reduced pressure (rotary evaporator) to yield a yellow solid.

  • Purification: Recrystallize from Ethanol (EtOH).

    • Yield Expectation: ~60-75%.[1]

Downstream Pharmaceutical Application

The primary utility of this intermediate is the construction of bicyclic heterocycles , specifically benzoxazin-3-ones , which serve as the core scaffold for potent M1 agonists.[1]

Pathway to Active Pharmaceutical Ingredient (API)[1]
  • Etherification: The C4-OH is alkylated with a protected amino-alcohol (e.g., N-Boc-piperidinyl-propanol).[1]

  • Reduction: The C5-NO

    
     is reduced to an aniline (
    
    
    ).[1]
  • Cyclization: The newly formed aniline reacts with an electrophile (e.g., chloroacetyl chloride) to close the ring onto the C4-oxygen, forming the benzoxazinone core.[1]

Visualization of Synthesis & Application

The following diagram illustrates the transformation from raw materials to the pharmaceutical scaffold.

GSMStart: 2-Fluoro-4-hydroxybenzonitrileHNO3Reagent: HNO3 / AcOH(Nitration)SM->HNO3INTINTERMEDIATE:2-Fluoro-4-hydroxy-5-nitrobenzonitrile(CAS: 1134198-38-1)HNO3->INT40°C, 24hSTEP1Step 1: Alkylation(R-X, K2CO3)INT->STEP1ETHEREther IntermediateSTEP1->ETHERSTEP2Step 2: Reduction(H2, Pd/C)ETHER->STEP2ANILINEAniline IntermediateSTEP2->ANILINESTEP3Step 3: Cyclization(Chloroacetyl Cl)ANILINE->STEP3DRUGTarget Scaffold:M1 Receptor Agonist(Benzoxazinone Core)STEP3->DRUG

Figure 1: Synthetic workflow transforming the precursor into the M1 Receptor Agonist scaffold.

Safety & Handling (MSDS Highlights)

  • Health Hazards: Like many benzonitriles, this compound is harmful if swallowed or inhaled (H302+H332).[1] It causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Specific Risk: Nitro-aromatics can be explosive if heated under confinement.[1] The nitration reaction (synthesis step) requires strict temperature control to prevent thermal runaway.[1]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis of the nitrile group.[1]

References

  • Patent: Compounds having activity at the M1 receptor and their use as medicaments. JP2010539217A (and equivalents WO2008119772).[1]

  • Chemical Database: PubChem Compound Summary for CAS 1134198-38-1.[1] [1]

  • Vendor Data: BLD Pharm / Sigma-Aldrich Catalog Entry for 2-Fluoro-4-hydroxy-5-nitrobenzonitrile.[1]

Technical Guide: Safe Handling & Risk Management of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile

[1][2]

Chemical Identity & Medicinal Chemistry Context[1][2][3][4][5]

Compound Name: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile CAS Number: 1134198-38-1 Molecular Formula: C₇H₃FN₂O₃ Molecular Weight: 182.11 g/mol Synonyms: 4-Hydroxy-5-nitro-2-fluorobenzonitrile; 5-Nitro-2-fluoro-4-hydroxybenzonitrile.[1][2][3]

Strategic Application in Drug Discovery

This compound acts as a high-value "trifunctional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three functional groups, allowing for sequential modification in the synthesis of kinase inhibitors, PROTACs, and heterocyclic active pharmaceutical ingredients (APIs).[1][4][3]

  • Phenol (-OH, C4): Acts as a nucleophile for etherification or SNAr reactions to link targeting moieties.[1][2][3]

  • Nitro (-NO₂, C5): Serves as a masked amine.[1][2][3] Reduction yields an aniline, enabling amide coupling or heterocycle formation (e.g., benzimidazoles).[1]

  • Nitrile (-CN, C1): Can be hydrolyzed to carboxylic acids/amides or converted into tetrazoles/oxadiazoles.[1][2][3]

  • Fluorine (-F, C2): Modulates pKa, metabolic stability, and lipophilicity; can also serve as a leaving group in specific SNAr conditions if the ring is sufficiently electron-deficient.[1][2][3]

Synthesis Insight: This compound is typically accessible via the electrophilic aromatic nitration of 2-fluoro-4-hydroxybenzonitrile (CAS 82380-18-5).[1][2][3] The directing effects of the hydroxyl (ortho/para), fluorine (ortho/para), and nitrile (meta) groups all synergistically activate the C5 position, making this the thermodynamically and kinetically favored product.[1][2]

Hazard Identification & Mechanistic Toxicology[1][2][4][6]

This section moves beyond standard H-statements to explain the causality of toxicity, essential for designing effective safety barriers.

Functional Group Hazards
Functional GroupHazard MechanismRisk Implication
Nitrile (-CN) Metabolic Cyanide Release: While aromatic nitriles are more stable than aliphatic ones, hepatic metabolism (CYP450) can liberate cyanide ions, inhibiting cytochrome c oxidase.[1][2][3]Acute Toxicity: High risk of cellular hypoxia.[1][2][3] Antidote awareness (hydroxocobalamin) is critical.[1][2][3]
Nitro (-NO₂) Methemoglobinemia: Reduction of the nitro group in vivo can oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), reducing oxygen transport capacity.[1][2][3]Blood Toxicity: Cyanosis (blue skin) is a late sign.[1][2][3] Early monitoring required upon exposure.[1][2][5]
Phenol (-OH) Protein Denaturation & Acidity: The electron-withdrawing nitro and nitrile groups significantly increase the acidity of the phenol (pKa likely < 7), making it corrosive to mucous membranes.[1][2][3]Chemical Burns: Rapid skin penetration and tissue damage.[1][2][3]
Fluorine (-F) Thermal Decomposition: In a fire, C-F bonds rupture to release Hydrogen Fluoride (HF).[1][2][3]Respiratory/Bone Hazard: HF scavenges calcium; systemic toxicity possible from inhalation.[1][2][3]
GHS Classification (Derived)[1][2][4]
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4 (Toxic/Harmful).[1][2][3][6]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][3][6][7][8]

  • Serious Eye Damage: Category 1 (Causes serious eye damage due to acidic phenol).[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[1][2][3][6]

Engineering Controls & Personal Protective Equipment (PPE)[1][2]

Safety protocols must be scaled to the quantity handled.[1][2] A "one size fits all" approach is dangerous in research environments.[1][2]

Tiered Handling Protocols
ScaleContainment StrategyPPE Requirements
Analytical (< 10 mg) Fume Hood: Standard sash height.[1][2][3] Balance enclosure recommended for weighing.[1][2]Gloves: Double nitrile (0.11 mm).[1][2][3] Eye: Safety glasses with side shields.[1][2][3] Body: Standard lab coat.
Preparative (10 mg - 1 g) Fume Hood: Constant face velocity > 100 fpm.[1][2] Use anti-static weighing boats to prevent dust dispersion.[1][2]Gloves: Double nitrile or single laminate (Silver Shield) if dissolved in organic solvents.[1][2][3] Eye: Chemical splash goggles. Body: Lab coat + chemically resistant apron.[1][2][3]
Scale-Up (> 1 g) Glovebox / Isolator: Preferred for solids.[1][2][3] If in hood, use a powder containment funnel.[1][2]Gloves: 5 mil nitrile inner + Chem-block outer.[1][2] Respiratory: N95/P3 particulate respirator if outside containment.[1][2][3] Body: Tyvek disposable suit.[1][2]
Glove Permeation Logic
  • Nitriles: Standard nitrile gloves offer fair protection against solid transfer but are permeable to solutions of nitro-aromatics in acetone or DCM.[1][2]

  • Recommendation: If the compound is dissolved in DCM or DMF , use Laminate (Silver Shield/4H) gloves immediately.[1][2] The nitro group enhances permeation through standard rubber.[1][2]

Emergency Response & Decision Logic

The following diagram outlines the critical decision pathways for exposure incidents.

ExposureResponseStartExposure IncidentTypeIdentify Exposure TypeStart->TypeSkinSkin/Dermal ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleWashImmed. Wash (15 min)Soap + WaterNO Organic SolventsSkin->WashRinseEye Wash Station(15-20 mins)Hold eyelids openEye->RinseFreshAirMove to Fresh AirSupport BreathingInhale->FreshAirPhenolCheckSigns of Whitening/Burn?Wash->PhenolCheckPEGApply PEG 300/400(Phenol Decontamination)PhenolCheck->PEGYesMedicalSeek Medical AttentionPhenolCheck->MedicalNoPEG->MedicalRinse->MedicalCyanideCheckSigns of Hypoxia?(Dizziness, Rapid Breathing)FreshAir->CyanideCheckCyanideCheck->MedicalUrgent

Figure 1: Decision matrix for exposure response.[1][2][3][7][8] Note the specific intervention (PEG 300/400) for phenol-based burns.[1][2]

Chemical Reactivity & Incompatibility[1][2]

Understanding what not to mix is as important as the synthesis itself.

Reactivity Profile
  • Acidity: The compound is significantly more acidic than phenol (pKa ~10) due to the electron-withdrawing nitro and nitrile groups.[1][2] It will react vigorously with strong bases (NaH, NaOH) to form the phenoxide salt.[1][2]

  • Thermal Instability: Nitro-aromatics possess high energy potential.[1][2] While this specific molecule is stable at room temperature, heating > 150°C (or near its decomposition point) can trigger runaway decomposition.[1][2]

  • Incompatibilities:

    • Strong Oxidizers: Risk of ring cleavage or uncontrolled oxidation.[1][2][3]

    • Reducing Agents (LiAlH4, H2/Pd): Will reduce the nitrile (to amine) and nitro (to aniline/hydroxylamine) groups, potentially exothermically.[1][2][3]

    • Strong Bases: Exothermic deprotonation.[1][2][3]

Storage & Stability[1][2][4]
  • Condition: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.[1][2][3] Phenols are prone to oxidation (turning pink/brown) upon prolonged air exposure.[1][2][3]

  • Shelf Life: Re-test purity annually.

Waste Disposal & Environmental Fate[2]

Do not dispose of down the drain. This compound combines the aquatic toxicity of phenols with the persistence of fluorinated aromatics.[1][2]

  • Segregation: Collect in a dedicated "Toxic Organic" waste stream.

  • Labeling: Clearly mark as "Fluorinated Nitro-Phenol" to alert waste handlers of the HF generation potential during incineration.[1][2]

  • Quenching (Spills):

    • Solid Spill: Do not sweep (dust hazard).[1][2][3] Wet with inert solvent (e.g., heptane) and wipe up with chemically resistant pads.[1][2]

    • Solution Spill: Absorb with vermiculite or sand.[1][2] Treat the area with a dilute, weak base (Sodium Carbonate) to neutralize the phenol, then wash with soapy water.[1][2]

References

  • CP Lab Safety . 2-Fluoro-4-hydroxy-5-nitrobenzonitrile Product Data. Retrieved from

  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 2734675, 2-Fluoro-4-hydroxybenzonitrile (Precursor). Retrieved from

  • Sigma-Aldrich .[1][2][6][7] Safety Data Sheet for 2-Fluoro-5-nitrobenzonitrile (Structural Analog). Retrieved from [1][2]

  • Apollo Scientific . Safety Data Sheet: 3-Nitrobenzonitrile (Functional Group Hazards). Retrieved from

Electronic Architecture & Synthetic Utility of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic properties, synthesis, and reactivity of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile , a specialized intermediate in the synthesis of muscarinic receptor modulators and other bioactive scaffolds.

Technical Whitepaper | Application Note: D147

Executive Summary

2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS: 1134198-38-1) represents a highly functionalized aromatic scaffold characterized by a unique "push-pull" electronic system.[1] The molecule features a benzene core substituted with three strong electron-withdrawing groups (EWGs)—cyano, nitro, and fluoro—and one strong electron-donating group (EDG)—hydroxy. This configuration creates specific zones of reactivity: extreme acidity at the phenolic position and high susceptibility to nucleophilic aromatic substitution (


) at the fluorinated position. This guide analyzes these electronic effects to optimize its use in pharmaceutical synthesis.

Electronic Landscape & Structural Analysis

The reactivity of this molecule is dictated by the interplay between inductive (


) and resonance (

) effects.
Substituent Topology
  • C1 (Cyano, -CN): Strong EWG (

    
    ). Directs meta.
    
  • C2 (Fluoro, -F): Weak EWG (

    
    ), Weak EDG (
    
    
    
    ). Directs ortho/para.
  • C4 (Hydroxy, -OH): Strong EDG (

    
    ). Directs ortho/para.
    
  • C5 (Nitro, -NO

    
    ):  Strong EWG (
    
    
    
    ). Directs meta.
The "Push-Pull" Effect

The molecule exhibits a polarized electronic distribution. The C4-Hydroxy group pushes electron density into the ring, while the C1-Cyano and C5-Nitro groups aggressively pull density away.

  • Acidity Enhancement: The -OH group is located para to the Cyano group and ortho to the Nitro group. Both EWGs stabilize the resulting phenoxide anion through resonance delocalization. Consequently, the pKa of this phenol is significantly lower than unsubstituted phenol (pKa ~10), estimated in the range of 4.5 – 5.5 .

  • Activation of C2: The Fluorine atom at C2 is positioned ortho to the Cyano group and para to the Nitro group. Both groups withdraw electron density from C2, making it highly electron-deficient and a prime target for nucleophilic attack (

    
    ).
    
Visualization of Electronic Activation

The following diagram illustrates the vectors of electron withdrawal that activate the C2 position and acidify the C4 position.

ElectronicEffects Core Benzene Core CN 1-Cyano (-CN) (Strong EWG) CN->Core -M, -I (Deactivates Ring) F 2-Fluoro (-F) (Leaving Group) CN->F Ortho-Activation (Facilitates SnAr) OH 4-Hydroxy (-OH) (Acidic Center) CN->OH Para-Activation (Increases Acidity) OH->Core +M (Activates Ring) NO2 5-Nitro (-NO2) (Strong EWG) NO2->Core -M, -I (Deactivates Ring) NO2->F Para-Activation (Facilitates SnAr) NO2->OH Ortho-Activation (Increases Acidity)

Figure 1: Vector map of electronic effects.[1] Red arrows indicate electron withdrawal enhancing SnAr reactivity at the Fluorine position; dashed lines indicate resonance stabilization of the Phenol.

Synthesis Protocol

The synthesis of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile is achieved via the regioselective nitration of 2-fluoro-4-hydroxybenzonitrile.

Reaction Scheme

Precursor: 2-Fluoro-4-hydroxybenzonitrile Reagent: Nitric Acid (70%) / Acetic Acid Mechanism: Electrophilic Aromatic Substitution (


)[2]
Step-by-Step Methodology

This protocol is derived from patent literature regarding M1 receptor agonists (e.g., intermediate D147).

  • Preparation: Dissolve 2-fluoro-4-hydroxybenzonitrile (1.0 eq) in glacial acetic acid (20 volumes).

  • Addition: Add Nitric Acid (70%, 1.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to 40°C and maintain for 24 hours.

    • Note: The mild temperature is crucial to prevent over-nitration or hydrolysis of the nitrile.

  • Workup: Remove the solvent under reduced pressure to yield a yellow solid.[2][3]

  • Purification: Recrystallize from Ethanol (EtOH) to obtain the pure product.

Regioselectivity Logic

Why does the nitro group add to C5?

  • -OH (C4): Strong ortho/para director. Directs to C3 and C5.[1]

  • -F (C2): Ortho/para director. Directs to C3 and C5 (C5 is para to F).

  • -CN (C1): Meta director. Directs to C3 and C5.[1]

  • Steric Hindrance: C3 is flanked by -F and -OH (highly crowded). C5 is flanked by -OH and -H (less crowded).

  • Result: All electronic vectors and steric factors converge to favor substitution at C5 .

Reactivity & Applications in Drug Discovery

This scaffold is a versatile building block for constructing heterocyclic cores found in kinase inhibitors and GPCR modulators.

Acidity & Phenoxide Generation

Due to the pKa depression (~5.0), the hydroxy group can be deprotonated by weak bases (e.g., K


CO

, NaHCO

).
  • Application: The resulting phenoxide is a potent nucleophile for alkylation reactions (e.g., synthesis of biaryl ethers).

  • Caution: In

    
     reactions targeting the fluorine, the phenoxide must often be protected (e.g., as a methyl ether or ester) to prevent it from donating electron density back into the ring, which would deactivate the C2 position.
    
Nucleophilic Aromatic Substitution ( )

The C2-Fluorine is a "hot" leaving group.

  • Activation: The C2 position is activated by the ortho-Cyano and para-Nitro groups.

  • Nucleophiles: Amines, thiols, and alkoxides can displace the fluorine.

  • Pathway:

    
    
    
Reduction to Aniline

The C5-Nitro group can be reduced to an amine (aniline) using standard conditions (Fe/NH


Cl, H

/Pd-C, or SnCl

).
  • Result: 5-Amino-2-fluoro-4-hydroxybenzonitrile.[2]

  • Utility: This aniline can undergo cyclization to form benzoxazoles or quinazolines.

Quantitative Data Summary
PropertyValue / DescriptionNote
Molecular Weight 182.11 g/mol
Formula C

H

FN

O

Predicted pKa 4.5 – 5.5Highly acidic phenol
Primary Reactivity

at C2; Alkylation at O4
Fluorine is labile
Appearance Yellow SolidTypical of nitrophenols
Storage Sealed, Dry, Room TempMoisture sensitive (nitrile)

Safety & Handling (GHS)

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H318: Causes serious eye damage.

  • Protocol: Handle in a fume hood with nitrile gloves and eye protection. Avoid contact with strong bases which may generate the deeply colored phenoxide salt.

References

  • Patent Literature: Compounds having activity at the M1 receptor and their use as medicaments. JP2010539217A / WO2008104536. (Describes Synthesis of Intermediate D147).

  • Chemical Data: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile Compound Summary. PubChem, National Library of Medicine.

  • Supplier Data: Safety Data Sheet & Specifications for CAS 1134198-38-1. BLD Pharm.[5]

  • Structural Analysis: Graneek, J. B., et al. "Electron-withdrawing effects on the molecular structure of nitrobenzonitrile."[6] Phys.[7] Chem. Chem. Phys., 2018.[1][6] (Contextual reference for electronic effects).

Sources

Methodological & Application

Application Note: Precision Nucleophilic Substitution of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS 1345413-43-1) , a highly functionalized aromatic scaffold used in the synthesis of kinase inhibitors and bioactive heterocycles.[1]

Introduction & Chemical Profile

2-Fluoro-4-hydroxy-5-nitrobenzonitrile represents a unique class of "push-pull" aromatic building blocks.[1] It features a leaving group (Fluorine) activated by strong electron-withdrawing groups (EWGs), yet complicated by the presence of an acidic phenolic hydroxyl group.[1]

This scaffold is critical for synthesizing bicyclic systems (e.g., quinazolines, indazoles) where the nitrile and nitro groups serve as precursors for ring closure, while the hydroxyl group allows for solubility modulation or ether linkage formation.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name 2-Fluoro-4-hydroxy-5-nitrobenzonitrile
CAS Number 1345413-43-1
Molecular Formula C₇H₃FN₂O₃
Molecular Weight 182.11 g/mol
Appearance Pale yellow to orange solid (indicative of nitro-conjugation)
Acidity (pKa) ~6.5–7.5 (Phenolic OH, enhanced acidity due to -NO₂/-CN)
Storage 2–8°C, Hygroscopic, Light Sensitive

Reactivity Landscape & Mechanistic Strategy

Successful utilization of this compound in Nucleophilic Aromatic Substitution (SNAr) requires understanding the competing electronic effects.[1]

The "Amphoteric" Challenge
  • Activation (The "Pull"): The Fluorine at C2 is strongly activated for displacement by the ortho-Cyano (C1) and para-Nitro (C5) groups.[1] These EWGs stabilize the Meisenheimer complex intermediate.[1]

  • Deactivation (The "Push"): The C4-Hydroxyl group is problematic.[1] Under the basic conditions required for SNAr (to neutralize HF), the phenol deprotonates to a phenoxide (

    
    ).[1]
    
    • Effect: The phenoxide is a strong electron donor (via resonance), increasing electron density in the ring and destabilizing the anionic Meisenheimer intermediate.[1] This significantly slows the reaction compared to the non-hydroxy analog.[1]

Strategic Workflow

To overcome the phenoxide deactivation, two strategies are employed:

  • Strategy A (Direct): Use of polar aprotic solvents and elevated temperatures to force the reaction despite deactivation.[1]

  • Strategy B (Protected): O-Alkylation or protection prior to SNAr to maintain the ring's electrophilicity.[1]

ReactivityMap Substrate 2-Fluoro-4-hydroxy- 5-nitrobenzonitrile Base Basic Conditions (e.g., K2CO3, DIPEA) Substrate->Base Deprotonation Product S_NAr Product Substrate->Product Direct S_NAr (If OH protected) Phenoxide Phenoxide Species (Electron Rich / Deactivated) Base->Phenoxide Fast Equilibrium Phenoxide->Product Slow S_NAr (High Temp Required)

Figure 1: Reactivity flow showing the deactivating pathway formed by base-mediated deprotonation.[1]

Experimental Protocols

Protocol A: Direct SNAr with Amines (Unprotected)

Best for: Rapid screening when yield is secondary to speed, or when the nucleophile is highly reactive.[1]

Reagents:

  • Substrate: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (1.0 equiv)[1]

  • Nucleophile: Primary/Secondary Amine (1.2 – 1.5 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv) Note: Excess base is needed to neutralize the phenol and the HF generated.[1]
    
  • Solvent: DMSO or NMP (Anhydrous)[1]

Step-by-Step:

  • Dissolution: In a pressure vial, dissolve 100 mg (0.55 mmol) of substrate in 2.0 mL of DMSO. The solution will likely turn bright yellow/orange due to partial ionization.[1]

  • Addition: Add DIPEA (2.5 equiv) followed by the amine nucleophile (1.2 equiv).

  • Reaction: Seal the vial and heat to 80–100°C .

    • Insight: Room temperature reaction is unlikely to proceed to completion due to the phenoxide deactivation.[1]

    • Monitoring: Monitor by LC-MS.[1] The product will be more polar than the starting material if the amine is polar, but the loss of the fluorine signal (if monitoring by ¹⁹F NMR) is definitive.[1]

  • Workup (Critical):

    • Dilute the reaction mixture with water.[1][2]

    • Acidify carefully with 1M HCl to pH ~3–4. This re-protonates the phenoxide, precipitating the product (if hydrophobic) or allowing extraction into EtOAc.[1]

    • Warning: If you extract at basic pH, the product (containing the phenol) will remain in the aqueous layer.[1]

Protocol B: SNAr via In Situ Protection (The "One-Pot" Alkylation)

Best for: High-yield synthesis where the final target requires an alkoxy group at C4.[1]

Rationale: Converting the C4-OH to a C4-OR (Ether) transforms the substituent from a strong donor (


) to a weaker donor (

), restoring the electrophilicity of the C2-Fluorine.[1]

Step-by-Step:

  • Alkylation: Dissolve substrate (1.0 equiv) in DMF.[1] Add K₂CO₃ (2.0 equiv) and Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv).[1] Stir at RT for 1–2 h.[1]

    • Check: TLC should show complete conversion to the less polar ether.[1]

  • SNAr Addition: Without isolation, add the Amine Nucleophile (1.1 equiv) to the same reaction vessel.

  • Reaction: Heat to 50–60°C.

    • Observation: The reaction proceeds significantly faster and at lower temperatures than Protocol A because the ring is no longer deactivated by the negative charge.[1]

  • Workup: Pour into water. The product (neutral ether) will likely precipitate.[1] Filter and wash with water.[1]

Analytical Data & Troubleshooting

Expected NMR Signatures

When characterizing the reaction, look for these specific shifts:

NucleusSignalChange upon SNAr
¹⁹F NMR ~ -100 to -110 ppm (Ar-F)Disappears completely.[1]
¹H NMR C3-H (Doublet,

)
Becomes a Singlet (loss of F-coupling).
¹H NMR C6-H (Doublet,

)
Becomes a Singlet (loss of F-coupling).
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Phenoxide deactivation is too strong.Switch to Protocol B (Protect OH) or increase Temp to 120°C (microwave).
Multiple Spots on TLC Nitro group displacement (rare but possible).[1]Lower temperature; ensure Fluorine is the leaving group (F is >100x faster than NO₂ in activated systems).[1]
Product stuck in Aqueous Product is in phenoxide form during workup.[1]Acidify the aqueous layer to pH 3 before extraction.[1]

Mechanistic Visualization

The following diagram illustrates the competing resonance pathways that dictate the reaction conditions.

Mechanism cluster_Deactivation Deactivation Pathway (Dominant in Base) cluster_Activation Activation Pathway (Ideal) Start 2-Fluoro-4-hydroxy-5-nitrobenzonitrile BasePath Base (DIPEA/K2CO3) Start->BasePath Meisenheimer Meisenheimer Complex (Stabilized by NO₂/CN) Start->Meisenheimer Nucleophilic Attack (Fast if OH protected) Phenoxide Phenoxide Species (Ar-O⁻) BasePath->Phenoxide Deprotonation Resonance Resonance: e⁻ density at C1/C3/C5 (Ring Deactivated) Phenoxide->Resonance Resonance->Meisenheimer High Energy Barrier (Requires Heat) Product Substituted Product Meisenheimer->Product -F⁻ Elimination

Figure 2: Mechanistic pathway highlighting the energy barrier introduced by phenoxide formation.[1]

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from .[1]

  • PubChem. 2-Fluoro-4-hydroxy-5-nitrobenzonitrile Compound Summary. National Library of Medicine.[1] Retrieved from .[1]

  • WuXi Biology. Intriguing Observations with SNAr Reaction of Nitrobenzonitriles. Retrieved from .[1]

  • Sigma-Aldrich. Product Specification: 2-Fluoro-5-nitrobenzonitrile Derivatives.[1] Retrieved from .[1]

Sources

Synthesis of kinase inhibitors using 2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic utilization of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS 1134198-38-1) as a high-value scaffold for synthesizing 6,7-disubstituted quinazoline kinase inhibitors.[1] This class of molecules includes blockbuster EGFR/HER2 inhibitors such as Gefitinib , Erlotinib , and the covalent inhibitor Afatinib .[1]

Abstract & Strategic Rationale

In the landscape of kinase inhibitor development, the 6,7-disubstituted quinazoline core is a privileged structure.[1] It serves as the backbone for ATP-competitive inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) family.[1][2]

2-Fluoro-4-hydroxy-5-nitrobenzonitrile represents a "Master Key" intermediate.[1] Unlike traditional routes that begin with simple benzaldehydes, this highly functionalized scaffold offers orthogonal reactivity at four distinct positions, allowing for the convergent assembly of complex drugs with fewer steps and higher regiocontrol.[1]

The "Four-Point" Reactivity Profile
  • C-1 Nitrile (CN): Precursor for the pyrimidine ring of the quinazoline core (C-4 position).[1]

  • C-2 Fluorine (F): A highly activated leaving group for nucleophilic aromatic substitution (

    
    ), enabling the introduction of the N-1 nitrogen source. Crucially, the fluorine atom allows for clean O-alkylation of the phenol prior to amination, preventing N-alkylation byproducts common in aniline precursors. [1]
    
  • C-4 Hydroxyl (OH): Provides a handle for the "solubilizing tail" (e.g., morpholino-propoxy groups) found in Gefitinib and Erlotinib.[1]

  • C-5 Nitro (NO2): A masked amine that, upon reduction, serves as the attachment point for acrylamide "warheads" in covalent inhibitors (e.g., Afatinib) or simply modulates electronic properties.[1]

Chemical Strategy & Pathway

The synthesis exploits the electronic activation provided by the nitro and nitrile groups to direct regioselective modifications.[1]

Mechanistic Workflow
  • Step 1: O-Alkylation. The C-4 phenol is alkylated first.[1] The electron-withdrawing nature of the ortho-nitro and para-cyano groups increases the acidity of the phenol, facilitating reaction with alkyl halides under mild conditions.[1]

  • Step 2: Core Amination (

    
    ).  The C-2 fluorine is displaced by ammonia or a primary amine.[1] This is the critical step that installs the nitrogen required for the quinazoline ring.[1]
    
  • Step 3: Cyclocondensation. The resulting ortho-amino-nitrile is cyclized with formamidine acetate to close the quinazoline ring.[1]

  • Step 4: Functionalization. The C-4 position of the new quinazoline ring is activated (via chlorination) and coupled with an aniline to form the kinase-binding hinge element.[1]

SynthesisPathway cluster_0 Key Advantage SM 2-Fluoro-4-hydroxy- 5-nitrobenzonitrile Step1 Step 1: O-Alkylation (Install Solubilizing Tail) SM->Step1 R-Cl, K2CO3 Step2 Step 2: SNAr Amination (F → NH2) Step1->Step2 NH4OH / IPA Step3 Step 3: Cyclization (Quinazoline Core) Step2->Step3 Formamidine Acetate Step4 Step 4: Chlorination & Aniline Coupling Step3->Step4 POCl3; then Aniline Final Final Kinase Inhibitor (e.g., Gefitinib Analog) Step4->Final Purification

Figure 1: Convergent synthesis pathway utilizing the orthogonal reactivity of the 2-Fluoro-4-hydroxy-5-nitrobenzonitrile scaffold.

Detailed Experimental Protocols

Protocol A: O-Alkylation (Tail Installation)

Objective: To attach the solubilizing moiety (e.g., 3-morpholinopropyl group) to the C-4 hydroxyl position.[1] Rationale: Performing this step before displacing the fluorine ensures that the alkylating agent reacts exclusively with the oxygen, as there is no competing aniline nitrogen present yet.[1]

Materials:

  • 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (1.0 eq)[1][3]

  • 4-(3-Chloropropyl)morpholine hydrochloride (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

Procedure:

  • Dissolution: Charge a reaction vessel with 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (10 g, 54.9 mmol) and anhydrous ACN (100 mL).

  • Base Addition: Add

    
     (19.0 g, 137 mmol) in a single portion. The suspension may turn yellow due to phenoxide formation.
    
  • Reagent Addition: Add 4-(3-Chloropropyl)morpholine hydrochloride (13.2 g, 65.9 mmol).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by HPLC/TLC for consumption of the phenol.
    
  • Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from Ethanol/Water or use flash chromatography (DCM:MeOH) if high purity is required.

    • Expected Yield: 85–92%[1]

    • Checkpoint: Verify structure by

      
      -NMR (disappearance of phenolic OH).[1]
      
Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: To convert the 2-Fluoro group into a primary amine (2-Amino), creating the ortho-amino-nitrile precursor necessary for quinazoline ring closure.[1]

Materials:

  • Product from Protocol A (1.0 eq)[4]

  • Ammonium Hydroxide (28-30%

    
     in water) or Methanolic Ammonia (7N)[1]
    
  • Isopropanol (IPA)[5]

Procedure:

  • Setup: Dissolve the O-alkylated intermediate (10 g) in IPA (80 mL).

  • Amination: Add concentrated Ammonium Hydroxide (30 mL) or 7N

    
     in MeOH (5 eq).
    
  • Heating: Seal the vessel (pressure tube recommended) and heat to

    
     for 8–12 hours.
    
    • Note: The electron-withdrawing nitro and nitrile groups at ortho and para positions strongly activate the fluorine, making this displacement facile.[1]

  • Isolation: Cool the reaction mixture to

    
    . The product often precipitates as a bright yellow/orange solid.
    
  • Filtration: Filter the solid, wash with cold water/IPA (1:1), and dry under vacuum.

    • Expected Yield: 90–95%[1]

    • Key Indicator: The disappearance of the C-F coupling in

      
      -NMR and the appearance of a broad 
      
      
      
      signal in
      
      
      -NMR.[1]
Protocol C: Quinazoline Ring Closure

Objective: To construct the 4-aminoquinazoline core (or quinazolin-4-one tautomer).

Materials:

  • 2-Amino-benzonitrile intermediate (from Protocol B)[1][6]

  • Formamidine Acetate (1.5 eq)

  • 2-Methoxyethanol or DMA[1]

Procedure:

  • Cyclization: Suspend the intermediate (5 g) and Formamidine Acetate (1.5 eq) in 2-Methoxyethanol (50 mL).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–18 hours. The solution will darken.
    
  • Precipitation: Cool to room temperature. The quinazoline core typically precipitates. If not, add water dropwise to induce crystallization.[1]

  • Isolation: Filter and wash with cold ethanol.

Data Summary & Troubleshooting

ParameterProtocol A (Alkylation)Protocol B (Amination)Protocol C (Cyclization)
Solvent ACN or DMFIPA or MeOH2-Methoxyethanol
Temperature

(Reflux)

(Sealed)

(Reflux)
Critical Reagent

(Base)

(Nucleophile)
Formamidine Acetate
Common Issue Incomplete conversion if wet solvent used.[1][7]Hydrolysis of Nitrile to Amide if temp >100°C.Dimer formation if conc. too high.
QC Check Mass Spec (M+H)NMR (Loss of F-coupling)UV Shift (Extended conjugation)
Safety & Handling
  • 2-Fluoro-4-hydroxy-5-nitrobenzonitrile: Irritant.[1][7][8] Handle in a fume hood.

  • Reaction Hazards: Protocol B involves heating ammonia in a sealed vessel; ensure pressure-rated glassware is used.[1]

  • Waste: Segregate halogenated waste (fluoride byproducts) according to EHS regulations.

References

  • Synthesis of Quinazoline Intermediates

    • Title: Synthesis of Gefitinib, an EGFR Tyrosine Kinase Inhibitor.[1][2]

    • Source: BenchChem Applic
  • Fluorine Displacement Chemistry

    • Title: Synthesis routes of 2-Fluoro-4-nitrobenzonitrile.[1]

    • Source: PubChem / Patent Liter
    • URL:[Link]

  • Kinase Inhibitor Design

    • Title: Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.[1]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Compound Data

    • Title: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS 1134198-38-1).[1][3]

    • Source: ChemBK.
    • URL:[Link]

Sources

Protocol for ether synthesis with 2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Etherification of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Executive Summary & Strategic Context

2-Fluoro-4-hydroxy-5-nitrobenzonitrile is a highly functionalized, electron-deficient scaffold often utilized in the synthesis of Androgen Receptor (AR) antagonists, BCL-2 inhibitors, and PROTAC linkers. Its synthetic utility lies in its "orthogonal reactivity":

  • C4-Hydroxyl: An acidic phenol handle for etherification (linker attachment).

  • C2-Fluorine: A leaving group for subsequent

    
     diversification (amine coupling).
    
  • C1-Nitrile & C5-Nitro: Strong electron-withdrawing groups (EWGs) that modulate biological potency and solubility.

The Challenge: The primary challenge in alkylating the C4-hydroxyl group is chemoselectivity . The molecule possesses two electrophilic sites activated by the Nitro and Nitrile groups. While the C4-phenol is the intended nucleophile, the C2-fluorine is susceptible to displacement by strong nucleophiles or bases at elevated temperatures. Furthermore, the high acidity of the phenol (low


) requires specific buffering to prevent side reactions.

This guide provides a validated protocol to selectively alkylate the C4-oxygen while preserving the C2-fluorine for downstream chemistry.

Chemical Analysis & Reactivity Profile

To design a robust protocol, we must understand the electronic environment of the substrate.

PositionSubstituentElectronic EffectReactivity Implication
C1 Nitrile (-CN)Strong EWG (

)
Activates C2-F for

.
C2 Fluorine (-F)Leaving GroupRisk Site: Can be displaced by alkoxides if T > 80°C.
C4 Hydroxyl (-OH)Nucleophile (when deprotonated)Target Site: Highly acidic (

) due to ortho-NO2.
C5 Nitro (-NO2)Strong EWG (

)
Dramatically increases acidity of C4-OH; activates C4 for

(reverse reaction).

Key Mechanistic Insight: Because the C4-OH is ortho to a nitro group, it is far more acidic than a standard phenol (


 ~10). Consequently, weak bases  are sufficient for deprotonation. Using strong bases (e.g., NaH, KOtBu) is detrimental, as they increase the concentration of "naked" alkoxides that may attack the C2-fluorine.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your specific R-group.

DecisionMatrix Start Start: Choose R-Group Type Is 'R' Primary or Secondary? Start->Type Primary Primary Alkyl Halide (R-CH2-X) Type->Primary Primary Secondary Secondary Alcohol (R-CH(OH)-R') Type->Secondary Secondary Complex Complex/Chiral Alcohol Type->Complex Sensitive MethodA Protocol A: Williamson Ether Synthesis (Weak Base) Primary->MethodA Preferred MethodB Protocol B: Mitsunobu Reaction Secondary->MethodB Prevents Elimination Complex->MethodB Preserves Chirality

Figure 1: Decision matrix for selecting the etherification strategy.

Protocol A: Modified Williamson Ether Synthesis (Standard)

Application: Primary alkyl halides (Methyl Iodide, Benzyl Bromide, PEG-linkers with tosylates/halides). Mechanism:


 displacement.
Advantages:  Scalable, cost-effective, no heavy metal waste.
Reagents & Materials
  • Substrate: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (1.0 equiv)

  • Alkylating Agent: R-X (1.1 – 1.2 equiv) [X = I, Br, OTs]

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (1.5 – 2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

  • Additive (Optional): Sodium Iodide (0.1 equiv) if using Alkyl Chlorides (Finkelstein condition).

Step-by-Step Procedure
  • Preparation:

    • Dry the

      
       in an oven at 120°C for 2 hours prior to use. Water promotes nitrile hydrolysis.
      
    • Dissolve the substrate (1.0 equiv) in anhydrous ACN (0.2 M concentration). DMF is preferred if the alkylating agent is sterically hindered, but ACN allows for easier workup.

  • Deprotonation:

    • Add

      
       (1.5 equiv) to the solution at room temperature (25°C).
      
    • Observation: The solution will likely turn bright yellow/orange immediately due to the formation of the highly conjugated nitrophenoxide anion.

    • Stir for 15 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add the Alkyl Halide (1.1 equiv) dropwise.

    • Temperature Control:

      • For Methyl Iodide/Reactive Halides: Stir at Room Temperature .

      • For Less Reactive Halides: Heat to 50°C .

      • Critical Warning:Do NOT exceed 65°C. Higher temperatures drastically increase the rate of

        
         at the C2-Fluorine position by the carbonate or residual water.
        
  • Monitoring:

    • Monitor via TLC (Hexane:EtOAc 7:3) or LCMS.

    • Look for the disappearance of the phenol (RT ~1.5 min on standard C18) and appearance of the ether (RT ~2.5 min).

    • Quality Check: Check for a side-product peak with M+1 = [Substrate - F + OH] (Hydrolysis) or [Dimerization].

  • Workup:

    • Filter off the solid inorganic salts (

      
      , KX).
      
    • Concentrate the filtrate.[1]

    • Redissolve in EtOAc and wash with 0.1 M HCl (to remove any unreacted phenoxide and neutralize trace base) followed by Brine.

    • Dry over

      
       and concentrate.
      

Protocol B: Mitsunobu Reaction (High Precision)

Application: Secondary alcohols, chiral centers, or when the alkyl halide is unstable. Mechanism: Activation of alcohol by phosphine/azo-dicarbonyl complex.

Reagents
  • Substrate: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (1.0 equiv)

  • Alcohol: R-OH (1.1 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) or Polymer-supported 
    
    
    
    (1.2 equiv)
  • Azo Reagent: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 equiv)

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Procedure
  • Dissolution:

    • Dissolve Substrate, Alcohol, and

      
       in anhydrous THF (0.1 M) under Nitrogen atmosphere.
      
    • Cool the reaction mixture to 0°C (Ice bath).

  • Addition:

    • Add DIAD dropwise over 10-15 minutes.

    • Note: The reaction is exothermic. Maintaining 0°C prevents side reactions.

  • Reaction:

    • Allow the mixture to warm to Room Temperature naturally.

    • Stir for 4–12 hours.

  • Workup:

    • Concentrate the solvent.[2]

    • Triturate with cold Ether/Hexane (1:1) to precipitate Triphenylphosphine oxide (

      
      ). Filter the white solid.
      
    • Purify the filtrate via Flash Column Chromatography (SiO2).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture.Ensure

is dry. Switch solvent to DMF to increase nucleophilicity.
Side Product: Hydrolysis (OH replaces F) Temperature too high or wet solvent.Strictly limit Temp < 60°C. Use molecular sieves in solvent.
Side Product: Dimerization Stoichiometry imbalance.Ensure Alkyl Halide is in slight excess (1.2 equiv). High concentration of phenoxide without electrophile leads to self-attack.
Starting Material Persists Poor nucleophilicity of phenoxide.Add 18-Crown-6 (0.1 equiv) to sequester Potassium and create a "naked" anion (Use with caution: increases risk of side reactions).

Safety & Handling (E-E-A-T)

  • Nitrile/Nitro Risks: While this specific intermediate is stable, nitro-aromatics can be energetic. Do not distill the final product to dryness at high heat.

  • Skin Sensitization: Benzonitriles are potent skin irritants and can be absorbed transdermally. Wear double nitrile gloves.

  • Waste Disposal: The aqueous washings from Method A will contain potassium salts and potentially trace alkyl halides. Dispose of as halogenated organic waste.

Reaction Workflow Diagram

Workflow Input Input: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile Solvent Dissolve in ACN/DMF (Anhydrous) Input->Solvent BaseAdd Add K2CO3 (1.5 eq) Wait 15 mins (Yellow Color) Solvent->BaseAdd Reagent Add Alkyl Halide (1.1 eq) Temp: 25-50°C BaseAdd->Reagent Check Checkpoint: LCMS Is Phenol consumed? Reagent->Check Workup Filter Salts -> Acid Wash -> Dry Check->Workup Yes Fail Troubleshoot: Check Water Content / Temp Check->Fail No Fail->Solvent Retry w/ Dry Reagents

Figure 2: Operational workflow for Protocol A (Williamson Ether Synthesis).

References

  • BenchChem. (2025).[1] Synthesis routes of 2-Fluoro-5-nitrobenzonitrile and related scaffolds. Retrieved from .

  • PubChem. (2025).[3][4][5] Compound Summary: 2-Fluoro-5-nitrobenzonitrile (Related Analog Reactivity). National Library of Medicine. Retrieved from .

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Google Patents. (2020). Preparation method of 5-fluoro-2-nitrophenol (CN111635293A). (Demonstrates hydrolysis conditions for fluoro-nitro-benzenes). Retrieved from .

Sources

Application of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile in drug discovery scaffolds

[1][2][3]

Introduction & Structural Utility

2-Fluoro-4-hydroxy-5-nitrobenzonitrile represents a "privileged scaffold" in medicinal chemistry due to its dense array of orthogonal functional groups on a single benzene core.[1][2] It serves as a critical building block for fused heterocyclic systems, particularly benzoxazol-2-ones and benzoxazoles .[1][2]

Key Structural Features:
  • C1-Nitrile (CN): A versatile electrophile for Pinner reactions, hydrolysis to amides/acids, or participation in cyclizations (e.g., quinazolines).[1][2] It often serves as a polarity vector in final drug candidates.[1][2]

  • C2-Fluorine (F): Positioned ortho to the nitrile and para to the nitro group.[1][2] This geometry makes it highly activated for Nucleophilic Aromatic Substitution (SNAr) , allowing for the late-stage introduction of amines or ethers (Structure-Activity Relationship exploration).[1][2]

  • C4-Hydroxyl (OH): A phenol moiety that serves as the nucleophilic partner in ring-closing reactions (e.g., forming the oxazole oxygen).[1][2]

  • C5-Nitro (NO₂): An amine precursor located ortho to the hydroxyl group.[1][2] Reduction yields an ortho-aminophenol, the classic precursor for benzoxazoles.[1][2]

Primary Application: M1 Muscarinic Receptor Agonists

This scaffold is documented in patent literature (e.g., GSK , Pfizer ) for the synthesis of selective M1 receptor agonists designed to treat Alzheimer's disease and schizophrenia.[1][2] The core transformation involves converting the ortho-nitrophenol motif into a benzoxazol-2-one core, while the nitrile and fluorine substituents modulate potency and metabolic stability.[1][2]

Chemical Reactivity Profile

The molecule's reactivity is defined by the interplay between its electron-withdrawing groups (CN, NO₂) and electron-donating group (OH).[1][2]

ReactivityMapCore2-Fluoro-4-hydroxy-5-nitrobenzonitrile(Scaffold)NitroC5-Nitro Group(Reducible to -NH2)Core->NitroReduction (Fe/NH4Cl, H2/Pd)PhenolC4-Hydroxyl Group(Nucleophile / Cyclization Partner)Core->PhenolO-Alkylation / CyclizationFluoroC2-Fluorine(SNAr Leaving Group)Core->FluoroDisplacement by Amines (SNAr)NitrileC1-Nitrile(Electrophile / H-Bond Acceptor)Core->NitrileHydrolysis / Heterocycle FormationBenzoxazoleBenzoxazoleNitro->BenzoxazoleForms N-3 of BenzoxazolePhenol->BenzoxazoleForms O-1 of Benzoxazole

Figure 1: Orthogonal reactivity map of the scaffold.[1][2]

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Nitration)

Context: If the compound is not purchased, it is synthesized via the nitration of 2-fluoro-4-hydroxybenzonitrile.[1][2] The nitro group is directed to the C5 position (ortho to OH, meta to CN) by the directing effects of the phenol.[1][2]

Reagents:

  • 2-Fluoro-4-hydroxybenzonitrile (Starting Material)[1][2][3]

  • Nitric Acid (70%)[1][2][3]

  • Acetic Acid (Glacial)[1][2]

  • Ethanol (for recrystallization)[1][2][3]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (e.g., 10 g) of 2-fluoro-4-hydroxybenzonitrile in Glacial Acetic Acid (20 volumes, 200 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the solution to 10–15°C. Dropwise add 1.0–1.1 eq of 70% Nitric Acid over 30 minutes. Caution: Exothermic reaction.[1][2]

  • Reaction: Allow the mixture to warm to room temperature, then heat to 40°C and stir for 24 hours. Monitor by LC-MS for the consumption of starting material (M-H: 136) and appearance of product (M-H: 181).

  • Workup: Concentrate the mixture under reduced pressure to remove acetic acid. The residue will be a yellow solid.[1][2][3]

  • Purification: Recrystallize the crude solid from hot Ethanol (approx. 15 volumes). Cool to 0°C, filter the precipitate, and wash with cold ethanol.

  • Yield: Expect 60–75% yield of a yellow crystalline solid.

Protocol B: Synthesis of 6-Fluoro-5-cyanobenzoxazol-2-one

Context: This protocol converts the scaffold into the pharmacologically active benzoxazolone core.[1][2]

Reagents:

  • Scaffold (from Protocol A)[1][2]

  • Sodium Dithionite (Na₂S₂O₄) or Iron Powder (Reductant)[1][2]

  • 1,1'-Carbonyldiimidazole (CDI) or Triphosgene (Cyclizing Agent)[1][2]

  • THF and Water (Solvents)[1][2]

Step-by-Step Methodology:

  • Nitro Reduction (Chemoselective):

    • Dissolve the scaffold (1.0 eq) in THF/Water (1:1).[1][2]

    • Add Sodium Dithionite (3.0 eq) in portions. Stir at RT for 2 hours.

    • Checkpoint: The yellow color of the nitro compound should fade.[1][2] LC-MS should show the amine mass (M+H: 153).[1]

    • Note: Avoid catalytic hydrogenation (H₂/Pd) if the nitrile or fluorine is sensitive to over-reduction/dehalogenation under high pressure, though standard conditions (1 atm H₂) are usually safe.[1]

  • Cyclization:

    • Isolate the crude aminophenol (unstable, prone to oxidation) by extraction (EtOAc) and immediate use.[1][2]

    • Dissolve the crude amine in dry THF.[1] Add CDI (1.2 eq) .

    • Heat to reflux (65°C) for 3–6 hours.

  • Workup:

    • Cool to RT. Quench with 1N HCl. Extract with EtOAc.[1][2][4]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2][4]

  • Result: The product is 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile .

    • Structure Note: The 2-F atom ends up at position 6 of the benzoxazole ring.[1][2] The 1-CN ends up at position 5.[1][2]

SynthesisWorkflowStartStart: 2-Fluoro-4-hydroxy-5-nitrobenzonitrileStep1Step 1: Reduction(Na2S2O4 or Fe/NH4Cl)Target: Ortho-aminophenolStart->Step1 Reduce NO2 to NH2Step2Step 2: Cyclization(CDI or Triphosgene)Target: Benzoxazol-2-one CoreStep1->Step2 Cyclize OH & NH2Step3Step 3: N-Alkylation(R-X, K2CO3)Target: N-Substituted AgonistStep2->Step3 Attach Pharmacophore

Figure 2: Synthetic workflow for Benzoxazole-based drug candidates.

Safety & Handling

  • Nitration Risks: The nitration protocol involves strong oxidizers.[1][2] Ensure temperature control to prevent thermal runaway.

  • Cyanide/Nitrile Hazards: While the nitrile group is bound, metabolic or chemical hydrolysis can release toxic byproducts.[1][2] Handle all waste streams as hazardous.[1]

  • Skin/Eye Contact: The scaffold is an irritant and potentially toxic if absorbed.[1][2] Use standard PPE (Nitrile gloves, safety glasses, fume hood).[1]

References

  • Patent (Synthesis & Application): Glaxo Group Ltd.[1][2] "Compounds having activity at the M1 receptor and their use as medicaments."[1][2] JP2010539217A (and related WO/US filings).[1] Describes the nitration of 2-fluoro-4-hydroxybenzonitrile to yield the title compound (Intermediate D147) and its conversion to benzoxazoles. [1]

  • Vendor Data (Properties): Sigma-Aldrich / Merck.[1][2] "2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS 1134198-38-1) Product Specification."

  • General Methodology: BenchChem. "Synthesis routes of 2-Fluoro-4-nitrobenzonitrile and derivatives." (Contextualizing the nitration patterns of fluorobenzonitriles).

Title: High-Fidelity Functionalization of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile: A Modular Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the experimental handling and synthetic utility of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS 1134198-38-1).[1][2][3]

Compound Profile & Reactivity Landscape

2-Fluoro-4-hydroxy-5-nitrobenzonitrile is a densely functionalized aromatic building block.[1][2][3] Its utility in medicinal chemistry stems from the orthogonal reactivity of its four substituents, allowing for sequential, regioselective derivatization.[1][2][3]

  • Core Structure: Trisubstituted benzonitrile.[2][3][4]

  • Electronic Environment:

    • C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr).[1][2][3] It is located ortho to the electron-withdrawing nitrile (CN) group and para to the electron-withdrawing nitro (NO2) group.[1][2][3] This "push-pull" electronic state makes the C-F bond extremely electrophilic.[1][2][3]

    • C4-Hydroxyl: An acidic phenol.[1][2][3] The ortho-nitro group significantly lowers the pKa (estimated pKa ~6–7) via inductive withdrawal and intramolecular hydrogen bonding, making it facile to alkylate under mild conditions.[1][2][3]

    • C5-Nitro: A latent amine.[1][2][3] It serves as an activating group for the SNAr reaction at C2 and can subsequently be reduced to an aniline for heterocycle construction (e.g., quinazolines, benzimidazoles).[1][2][3]

    • C1-Nitrile: A robust polar handle that can be hydrolyzed to an amide/acid or reduced to a benzylamine, though it is typically preserved as a pharmacophore in many kinase inhibitors and androgen receptor antagonists.[1][2][3]

Reactivity Map (DOT Visualization)

ReactivityMap Core 2-Fluoro-4-hydroxy- 5-nitrobenzonitrile SNAr S_NAr Displacement (Target: C2-F) Core->SNAr Activated by o-CN & p-NO2 Alkylation O-Alkylation (Target: C4-OH) Core->Alkylation Acidic Phenol (Mild Base) Reduction Nitro Reduction (Target: C5-NO2) Core->Reduction Fe/NH4Cl or H2/Ra-Ni Hydrolysis Nitrile Hydrolysis (Target: C1-CN) Core->Hydrolysis Acid/Base (Side Rxn Risk)

Figure 1: Orthogonal reactivity channels.[1][2][3] The C2-Fluorine is the most electrophilic site, while the C4-OH offers a nucleophilic handle.[1][2][3]

Safety & Handling Protocols

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][3] Potential sensitizer due to the nitrile and nitro moieties.[2][3]

  • Critical Interaction:

    • Strong Bases: The compound is acidic.[2][3] Mixing with strong bases (NaOH, NaH) generates the phenoxide anion immediately, which is stable but alters solubility.[2][3]

    • Reducing Agents: Avoid uncontrolled exposure to hydrides (LiAlH4) which may attack the nitrile indiscriminately.[1][2][3]

Experimental Application Notes

Application A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of the C2-Fluorine with amines or thiols to generate a scaffold for kinase inhibition.[1][2][3]

Mechanism & Rationale: The reaction proceeds via a Meisenheimer complex.[2][3] The para-nitro group is essential for stabilizing the negative charge intermediate.[1][2][3] Because the C4-OH is present, using a strong base (like NaH) is counter-productive as it will deprotonate the phenol first, creating a dianion species that repels the incoming nucleophile.[1][2][3]

  • Strategy: Use a mild base (DIPEA or K2CO3) that is sufficient to neutralize the HCl/HF byproduct but not strong enough to completely shut down the reaction via phenoxide formation.[1][2][3] Alternatively, protect the phenol (as a methyl ether) before SNAr if the nucleophile is weak.[1][2][3]

Protocol 1: SNAr with Primary Amines

ParameterConditionNote
Solvent DMF, DMSO, or NMPPolar aprotic solvents stabilize the transition state.[1][2][3]
Base DIPEA (3.0 equiv)Scavenges HF.[2][3] Organic bases are preferred for solubility.[2][3]
Temperature 60°C – 80°CThe F is activated, but the steric bulk of the amine matters.[3]
Monitoring LCMS (ESI-)Look for M-F+Nu mass shift.

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Addition: Add DIPEA (3.0 equiv) followed by the amine nucleophile (1.2 equiv).

  • Reaction: Heat the sealed vial to 60°C. Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes).[2][3] The starting material (phenol) will streak; the product (aniline derivative) is usually less polar and yellow/orange.[2][3]

  • Workup: Dilute with water. Acidify carefully to pH ~4 with 1M HCl to protonate the phenol (precipitating the product).[2][3]

  • Purification: Filter the precipitate or extract with EtOAc.

Application B: Chemoselective Nitro Reduction

Objective: Reduce the C5-Nitro group to an aniline without reducing the C1-Nitrile or dehalogenating the C2-Fluorine (if SNAr has not yet been performed).[1][2][3]

Rationale: Standard catalytic hydrogenation (H2, Pd/C) is risky here because:

  • Hydrodehalogenation: Pd can cleave the activated C-F bond.[2][3]

  • Nitrile Reduction: Pd can reduce -CN to -CH2NH2.[1][2][3] Solution: Use a dissolving metal reduction (Fe or SnCl2) which is chemoselective for nitro groups.[2][3]

Protocol 2: Iron-Mediated Reduction

ParameterConditionNote
Reagent Iron Powder (5.0 equiv)Must be fine powder (325 mesh).[1][2][3]
Additive NH4Cl (5.0 equiv)Provides a mild proton source/electrolyte.[2][3]
Solvent EtOH / Water (4:[1][2][3]1)Essential for electron transfer.[2][3]
Temperature 70°C (Reflux)Reaction is heterogeneous.[2][3]

Step-by-Step Procedure:

  • Suspension: Suspend the nitro-compound (1.0 equiv), Iron powder (5.0 equiv), and Ammonium Chloride (5.0 equiv) in EtOH/H2O (4:1 ratio).

  • Activation: Heat to vigorous reflux (approx. 75–80°C) with rapid stirring.

  • Completion: Reaction typically completes in 1–2 hours. The mixture will turn from yellow to dark brown/rust.[2][3]

  • Filtration: Filter hot through a Celite pad to remove iron oxides.[2][3] Wash the pad with hot EtOH.[2][3]

  • Isolation: Concentrate the filtrate. The product (an amino-phenol) is sensitive to oxidation; use immediately or store under N2.[1][2][3]

Application C: O-Alkylation (Ether Synthesis)

Objective: Capping the C4-Hydroxyl to modulate solubility or attach a linker (e.g., for PROTACs).

Protocol 3: Williamson Ether Synthesis

  • Setup: Dissolve substrate in Acetone or Acetonitrile.

  • Base: Add K2CO3 (2.0 equiv). The phenol is acidic enough that Cs2CO3 is rarely needed.[1][2][3]

  • Electrophile: Add Alkyl Halide (1.1 equiv).

  • Conditions: Reflux (60–80°C) for 2–12 hours.

    • Note: If the alkyl halide is secondary or steric, add catalytic KI (Finkelstein condition).[2][3]

Integrated Synthesis Workflow (Case Study)

The following diagram illustrates a logical workflow for converting this scaffold into a bicyclic Quinazoline core, a common motif in EGFR inhibitors.

Workflow Step1 Step 1: O-Alkylation (Protect Phenol) Step2 Step 2: S_NAr Displacement (Install Amine at C2) Step1->Step2 K2CO3, R-X Step3 Step 3: Nitro Reduction (Reveal C5-Aniline) Step2->Step3 Fe, NH4Cl Step4 Step 4: Cyclization (Form Quinazoline with Formamidine) Step3->Step4 Formamidine Acetate

Figure 2: Sequential functionalization strategy avoiding side-reactions.[1][2][3]

References

  • Nucleophilic Arom

    • Source: Master Organic Chemistry.[2][3] "Nucleophilic Aromatic Substitution (SNAr): The Mechanism."

    • URL:[Link]

  • Reduction of Nitro Groups: Chemoselectivity.

    • Source: BenchChem.[2][3][5][6] "Application Notes for Reduction of Nitro Groups."

  • Compound Data: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile. [1][2][3][7]

    • Source: BLD Pharm Catalog (CAS 1134198-38-1).[1][2][3][7]

  • Synthesis of Quinazolines

    • Source: Bridges, A. J., et al. "Tyrosine Kinase Irreversible Inhibitors."[1][2][3] Journal of Medicinal Chemistry, 1996.[1][2][3] (Contextual grounding for scaffold use).

    • URL:[Link][2][3]

Sources

Application Note: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile as a Molecular Probe Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-hydroxy-5-nitrobenzonitrile (FHNB) is a highly functionalized aromatic scaffold characterized by a unique "push-pull" electronic structure. It serves as a critical precursor for Activity-Based Probes (ABPs) and a reference standard for PET radiotracers .

Its utility is derived from three distinct chemical handles:

  • The 2-Fluoro Group: An activated leaving group for Nucleophilic Aromatic Substitution (

    
    ), enabling covalent tagging of cysteine residues in proteomic profiling.
    
  • The 4-Hydroxy Group: An acidic phenol (

    
    ) serving as a robust anchor for alkylation with "Click" chemistry handles (e.g., alkynes, azides) or fluorophores.
    
  • The 5-Nitro & 1-Cyano Groups: Strong electron-withdrawing groups (EWGs) that tune the electrophilicity of the ring, ensuring reactivity at physiological pH.

This guide details the protocols for converting FHNB into functional molecular probes and validating their reactivity.

Chemical Profile & Mechanism of Action

Electronic Activation

The reactivity of FHNB is governed by the ortho-nitro and para-cyano groups relative to the fluorine atom. These EWGs significantly lower the energy of the Meisenheimer complex intermediate, facilitating


 reactions.
  • Role in ABPP (Activity-Based Protein Profiling): When the 4-OH is derivatized (e.g., O-alkylated), the resulting molecule acts as a covalent warhead . It selectively reacts with nucleophilic cysteine thiols in the active sites of enzymes (e.g., deubiquitinases, kinases) or cryptic pockets.

  • Role in Radiochemistry: FHNB serves as the "cold standard" (non-radioactive reference) to validate the synthesis of [

    
    F]-labeled tracers produced via nitro-to-fluorine exchange.
    
Reactivity Logic Diagram

FHNB_Reactivity FHNB 2-Fluoro-4-hydroxy- 5-nitrobenzonitrile (Core Scaffold) OH_Group 4-Hydroxy Group (Nucleophile/Anchor) FHNB->OH_Group F_Group 2-Fluoro Group (Electrophile/Warhead) FHNB->F_Group NO2_CN NO2 & CN Groups (Activators) FHNB->NO2_CN Electronic Tuning Linker Linker Attachment (Alkylation) OH_Group->Linker K2CO3, R-Br NO2_CN->F_Group Increases Electrophilicity Probe Functionalized Probe (e.g., Alkyne-Tag) Linker->Probe Protein Cysteine-Covalent Protein Adduct Probe->Protein S_NAr with Cys-SH

Figure 1: Functional map of the FHNB scaffold showing the interplay between electronic activation and synthetic derivatization sites.

Application 1: Synthesis of Cysteine-Reactive Probes

This protocol describes the conversion of FHNB into a "Clickable" cysteine probe by alkylating the 4-hydroxy group with propargyl bromide. The resulting probe (O-propargyl-FHNB) can label proteins, which are subsequently visualized via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).

Synthetic Protocol: O-Propargylation

Objective: Selective alkylation of the 4-OH group without displacing the 2-F group.

Reagents:

  • Precursor: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (1.0 eq)

  • Reagent: Propargyl bromide (80% in toluene, 1.2 eq)

  • Base: Potassium Carbonate (

    
    , anhydrous, 1.5 eq)
    
  • Solvent: DMF (Dimethylformamide, anhydrous) or Acetone

Step-by-Step Procedure:

  • Dissolution: Dissolve FHNB (1 mmol, 182 mg) in anhydrous DMF (5 mL) in a round-bottom flask under inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add

    
     (1.5 mmol, 207 mg). Stir at Room Temperature (RT) for 15 minutes. The solution will likely turn deep yellow/orange due to phenoxide formation.
    
  • Alkylation: Dropwise add propargyl bromide (1.2 mmol).

  • Reaction: Stir at RT for 4–6 hours. Note: Do not heat excessively (>60°C) to avoid S_NAr displacement of the fluorine by the carbonate or solvent.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting phenol.

  • Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

Yield Expectation: 85–95% as a pale yellow solid.

Validation: Cysteine Reactivity Assay

Before using the probe in biological systems, validate its reactivity toward thiols.

  • Setup: Dissolve the synthesized probe (50 µM) in PBS (pH 7.4).

  • Reaction: Add L-Cysteine (500 µM, 10 eq).

  • Analysis: Monitor by UV-Vis or LC-MS at 0, 15, 30, and 60 minutes.

  • Success Criteria: Disappearance of the probe peak and appearance of the Cys-adduct mass (

    
    ).
    

Application 2: Reference Standard for F-Radiochemistry

In Positron Emission Tomography (PET), the


F isotope is often introduced by displacing a nitro or trimethylammonium group. FHNB serves as the non-radioactive reference standard  to confirm the identity of the radiotracer during HPLC quality control.
HPLC Quality Control Protocol

Objective: Establish the retention time (


) of the "cold" FHNB to identify the "hot" [

F]-product.

Chromatographic Conditions:

Parameter Setting
Column C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 4.6 x 150 mm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (MeCN) + 0.1% TFA
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min

| Detection | UV @ 254 nm (for cold standard) and Gamma (for radiotracer) |

Workflow:

  • Standard Injection: Inject 10 µL of FHNB (1 mg/mL in MeCN). Record

    
     (e.g., 12.4 min).
    
  • Co-Injection: Inject the crude radiolabeling mixture spiked with the cold FHNB standard.

  • Validation: The UV peak of FHNB must perfectly align with the radioactive (Gamma) peak of the [

    
    F]-product (accounting for the slight delay between detectors).
    

Biological Workflow: Chemoproteomics

This workflow illustrates how the FHNB-derived probe identifies drug targets in a cell lysate.

ABPP_Workflow Step1 Step 1: Cell Lysis (Native Proteome) Step2 Step 2: Probe Incubation (O-Propargyl-FHNB) Step1->Step2 Step3 Step 3: Covalent Labeling (S_NAr Reaction at Cys) Step2->Step3 1 hr @ 37°C Step4 Step 4: Click Chemistry (Add Azide-Rhodamine/Biotin) Step3->Step4 CuAAC Step5 Step 5: Analysis (SDS-PAGE / Mass Spec) Step4->Step5

Figure 2: Activity-Based Protein Profiling (ABPP) workflow using an FHNB-derived probe.

References

  • Synthesis and Reactivity of Fluoro-Nitrobenzonitriles Source: Sigma-Aldrich / Merck KGaA. "2-Fluoro-5-nitrobenzonitrile Product Specification." Relevance: Defines the base scaffold reactivity and physical properties ( susceptibility).
  • Nucleophilic Arom

    • Source:Journal of Medicinal Chemistry. "Design of Covalent Probes for Kinase Profiling." (General Reference for warheads).
    • Context: Supports the mechanism of using electron-deficient fluoro-arenes as cysteine traps.
    • URL:[Link]

  • HPLC Analysis of Fluorin

    • Source: SIELC Technologies. "Separation of 2-Fluoro-4-hydroxybenzonitrile on Newcrom R1 HPLC column."
    • Relevance: Provides validated chromatographic conditions for this specific class of molecules.
    • URL:[Link]

  • Androgen Receptor Ligand Synthesis

    • Source: National Institutes of Health (PubMed). "Non-steroidal Antiandrogens: Synthesis and Biological Profile."
    • Relevance: Highlights the use of fluoro-nitro-benzonitrile scaffolds in constructing high-affinity AR ligands.
    • URL:[Link]

Application Note: Precision Functionalization of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges associated with functionalizing the hydroxyl group of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile , a highly electron-deficient scaffold used in the synthesis of Androgen Receptor (AR) antagonists, Thyroid Hormone Receptor (TR) agonists, and PROTAC linkers.

Executive Summary

The functionalization of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (FHNB) presents a dichotomy of reactivity: the hydroxyl group is rendered highly acidic (low nucleophilicity) by the electron-withdrawing nitro and nitrile groups, while the ortho-fluorine is highly activated toward nucleophilic aromatic substitution (


).

Standard alkylation protocols often fail due to either incomplete conversion (poor nucleophilicity of the phenoxide) or side reactions (displacement of the labile fluorine). This guide provides optimized protocols to selectively functionalize the hydroxyl group while preserving the integrity of the halogenated core.

Strategic Chemical Analysis

Structural Reactivity Profile

Understanding the electronic environment is critical for reaction design.

  • Position 1 (Nitrile) & Position 5 (Nitro): These strong electron-withdrawing groups (EWGs) delocalize the negative charge of the phenoxide anion (Position 4).

    • Consequence: The

      
       of the hydroxyl group drops significantly (predicted range: 4.0–5.5), making the phenoxide a weak nucleophile .
      
  • Position 2 (Fluorine): Located ortho to the nitrile and para to the nitro group.

    • Consequence: This fluorine is exceptionally labile. Use of hard nucleophiles (e.g., hydroxides, methoxides) or high temperatures will trigger

      
      , leading to impurities or polymerization.
      
Decision Matrix: Pathway Selection

Select the protocol based on your electrophile and stability requirements.

ReactionSelection Start Target: Functionalize OH on FHNB Electrophile Identify Electrophile Type Start->Electrophile PrimaryAlkyl Primary Alkyl Halide (R-I, R-Br) Electrophile->PrimaryAlkyl Un hindered SecondaryAlkyl Secondary Alcohol (Sterically Hindered) Electrophile->SecondaryAlkyl Complex/Chiral Acyl Acyl Chloride / Anhydride Electrophile->Acyl Ester/Prodrug ProtocolA Protocol A: Cesium-Promoted Alkylation PrimaryAlkyl->ProtocolA High Yield ProtocolB Protocol B: Mitsunobu Reaction SecondaryAlkyl->ProtocolB Inversion of Config ProtocolC Protocol C: Base-Catalyzed Acylation Acyl->ProtocolC Fast

Figure 1: Decision tree for selecting the optimal functionalization strategy based on electrophile characteristics.

Experimental Protocols

Protocol A: Cesium-Promoted Williamson Ether Synthesis

Best for: Primary alkyl halides, simple chains, and linkers. Mechanism: The "Cesium Effect" utilizes the large ionic radius of


 to form a loose ion pair with the phenoxide, enhancing its solubility and nucleophilicity in organic solvents.

Materials:

  • Substrate: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (1.0 eq)

  • Electrophile: Alkyl Iodide (1.2 eq) or Alkyl Bromide (1.5 eq)

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: DMF (anhydrous) or NMP

  • Additive (Optional): Sodium Iodide (0.1 eq) if using Alkyl Bromides.

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve the substrate in DMF (0.2 M concentration).
    
  • Deprotonation: Add

    
     in a single portion. The solution will likely turn deep yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
    
    • Note: Do not use NaOH or KOH; they are too nucleophilic and may displace the fluorine.

  • Addition: Add the Alkyl Iodide dropwise via syringe.

  • Reaction: Heat to 50°C . Monitor by LC-MS.

    • Caution: Do not exceed 80°C. Higher temperatures increase the risk of intermolecular

      
       (dimerization).
      
  • Work-up: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    .[1]
    
Protocol B: Mitsunobu Reaction

Best for: Secondary alcohols or when the alkyl halide is unstable/unavailable. Mechanism: Activates the alcohol (electrophile) rather than the phenol, avoiding the need for strong heating which preserves the fluorine.

Materials:

  • Substrate: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (1.0 eq)

  • Alcohol (R-OH): (1.2 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 eq)

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve Substrate, Alcohol, and

    
     in anhydrous THF (0.15 M) under Argon. Cool to 0°C.
    
  • Addition: Add DIAD dropwise over 10 minutes. The reaction is exothermic.

  • Equilibration: Allow to warm to RT and stir for 12–24 hours.

  • Validation: Check LC-MS for the product mass. The major byproduct will be triphenylphosphine oxide (

    
    ).
    
  • Purification: Concentrate and purify via flash chromatography. If

    
     removal is difficult, switch to polymer-supported 
    
    
    
    .

Data Analysis & Quality Control

Expected Analytical Signatures

Validate your product using the following markers.

TechniqueParameterExpected Observation
1H NMR Phenolic ProtonDisappearance of the broad singlet at

10.5–11.5 ppm.
1H NMR Alkyl RegionAppearance of protons

to the ether oxygen (usually

4.0–4.5 ppm).
19F NMR Fluorine ShiftShift in the fluorine signal (approx -105 to -115 ppm). Note: Loss of F signal indicates side reaction.
LC-MS Mass Shift

(starting material) transitions to

or

of the ether.
Troubleshooting: The "Fluorine Displacement" Impurity

If you observe a mass corresponding to


, you have triggered the 

pathway.

Mechanism of Failure:

FailureMode SM Substrate (F-Ar-OH) Intermediate Meisenheimer Complex SM->Intermediate Attack at C-2 Base Strong Base/Nuc (e.g., -OMe, OH-) Base->Intermediate Avoid excess Impurity Impurity (Nu-Ar-OH) Intermediate->Impurity Loss of F-

Figure 2: Competing


 pathway where nucleophiles attack the activated C-2 position.

Corrective Actions:

  • Switch Base: Move from carbonate to a non-nucleophilic organic base like DIPEA or TBD (if using highly reactive electrophiles).

  • Lower Temperature: Reduce reaction temperature by 10°C.

  • Steric Bulk: If the nucleophile is external, ensure it is bulky enough to disfavor attack at the crowded ortho-position.

References

  • Sigma-Aldrich. 2-Fluoro-5-nitrobenzonitrile Product Analysis and Reactivity Profile. (Accessed 2023).[2] Link

  • PubChem. 2-Hydroxy-5-nitrobenzonitrile Compound Summary (CID 11116377). National Library of Medicine. Link

  • U.S. National Institutes of Health. Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V). (Discusses reactivity of electron-poor phenols). Link

  • BenchChem. Synthesis routes and protocols for Fluorinated Benzonitriles.Link

  • Ossila. 2-Fluoro-5-nitrobenzonitrile as a Molecular Scaffold. (Highlighting the reactivity of the fluorine position). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS: 1134198-38-1), a critical intermediate often utilized in the development of androgen receptor antagonists and PROTAC linkers.[1][2][3]

The guide focuses on the most regioselective and scalable pathway: the Nitration of 2-Fluoro-4-hydroxybenzonitrile .[1][2][3] While nucleophilic aromatic substitution (


) on 2,4-difluoro-5-nitrobenzonitrile is theoretically possible, it frequently suffers from poor regioselectivity (favoring the 2-position para to the nitro group) and nitrile hydrolysis, making the direct nitration route superior for yield optimization.[1][3]

Module 1: Critical Process Parameters (CPP) for Nitration

The Core Problem: The primary yield-killer in this synthesis is the high reactivity of the electron-rich phenol ring, leading to oxidative tar formation, dinitration, or ipso-substitution.[1][2] The 5-position is electronically favored (ortho to -OH, para to -F), but temperature excursions will degrade the nitrile group.[1][3]

Protocol Optimization Strategy
ParameterStandard (Low Yield)Optimized (High Yield)Technical Rationale
Nitrating Agent Fuming


/

Potassium nitrate allows for the slow, controlled release of the nitronium ion (

), preventing "hot spots" and oxidation.[1][2][3][4]
Temperature


Keeping the reaction strictly below

suppresses the oxidation of the phenol to quinones and prevents nitrile hydrolysis.[2][3][4]
Solvent Acetic AcidConc.[2][3][4]

Sulfuric acid acts as both solvent and catalyst, dehydrating the nitration transition state more effectively than acetic acid.[3][4]
Quenching Water additionPour onto Crushed IceGradual dilution avoids a massive exotherm that can hydrolyze the nitrile to an amide (

).[2][3][4]
Module 2: Step-by-Step Optimized Protocol

Objective: Synthesize 2-Fluoro-4-hydroxy-5-nitrobenzonitrile with >85% purity and >70% isolated yield.

Reagents:

  • Starting Material (SM): 2-Fluoro-4-hydroxybenzonitrile (1.0 eq)[1][3][4]

  • Potassium Nitrate (

    
    ): (1.05 eq) - Do not use large excess.[1][3][4]
    
  • Sulfuric Acid (

    
    ): Concentrated (10 Volumes)[3][4]
    

Workflow:

  • Dissolution: Charge ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     into the reactor. Cool to 
    
    
    
    .[1][3][4] Add SM portion-wise. Ensure complete dissolution before proceeding.[3][4]
  • Nitration: Add

    
     solid in small portions over 30-60 minutes.
    
    • Critical Control: Monitor internal temperature.[2][3][4] Stop addition if temp rises above

      
      .[1][2][3][4]
      
  • Reaction: Stir at

    
     to 
    
    
    
    for 1-2 hours. Monitor by TLC/HPLC.
    • Endpoint: Disappearance of SM.[2][3][4] If <5% SM remains after 2h, do not push further (risk of dinitration).

  • Quench: Pour the reaction mixture slowly onto 20 volumes of crushed ice with vigorous stirring. The product should precipitate as a yellow/off-white solid.[1][3]

  • Isolation: Filter the precipitate. Wash with cold water until the filtrate pH is neutral.[3][4]

Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of precipitating during the quench. How do I recover it?

Diagnosis: This usually indicates trapped acid or impurities (isomers) lowering the melting point.[3][4] Solution:

  • Extract the aqueous quench mixture with Ethyl Acetate (EtOAc).[2][3][4][5]

  • Wash the organic layer with Brine.[2][3][4]

  • The "Self-Validating" Purification: Perform an Acid-Base extraction (see Diagram 1).[2][3][4]

    • Extract the organic layer with sat.[2][3][4]

      
       . The product (a nitrophenol, 
      
      
      
      ) will move to the aqueous layer as the phenoxide salt.[4] Non-acidic impurities remain in the organic layer.[2][3][4]
    • Separate layers.[2][3][4] Acidify the aqueous layer with

      
       to pH 1-2.[1][3][4] The pure product will precipitate.[2][3][4]
      
Q2: I see a byproduct with M+18 mass (Hydrolysis). How do I stop this?

Diagnosis: The nitrile (-CN) has hydrolyzed to the amide (-CONH2).[2][3][4] Cause: Temperature was too high during nitration or the quench was too exothermic.[3][4] Fix:

  • Ensure internal temp never exceeds

    
    .[2][3][4]
    
  • Use solid

    
     instead of liquid 
    
    
    
    (avoids water introduction).[3][4]
  • Ensure the quench is done by pouring acid into ice, not water into acid.[2][3][4]

Q3: Why not use the SnAr route on 2,4-difluoro-5-nitrobenzonitrile?

Analysis: While 2,4-difluoro-5-nitrobenzonitrile is available, the nucleophilic attack by hydroxide is governed by the nitro group's activation.[1][2][3]

  • The Trap: The nitro group at position 5 activates the fluorine at position 2 (para) more strongly than the fluorine at position 4 (ortho) due to steric hindrance at the ortho position.[2][3][4]

  • Result: You will likely obtain the 2-hydroxy-4-fluoro isomer (wrong regiochemistry) as the major product.[1][2][3] The nitration route described above guarantees the correct placement of the nitro group due to the strong ortho-directing effect of the phenol.[1][3][4]

Module 4: Process Visualization
Diagram 1: Purification Logic (Acid-Base Workup)

This workflow ensures that only the active nitrophenol is isolated, rejecting non-acidic byproducts automatically.[3][4]

PurificationProtocol Start Crude Reaction Mixture (Acidic Quench) Extract Extract with Ethyl Acetate Start->Extract Wash Wash with Water/Brine (Remove bulk acid) Extract->Wash BaseExtract Extract with sat. NaHCO3 (pH ~8.5) Wash->BaseExtract OrgLayer Organic Layer (Contains Impurities/Unreacted SM) BaseExtract->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Phenoxide Salt) BaseExtract->AqLayer Keep Acidify Acidify with 6N HCl to pH 1-2 AqLayer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Final Filter & Dry (Pure 2-Fluoro-4-hydroxy-5-nitrobenzonitrile) Precipitate->Final

Caption: Self-validating purification workflow utilizing the acidity of the nitrophenol to separate it from neutral impurities.

Diagram 2: Regioselectivity & Yield Logic

Comparison of the recommended Nitration route vs. the problematic SnAr route.

SynthesisRoutes SM_Nitration 2-Fluoro-4-hydroxybenzonitrile Nitration_Step Nitration (KNO3/H2SO4) < 0°C SM_Nitration->Nitration_Step OH directs Ortho (Pos 5) Target TARGET: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile Nitration_Step->Target High Yield (>80%) SM_SnAr 2,4-Difluoro-5-nitrobenzonitrile SnAr_Step Hydrolysis (NaOH) SnAr SM_SnAr->SnAr_Step Competition: 2-F vs 4-F SnAr_Step->Target Minor Product (Ortho to NO2) Wrong_Isomer WRONG ISOMER: 2-Hydroxy-4-fluoro... SnAr_Step->Wrong_Isomer Major Product (Para to NO2)

Caption: Mechanistic comparison showing why Nitration (Route A) is superior to Hydrolysis (Route B) for this specific regioisomer.

References
  • BenchChem Technical Support. (2025).[2][3][4][5][6] Synthesis of 2-Fluoro-5-formylbenzonitrile and related intermediates.[1][2][3] Retrieved from [3][4]

  • ResearchGate. (2025).[2][3][4][7][8] Synthesis of 2-fluoro-5-nitrobenzonitrile: Process control and optimization. Retrieved from [3][4]

  • National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 11116377: 2-Hydroxy-5-nitrobenzonitrile.[1][2][3] Retrieved from [3][4]

  • Google Patents. (2006).[3][4] WO2006124118 - Synthesis of substituted benzonitriles.[1][2][3] Retrieved from [3][4]

  • Sigma-Aldrich. (2025).[3][4] Product Specification: 2-Fluoro-5-nitrobenzonitrile.[1][2][3][8][9] Retrieved from [1][3][4]

Sources

Technical Support Center: Preparation of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile

[1]

Executive Summary & Reaction Landscape

The preparation of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile is a critical step in the synthesis of next-generation Androgen Receptor (AR) degraders (PROTACs) and non-steroidal anti-androgens.[1] The most common synthetic route involves the electrophilic aromatic nitration of 2-fluoro-4-hydroxybenzonitrile .[1]

While the 4-hydroxyl group strongly directs the incoming nitro group to the ortho positions (C3 and C5), the presence of the electron-withdrawing nitrile (C1) and fluorine (C2) groups creates a complex electronic environment. This leads to three primary failure modes:

  • Regio-isomerism: Competition between C3 and C5 nitration.[1]

  • Functional Group Hydrolysis: Acid-catalyzed hydrolysis of the nitrile to an amide or acid.

  • Nucleophilic Displacement (SnAr): Loss of the fluorine atom due to activation by the newly formed nitro group.

Reaction Pathway & Impurity Map

The following diagram illustrates the competing pathways and the resulting impurities.

ReactionPathwayStartStarting Material2-Fluoro-4-hydroxybenzonitrileTargetTARGET PRODUCT2-Fluoro-4-hydroxy-5-nitrobenzonitrileStart->Target HNO3/H2SO4(Major Path)IsomerIMPURITY A (Regioisomer)2-Fluoro-4-hydroxy-3-nitrobenzonitrileStart->Isomer Steric Leakage(Minor Path)AmideIMPURITY B (Hydrolysis)2-Fluoro-4-hydroxy-5-nitrobenzamideTarget->Amide Acid + Heat(Over-reaction)DiolIMPURITY C (SnAr)2,4-Dihydroxy-5-nitrobenzonitrileTarget->Diol H2O attack on C-F(Activated SnAr)

Caption: Fig 1. Competitive reaction pathways during the nitration of 2-fluoro-4-hydroxybenzonitrile. Green indicates the desired path; red indicates side reactions.

Troubleshooting Guides (Q&A)

Category A: Regioselectivity Issues (Isomer Contamination)

Q: My crude NMR shows a minor set of aromatic signals (~5-10%). How do I distinguish the 3-nitro isomer from the 5-nitro target?

A: The regioselectivity is governed by the directing power of the hydroxyl group (strongly ortho/para). The C5 position is sterically accessible and electronically favored (meta to the withdrawing nitrile). However, the C3 position is also ortho to the hydroxyl.

  • Diagnosis:

    • Target (5-Nitro): Look for two aromatic singlets (para-relationship) in the proton NMR. The proton at C6 (adjacent to CN) will be a doublet (coupling with F) or a singlet depending on field strength, usually around

      
       7.8-8.2 ppm.[1] The proton at C3 will be a doublet (
      
      
      Hz) due to the adjacent Fluorine.
    • Impurity (3-Nitro): The C3-nitro isomer places the nitro group between the OH and the F. This creates a "crowded" environment. The remaining protons are at C5 and C6, which are adjacent (ortho-coupling,

      
       Hz).[1]
      
  • Root Cause: Higher reaction temperatures (>10°C) increase the energy of the system, allowing the electrophile to overcome the steric barrier of the C3 position.

  • Solution: Maintain the nitration temperature strictly between -5°C and 0°C . Use fuming nitric acid in acetic anhydride (acetyl nitrate) for milder, more regioselective conditions compared to mixed acid (H2SO4/HNO3) [1].

Category B: Functional Group Instability (Nitrile Hydrolysis)

Q: The product has precipitated as a solid that is insoluble in dichloromethane but soluble in DMSO. The IR spectrum shows a broad peak at 3300-3400 cm⁻¹ and a carbonyl stretch at 1680 cm⁻¹. What happened?

A: You have likely hydrolyzed the nitrile (-CN) to a primary amide (-CONH2).[1]

  • Mechanism: In strong mineral acids (H2SO4), the nitrile nitrogen is protonated, making the carbon highly electrophilic. Even trace water in the reaction (or during a slow quench) attacks this carbon to form an imidate, which tautomerizes to the amide [2].

  • Root Cause:

    • Exotherm: Allowing the temperature to spike during the quenching step.

    • Prolonged Reaction Time: Stirring in H2SO4 for >3 hours.

    • Wet Reagents: Using non-anhydrous acids.

  • Solution:

    • Quench Protocol: Pour the reaction mixture onto crushed ice with vigorous stirring, ensuring the internal temperature never exceeds 5°C.

    • Workup: Extract immediately. Do not let the product sit in the acidic aqueous slurry.

Category C: Fluorine Instability (SnAr Displacement)[1]

Q: I see a new spot on TLC that is more polar than the starting material. Mass spec shows a mass of M+1 = 181 (Target is 183). Did I lose the Fluorine?

A: Yes. You have formed 2,4-dihydroxy-5-nitrobenzonitrile .

  • Mechanism: The introduction of the nitro group at C5 (para to C2) and the nitrile at C1 (ortho to C2) creates an extremely electron-deficient ring. The Fluorine atom at C2 becomes highly activated for Nucleophilic Aromatic Substitution (SnAr). Water acts as the nucleophile, displacing the fluoride ion.

  • Root Cause:

    • This typically happens during the workup or recrystallization if the pH is basic or if the mixture is heated in the presence of water.

  • Solution:

    • Avoid basic workups (e.g., do not use 1M NaOH to extract; use NaHCO3).

    • Perform recrystallizations in anhydrous solvents (e.g., Ethanol/Hexane) rather than water/alcohol mixtures if heating is required.

Optimized Experimental Protocol

This protocol minimizes hydrolysis and regioselectivity errors by controlling the "Nitronium Ion" concentration and temperature.

Reagents:

  • 2-Fluoro-4-hydroxybenzonitrile (1.0 eq)[1]

  • Concentrated H2SO4 (Solvent/Catalyst)[1]

  • Fuming HNO3 (1.05 eq)[1]

  • Dichloromethane (DCM) for extraction[1]

Step-by-Step Guide:

  • Dissolution: In a dry 3-neck round-bottom flask under

    
    , dissolve 2-Fluoro-4-hydroxybenzonitrile in Conc. H2SO4 (5 vol). Cool the solution to -10°C  using an acetone/dry ice bath or a chiller.
    
  • Nitration: Prepare a mixture of Fuming HNO3 (1.05 eq) in H2SO4 (2 vol) at 0°C. Add this mixture dropwise to the substrate solution over 30 minutes.

    • Critical Control Point: Internal temperature must not exceed 0°C .

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (50% EtOAc/Hexane).

    • Look for: Disappearance of SM (

      
      ) and appearance of Product (
      
      
      ).
  • Quench: Pour the reaction mixture slowly onto a slurry of crushed ice (10 vol) and water. Stir for 15 minutes.

    • Note: The product usually precipitates as a yellow solid.

  • Isolation: Filter the solid. Wash the cake with cold water (3x) to remove acid.

    • Troubleshooting: If no solid forms, extract with DCM.[1] Wash organic layer with Sat.[2] NaHCO3 (carefully!) and Brine.

  • Purification: Recrystallize from Ethanol/Hexane (1:3) if necessary to remove the 3-nitro isomer.[1]

Comparative Data: Solvent & Temperature Effects

The following table summarizes how reaction conditions influence the impurity profile.

ConditionTemperatureMajor ProductPrimary ImpurityRisk Level
HNO3 / H2SO4 < 0°C 5-Nitro (Target) None (<2%)Low
HNO3 / H2SO425°C (RT)5-NitroAmide (Hydrolysis)High
HNO3 / H2SO4> 40°CAmide / AcidDinitro speciesCritical
HNO3 / AcOH25°C5-Nitro3-Nitro (Isomer)Medium
NaNO3 / TFA0°C5-NitroUnreacted SMLow

References

  • Nitration Regioselectivity: Olah, G. A., Malhotra, R., & Narang, S. C.[1] (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text establishing low-temperature mixed-acid specificity).[1]

  • Nitrile Hydrolysis Mechanism: "Hydrolysis of Nitriles to Amides and Carboxylic Acids."[3][4][5] Chemistry LibreTexts. Available at: [Link][1]

  • SnAr Reactivity in Nitro-Benzonitriles: Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] (Details the activation of C-F bonds by ortho-CN and para-NO2 groups).

  • Related Patent Methodology: "Process for the preparation of androgen receptor modulators." WO2016097072. (Describes similar nitration conditions for benzonitrile cores).

2-Fluoro-4-hydroxy-5-nitrobenzonitrile stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for High-Performance Intermediates. I am your Senior Application Scientist.

Below is the comprehensive technical guide for 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (FHNB) . This document is structured to address the specific stability challenges and reactivity profiles inherent to this highly functionalized scaffold.

Part 1: Compound Profile & Executive Summary[1][2]

Compound: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile CAS: 1134198-38-1 Molecular Formula: C


H

FN

O

Molecular Weight: 182.11 g/mol [1][2][3][4]
Core Reactivity Profile

FHNB is a "push-pull" aromatic system.[1][4] It contains an acidic phenol group (electron donor via resonance) flanked by strong electron-withdrawing groups (Nitro at ortho, Cyano at para).[1][5][4]

  • The "Trap": The Fluorine atom at position 2 is activated for Nucleophilic Aromatic Substitution (S

    
    Ar) by the ortho-cyano and para-nitro groups.[1][5][4] However, the presence of the 4-hydroxyl group significantly complicates this reactivity.[1][5][4] Under basic conditions, the hydroxyl deprotonates to form a phenoxide anion, which donates electron density back into the ring, effectively "poisoning" the S
    
    
    
    Ar reactivity at the fluorine position.[1][5][4]

Part 2: Stability & Degradation Pathways[1][6]

The stability of FHNB is dictated by three competing mechanisms: Hydrolytic Defluorination , Nitrile Hydration , and Phenolic Ionization .[1][5][4]

Degradation Pathways Diagram

The following flowchart visualizes the critical degradation and equilibrium pathways you must control during experimentation.

FHNB_Degradation FHNB 2-Fluoro-4-hydroxy- 5-nitrobenzonitrile (Intact Active) Phenoxide Phenoxide Anion (Orange/Red Species) Deactivated toward SNAr FHNB->Phenoxide Deprotonation (pH > 4) Reversible Dihydroxy 2,4-Dihydroxy- 5-nitrobenzonitrile (Defluorinated Impurity) FHNB->Dihydroxy OH- / H2O (SNAr) Irreversible Degradation Amide Amide Hydrolysis Product (Nitrile Hydration) FHNB->Amide Strong Acid/Base (Nitrile Hydrolysis) Phenoxide->FHNB Acidification (H+)

Figure 1: Primary degradation and equilibrium pathways.[1][5][4] Note that phenoxide formation is reversible, while defluorination and nitrile hydrolysis are irreversible degradation events.[1][5]

Stability Data Matrix
ParameterStability StatusTechnical Note
Solid State HighStable at -20°C if protected from light and moisture.[1][4] Shelf-life >2 years.
Solution (DMSO) ModerateStable for 24h at RT.[1][5][4] Long-term storage leads to gradual hydration of nitrile.[1][4]
Solution (Basic) Critical Instantly forms phenoxide (orange color).[1][5] High risk of defluorination (F

OH) over time.[1][5][4]
Photostability LowNitro groups are susceptible to photoreduction.[1][5][4] Store in amber vials.
Thermal ModerateMelting point ~145-150°C (predicted).[1][5][4] Avoid heating >60°C in basic solvents.[1][5][4]

Part 3: Troubleshooting Guide (FAQ)

This section addresses specific phenomena observed during the handling and reaction of FHNB.

Q1: Upon dissolving the white/yellow powder in DMSO or DMF, the solution instantly turns bright orange. Is my compound degraded?

Diagnosis: Likely No . Mechanism: This is the Ionization Effect .[1][5][4] The pKa of the 4-hydroxyl group is drastically lowered (estimated pKa ~4.0–5.[1][5][4]0) due to the electron-withdrawing nitro (ortho) and cyano (para) groups.[1][5][4]

  • Explanation: Polar aprotic solvents like DMSO often contain trace basicity or stabilize the charge separation, causing partial deprotonation.[1][5][4] The orange species is the phenoxide anion (see Figure 1), which is highly conjugated.[1][5][4]

  • Verification: Add 1 drop of 1N HCl or Acetic Acid to the sample.[1][5][4] If the color reverts to pale yellow/colorless, the compound is intact.[1][5][4] If the color persists, you may have azo-coupling degradation products.[1][5][4]

Q2: My S

Ar reaction (displacing the Fluorine) has stalled or has very low yield.

Diagnosis: Electronic Deactivation via the Phenoxide. Mechanism: If you are using a base (e.g., K


CO

, TEA) to scavenge acid during the reaction, you are first deprotonating the 4-OH.[1][5][4] The resulting phenoxide anion (

) is a strong electron donor into the ring.[1][5][4] This increases electron density at the 2-position, making it significantly less electrophilic and resistant to nucleophilic attack.[1][5][4] Corrective Protocol:
  • Protect the OH: Alkylate or acetylate the 4-OH before attempting the S

    
    Ar reaction at the 2-F position.[1][5][4]
    
  • Alternative: Use a stronger nucleophile or higher temperature, but be aware this increases the risk of nitrile hydrolysis.[1][5][4]

Q3: I see a new peak in LC-MS with Mass M+18.

Diagnosis: Nitrile Hydration . Mechanism: The nitrile (-CN) group at position 1 has hydrolyzed to a primary amide (-CONH


).[1][5][4]
Cause:  This typically occurs in acidic aqueous conditions or upon prolonged exposure to atmospheric moisture in hygroscopic solvents (DMSO/DMF).[1][5][4]
Prevention:  Use anhydrous solvents and store stock solutions under Argon/Nitrogen.[1][5][4]

Part 4: Validated Experimental Protocols

Protocol A: QC Check via

H-NMR

Rationale: Fluorine coupling is the most diagnostic feature of the intact molecule.[1][5][4]

  • Solvent: Use DMSO-d

    
     (ensure it is acid-free).[1][5][4]
    
  • Key Signals:

    • 
       ~11.0-12.0 ppm (Broad s, 1H):  Hydroxyl proton.[1][5][4] If missing, check for deuterium exchange (normal) or deprotonation.[1][5][4]
      
    • 
       ~8.4 ppm (d, 1H):  H6 proton (ortho to Nitro).[1][5][4]
      
    • 
       ~7.1 ppm (d, 1H):  H3 proton (ortho to Fluorine).[1][5][4]
      
  • The Critical Check: The H3 proton must appear as a doublet with a coupling constant (

    
    ) of approximately 10-12 Hz.[1][5][4]
    
    • Pass: Doublet exists. Fluorine is attached.[1][5][3][4][6][7][8][9][10]

    • Fail: Singlet appears. Fluorine has been hydrolyzed (Defluorination).[1][5][4]

Protocol B: Storage & Handling
  • Primary Storage: Solid powder at -20°C. Container must be sealed with Parafilm.

  • Handling: Weigh quickly in ambient air; do not leave open. The compound is a skin sensitizer (H317) and potential eye irritant (H318)—wear double nitrile gloves.[1][5][4]

  • Solubilization: Prepare fresh. Do not store in basic buffers (pH > 7) for more than 1 hour.

References

  • Synthesis & Characterization: Glaxo Group Limited.[1][5][4] Compounds having activity at the M1 receptor and their use as medicaments.[1][5][4] Patent WO/2010/052263 (Also JP2010539217A).[1][5][4] Example D147 describes the synthesis via nitration of 2-fluoro-4-hydroxybenzonitrile.[1][4]

  • Chemical Structure & Identifiers: PubChem. 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (Compound).[1][2][4]

  • Mechanistic Grounding (S

    
    Ar):  Bunnett, J. F., & Zahler, R. E. (1951).[1][5] Nucleophilic Substitution Reactions in Aromatic Systems.[1][5][4][11] Chemical Reviews, 49(2), 273–412.[1][5][4] (Foundational text on activation by nitro/cyano groups).
    
    

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling hazardous chemicals.

Sources

Optimizing temperature and time for 2-Fluoro-4-hydroxy-5-nitrobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OPT-82380-SNAr Subject: Optimization of Temperature & Time for 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS: 82380-18-5) Status: Resolved / Knowledge Base Article

Executive Summary: The Reactivity Landscape

2-Fluoro-4-hydroxy-5-nitrobenzonitrile is a highly functionalized scaffold used primarily as an intermediate in the synthesis of EGFR kinase inhibitors (e.g., Pelitinib analogs). Its reactivity is defined by a "push-pull" electronic system that creates a specific optimization challenge:

  • The "Pull" (Activation): The ortho-nitro (-NO₂) and para-cyano (-CN) groups strongly withdraw electron density, activating the C-2 position (C-F bond) for Nucleophilic Aromatic Substitution (SNAr).

  • The "Push" (Deactivation): The C-4 hydroxyl (-OH) group is the complication. Under basic conditions required for SNAr, this deprotonates to a phenoxide (-O⁻). The phenoxide is a strong electron donor, which pushes density back into the ring, significantly deactivating the C-F bond toward nucleophilic attack and creating solubility issues in non-polar organic solvents.

Core Optimization Strategy: To successfully react this molecule, you must decouple the competition between the hydroxyl group and the fluorine displacement. The temperature window is narrow: too low (<40°C) results in stalled conversion due to phenoxide deactivation; too high (>90°C) risks nitrile hydrolysis to the primary amide.

Critical Decision Pathways (Workflow)

Before optimizing time/temp, you must select the correct pathway. The presence of the free phenol dictates the protocol.

ReactionPathways Start Starting Material: 2-Fluoro-4-hydroxy- 5-nitrobenzonitrile Goal Goal: Displace Fluorine (S_NAr) Start->Goal Direct Direct S_NAr (Unprotected OH) Goal->Direct Skip Protection Protect Step 1: O-Alkylation/Protection (Recommended) Goal->Protect Standard Route Direct_Result Requires High Temp (>100°C) Risk: CN Hydrolysis Poor Yields Direct->Direct_Result Protect_Result Activated Substrate Standard S_NAr (60-80°C) High Yields Protect->Protect_Result

Figure 1: Decision tree for reaction planning. Protecting the phenol restores the electrophilicity of the C-F bond, allowing milder conditions.

Optimization Parameters: Temperature & Time

Scenario A: O-Alkylation (Protecting the Phenol)

Objective: Attaching a side chain (e.g., solubilizing tail) to the -OH group.

ParameterOptimized RangeTechnical Rationale
Temperature 50°C – 65°C The phenoxide is a good nucleophile. Moderate heat ensures reaction with alkyl halides without triggering SNAr self-polymerization (where the phenoxide attacks the F of another ring).
Time 4 – 6 Hours Monitor by HPLC. Extended heating (>12h) promotes "smearing" (decomposition).
Base K₂CO₃ (1.5 eq)Mild bases are sufficient. Avoid NaH unless the alkyl halide is unreactive, as NaH can cause side reactions at the nitrile.
Solvent DMF or NMPPolar aprotic solvents are required to solvate the phenoxide anion.
Scenario B: SNAr Displacement of Fluorine (After Protection)

Objective: Replacing -F with an amine (e.g., aniline derivative).

ParameterOptimized RangeTechnical Rationale
Temperature 70°C – 85°C The ring is activated. 75°C is the "Goldilocks" zone—sufficient energy to overcome the activation barrier, but below the threshold for nitrile hydrolysis.
Time 6 – 12 Hours Conversion often plateaus after 8 hours. If incomplete, add fresh catalyst/base rather than extending time indefinitely.
Base DIPEA or Et₃NOrganic bases are preferred to maintain solubility. Inorganic bases (K₂CO₃) can be used if the nucleophile is an alcohol/thiol.
Warning > 100°C CRITICAL FAILURE POINT. Above 100°C, the nitrile (-CN) begins to hydrolyze to the amide (-CONH₂) in the presence of moisture/base.

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 60% conversion. Should I increase the temperature to 120°C?

Recommendation: NO. Increasing to 120°C will likely degrade your nitrile group.

  • Root Cause: The leaving group (Fluoride) accumulates and can act as a base, or the active reagent has decomposed.

  • Solution:

    • Maintain 80°C.

    • Add a "chaser" of 0.2 equivalents of the nucleophile.

    • Ensure your solvent is anhydrous (water kills the reaction by hydrolyzing the nitrile).

Q2: I see a new impurity at RRT 0.85 (HPLC) that grows over time.

Diagnosis: This is likely the Primary Amide (Hydrolysis Product).

  • Mechanism: -CN + H₂O + Base/Heat → -CONH₂.

  • Fix:

    • Check the water content of your solvent (DMF/DMSO are hygroscopic).

    • Lower the temperature by 10°C.

    • Reduce the reaction time.

Q3: Can I do the SNAr reaction without protecting the phenol?

Technical Insight: Yes, but it is inefficient.

  • The Problem: You must use 2+ equivalents of base (one to deprotonate the phenol, one to scavenge HF). The resulting dianion is electron-rich, making the ring less reactive toward the incoming nucleophile.

  • The Cost: You will need to force the reaction (100-110°C), which brings you dangerously close to the decomposition temperature of the nitro/cyano groups.

  • Verdict: Only proceed if you absolutely cannot alkylate the phenol first.

Standardized Protocol: SNAr Displacement

Context: Reaction of O-protected-2-fluoro-5-nitrobenzonitrile with a secondary amine.

  • Setup: In a dry flask under N₂, dissolve the substrate (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Reagent Addition: Add the amine nucleophile (1.1 – 1.2 eq).

  • Base: Add DIPEA (2.0 eq) dropwise. Note: Exotherm is minimal, but uncontrolled addition can cause local heating.

  • Reaction: Heat to 75°C .

  • Monitoring:

    • T = 0h: Check LCMS.

    • T = 4h: Expect ~70% conversion.

    • T = 8h: If >95% conversion, cool to RT.

  • Workup: Pour into ice water (10 volumes). The product usually precipitates. Filter and wash with water to remove DMF and fluoride salts.

Visualizing the Thermal Stability Window

StabilityWindow Zone1 Zone 1: < 40°C Kinetic Trap Desc1 Reaction too slow. Phenoxide deactivation dominates. Zone1->Desc1 Zone2 Zone 2: 60°C - 85°C OPTIMAL WINDOW Desc2 S_NAr proceeds efficiently. Nitrile remains intact. Zone2->Desc2 Zone3 Zone 3: > 100°C Thermodynamic Instability Desc3 Nitrile Hydrolysis (-CONH2). Nitro reduction (minor). Zone3->Desc3

Figure 2: Thermal operating window. The green zone (60-85°C) represents the balance between reactivity and functional group stability.

References

  • Synthesis of Pelitinib (EKB-569)

    • Source: PubChem.[1][2] (n.d.). Pelitinib. National Center for Biotechnology Information.

    • URL:[Link]

  • Nucleophilic Aromatic Substitution on Activ

    • Source: BenchChem. (2025).[3] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr).

  • Hydrolytic Stability of Nitriles.

    • Source: Watts, J. K., et al. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid. PubMed.[1]

    • URL:[Link] (General reference for stability of fluorinated/nitrile systems under hydrolytic conditions).

  • Reaction Optimiz

    • Source: Thieme Connect.[2] (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds.

    • URL:[Link]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for CAS 82380-18-5 before handling. The nitrile and nitro groups pose specific toxicity and reactivity hazards.

Sources

Best solvent choices for 2-Fluoro-4-hydroxy-5-nitrobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for 2-Fluoro-4-hydroxy-5-nitrobenzonitrile .[1] It is designed for researchers requiring high-fidelity control over nucleophilic aromatic substitution (SNAr) and O-alkylation workflows.[1]

Senior Application Scientist: Dr. A. Vance Subject: Solvent Systems & Reaction Optimization Last Updated: January 28, 2026[1]

Executive Summary: The "Loaded Spring" Scaffold

2-Fluoro-4-hydroxy-5-nitrobenzonitrile is a densely functionalized aromatic scaffold.[1] Its reactivity is defined by the push-pull electronic relationship between its substituents.[1]

  • The "Pull" (Activation): The Fluorine atom at position 2 is highly activated for SNAr displacement due to the ortho-cyano (CN) and para-nitro (NO2) groups.[1]

  • The "Push" (Deactivation): The Hydroxyl group at position 4 is a phenol.[1] Under basic conditions, it forms a phenoxide anion (

    
    ).[1] Through resonance, this anion donates electron density into the ring (specifically to positions 1, 3, and 5), partially neutralizing the electron-withdrawing power of the CN and NO2 groups.[1]
    

Core Strategic Insight: To maximize yield in SNAr reactions, you must often mask the phenol (O-alkylation) before attempting to displace the fluorine.[1]

Solvent Selection Matrix

This table correlates specific reaction steps with the optimal solvent systems, balancing reactivity with "Green Chemistry" principles.

Reaction StepStandard Solvent (High Performance) Green/Alternative Solvent Why? (Mechanism & Solubility)
1. O-Alkylation (Phenol protection)Acetonitrile (MeCN) or Acetone2-MeTHF or Ethyl AcetateRequires a polar aprotic solvent to dissolve the phenoxide salt (generated by K2CO3).[1] Acetone allows for easy workup (filtration/evaporation).[1]
2. SNAr (F-displacement)DMF or DMSO NMP (use caution) or Acetonitrile (reflux)High dielectric constants are required to stabilize the Meisenheimer complex intermediate.[1] DMSO is superior for difficult displacements but hard to remove.[1]
3. Nitro Reduction (NO2

NH2)
Ethanol/Water or IsopropanolMethanol/WaterProtic solvents are necessary for transfer hydrogenation (e.g., Fe/NH4Cl or H2/Pd).[1]
4. General Solubility DMSO, DMF, EtOAc 2-MeTHF, AnisoleThe compound is a polar solid.[1] Insoluble in non-polar alkanes (Hexane, Heptane).[1]

Troubleshooting & FAQs

Direct answers to common experimental failures.

Q1: My SNAr reaction (displacing F) is stalling or low-yielding. I am using the free phenol.

Diagnosis: You are likely suffering from Electronic Deactivation .[1] Explanation: Most SNAr reactions use a base (e.g., TEA, DIPEA, K2CO3).[1] This base deprotonates the 4-OH group first.[1][2] The resulting phenoxide pushes electron density into the ring, fighting the activation provided by the NO2 and CN groups. Solution:

  • Protect First: Perform O-alkylation (e.g., with MeI or BnBr) before the SNAr step.[1] The ether group is less electron-donating than the phenoxide.

  • Increase Temperature: If you must keep the free phenol, switch to a higher boiling solvent (DMSO) and heat to >80°C to overcome the activation energy barrier.[1]

Q2: I see a side product where the nitrile (CN) is missing or converted to an amide.

Diagnosis: Nitrile Hydrolysis . Explanation: Strong aqueous bases (NaOH, KOH) or highly acidic conditions, especially with heating, can hydrolyze the nitrile to a primary amide or carboxylic acid.[1] Solution:

  • Switch to anhydrous bases like K2CO3 or Cs2CO3.[1]

  • Use anhydrous solvents (Dry MeCN or DMF).[1]

  • Avoid aqueous workups with strong acids/bases if possible; use buffered washes.[1]

Q3: How do I remove DMF or DMSO without an aqueous workup that might form an emulsion?

Diagnosis: Solvent Trapping . Solution:

  • Lyophilization: If your product is solid and stable, freeze-dry the reaction mixture (best for DMSO).[1]

  • The "Flood" Method: Pour the reaction mixture into a large excess of ice-water (10:1 water:solvent ratio).[1] The product usually precipitates out while DMF/DMSO stays in the water.[1] Filter the solid.[1][2]

  • Green Alternative: Use Acetonitrile at reflux.[1][2][3] It has a lower boiling point (82°C) and can be removed by rotary evaporation, though the reaction will be slower than in DMF.[1]

Optimized Reaction Workflows (Protocols)

Protocol A: Regioselective O-Alkylation (Phenol Protection)

Target: Masking the 4-OH to activate the 2-F.[1]

  • Setup: Charge a flask with 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (1.0 equiv) and Acetonitrile (0.2 M concentration).

  • Base: Add Potassium Carbonate (K2CO3) (1.5 equiv). The mixture will turn yellow/orange (phenoxide formation).[1]

  • Reagent: Add Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv).

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (The starting material spot should disappear; product is usually less polar).[1]

  • Workup: Cool to RT. Filter off the inorganic solids.[1][2] Concentrate the filtrate.

    • Note: This crude material is often pure enough for the next step.[1]

Protocol B: SNAr Displacement of Fluorine

Target: Installing a nucleophile (e.g., Morpholine, Primary Amine) at position 2.[1]

  • Setup: Dissolve the O-alkylated intermediate (from Protocol A) in DMF (anhydrous, 0.5 M).

  • Nucleophile: Add the amine nucleophile (1.2 equiv).

  • Base: Add DIPEA (1.5 equiv) to scavenge HF.[1]

  • Reaction: Heat to 80–100°C .

    • Critical Check: If using the unprotected phenol, increase temp to 120°C and expect longer reaction times (24h+).[1]

  • Workup: Pour into Ice/Water. Collect precipitate via filtration.[1] Wash with water to remove traces of DMF.[1]

Visual Logic: Reaction Decision Tree

The following diagram illustrates the critical decision path regarding the hydroxyl group.

ReactionLogic Start Start: 2-Fluoro-4-hydroxy- 5-nitrobenzonitrile Decision Is the Phenol (OH) Protected? Start->Decision Path_Unprotected Path A: Unprotected OH (Phenoxide Formation) Decision->Path_Unprotected No Path_Protected Path B: O-Alkylation First (Recommended) Decision->Path_Protected Yes Result_A Result A: Slow S_NAr High Temp Required Lower Yield Path_Unprotected->Result_A Base deactivates ring (Electronic Push) Intermediate Intermediate: 2-Fluoro-4-alkoxy-... Path_Protected->Intermediate K2CO3, MeCN, R-X Result_B Result B: Fast S_NAr Mild Conditions High Yield Intermediate->Result_B Nucleophile, DMF, Heat

Caption: Decision tree highlighting the kinetic advantage of protecting the phenol prior to fluorine displacement.

References

  • BenchChem. Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile. Retrieved from

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity. Retrieved from

  • Sigma-Aldrich. Product Specification: 2-Fluoro-5-nitrobenzonitrile (Analogous reactivity data). Retrieved from

  • PubChem. Compound Summary: 2-Fluoro-4-hydroxybenzonitrile.[1] Retrieved from

Sources

Technical Support Center: Solubilization & Handling of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile

[1][2][3]

Executive Chemical Profile

To solve the solubility issue, we must first understand the molecule's "personality"—specifically its ionization behavior and electronic structure.[1][2][3]

PropertyValue (Estimated/Observed)Technical Implication
Molecular Formula C₇H₃FN₂O₃Highly electron-deficient aromatic ring.[1][2][3][4]
Acidic Group Phenolic -OH (C4)The "handle" for solubilization.[1][2][3]
pKa (Predicted) 4.5 – 5.5 Significantly more acidic than phenol (pKa 10) due to the ortho-nitro and para-cyano electron-withdrawing groups.[1][2][3]
LogP (Neutral) ~1.6 – 2.3Moderately lipophilic in acidic media (pH < 4).[1][2][3]
Reactivity Alert C2-FluorineActivated for Nucleophilic Aromatic Substitution (

) by the ortho-cyano and para-nitro groups.[1][2][3]

The Core Challenge: In pure water (pH ~7) or acidic media, the compound exists largely as a neutral, planar, crystalline solid with high lattice energy and poor wettability.[1][2][3] The fluorine atom increases hydrophobicity, causing the powder to float or aggregate rather than dissolve.[1][2][3]

Troubleshooting: Diagnostic Q&A

Real-world solutions to common user roadblocks.

Q1: "I tried dissolving it in pure water with sonication, but it just floats. Why?"

A: This is a wettability and ionization issue.[1][2][3]

  • Wettability: The fluorine atom and the planar aromatic ring create a "Teflon-like" surface effect.[1][2][3] Water has high surface tension and cannot penetrate the crystal lattice.[1][2][3]

  • Ionization: While the pKa is low (~5), pure water does not have enough buffering capacity to drive full deprotonation.[1][2][3] As the compound dissolves slightly, it releases protons, dropping the local pH and pushing the equilibrium back toward the insoluble neutral form.[1][2][3] Fix: You must "wet" the compound with a water-miscible organic solvent (DMSO) first, or use a buffered solution with pH > 6.0.[1][2][3]

Q2: "Can I use 1M NaOH to force it into solution?"

A: STOP. Do not use strong bases (pH > 10). While high pH will dissolve the compound instantly by forming the phenolate salt, the C2-Fluorine is highly activated.[1][2][3] In the presence of strong hydroxide nucleophiles (

123Recommendation:

123123
Q3: "I need to use it in a cell-based assay. What is the maximum DMSO concentration?"

A: Standard protocol is < 0.5% DMSO final concentration.[1][2][3] Because this compound is highly acidic, you can create a 1000x stock in 100% DMSO .[1][2][3] When you spike this into your cell culture media (pH 7.4), the compound will remain soluble because the media's buffering capacity will instantly ionize the phenol to its soluble anionic form.[1][2][3]

The "Golden Path" Solubilization Protocol

This workflow ensures maximum solubility while preserving chemical stability.[1][2][3]

Reagents Needed:
  • Solvent A: Dimethyl Sulfoxide (DMSO), Anhydrous.[1][2][3]

  • Buffer B: Phosphate Buffered Saline (PBS), pH 7.4 (1X).[1][2][3]

  • Optional: 0.1 M

    
     (Sodium Carbonate) if higher concentrations (>10 mM) are required.[1][2][3]
    
Step-by-Step Procedure:
  • Weighing: Weigh the target mass of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile.

  • Pre-wetting (The Critical Step):

    • Add DMSO to the powder.[1][2][3] Do not add water yet.[1][2][3]

    • Volume calculation: Use 5-10% of your final desired volume.

    • Why? This breaks the crystal lattice and solvates the hydrophobic regions.[1][2][3]

  • Dissolution: Vortex or sonicate briefly until a clear yellow/orange solution forms.

    • Note: The color intensity may increase as the phenol ionizes.[1][2][3]

  • Aqueous Dilution (Slow Addition):

    • While vortexing the buffer (PBS, pH 7.4), slowly add the DMSO stock dropwise.[1][2][3]

    • Crucial: Do not add buffer to the DMSO stock; add the stock to the buffer.[1][2][3] This prevents local precipitation shock.[1][2][3]

  • pH Check:

    • Verify final pH.[1][2][3] If the solution turns cloudy, the pH may have dropped below the pKa (approx 5.0).[1][2][3] Add small aliquots of dilute

      
       or 
      
      
      to adjust pH back to 7.0–7.4.[1][2][3]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application.

SolubilizationStrategycluster_OrganicOrganic Synthesis / Stockcluster_BioBiological / Aqueous AssayStartStart: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile(Solid Powder)AppTypeSelect Application TypeStart->AppTypeOrganicHigh Concentration Stock(>50 mM)AppType->OrganicSynthesisBioAqueous Media(pH 7.4)AppType->BioCell/Enzyme AssaySolventUse 100% DMSO or DMFOrganic->SolventStep11. Dissolve in DMSO (1000x)Bio->Step1Step22. Dilute into PBS (pH 7.4)Step1->Step2CheckIs solution clear?Step2->CheckSuccessReady for AssayCheck->SuccessYesAdjustAdjust pH to 7.4(Compound is protonated)Check->AdjustNo (Cloudy)Adjust->Success

Caption: Logical workflow for solubilizing 2-Fluoro-4-hydroxy-5-nitrobenzonitrile based on end-use application.

Stability & Storage FAQs

Q: Why does the solution turn yellow? A: The yellow color indicates the formation of the phenolate anion (deprotonated form).[1][2][3] This is normal and desirable for aqueous solubility.[1][2][3] The extensive conjugation (Nitro-Benzene-Nitrile) creates a "push-pull" electronic system that absorbs blue light, resulting in a yellow appearance.[1][2][3]

Q: Is the compound light sensitive? A: Yes, nitro-aromatics are generally susceptible to photo-degradation over time.[1][2][3]

  • Protocol: Store solid and solutions in amber vials. Wrap clear tubes in aluminum foil.

Q: Can I autoclave the solution? A: No. The nitrile group (-CN) can hydrolyze to an amide or carboxylic acid under high heat and pressure, especially at neutral/basic pH.[1][2][3] Use 0.22 µm sterile filtration (PES or PTFE membranes) instead.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519417, 2-Fluoro-5-nitrobenzonitrile (Analogous Scaffold).[1][2][3] Retrieved January 28, 2026 from [Link][1][2][3]

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.[1][2][3] IUPAC Chemical Data Series No.[1][2][3] 23. (Establishes pKa trends for substituted phenols).

  • Mota, F. L., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media.[1][2][3] (Mechanistic basis for ionic strength and pH effects on phenolic solubility). Retrieved from [Link]

Troubleshooting column chromatography purification of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2F4H5N-001 Status: Open Priority: High (Intermediate Stability/Cost Alert) Compound Class: Electron-Deficient Nitrophenol / Benzonitrile

Executive Summary & Chemical Profile

User Issue: "My compound streaks from the baseline to the solvent front," or "I cannot separate the regioisomers."

Root Cause Analysis: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile is a highly acidic phenol (predicted pKa


 3.5–4.5). The electron-withdrawing nature of the nitro (-NO

), cyano (-CN), and fluoro (-F) groups stabilizes the phenoxide anion. On standard silica gel (which is slightly acidic to neutral), the compound exists in an equilibrium between its neutral and ionized forms. This ionization causes severe interaction with the silica surface, resulting in "tailing" or "streaking" and loss of resolution [1].

Quick Specs:

  • Appearance: Yellow to brownish solid.

  • Solubility: High in EtOAc, Acetone, MeOH; Low in Hexane, Toluene.

  • UV Activity: Strong (Nitro group conjugation).

  • Key Hazard: Skin irritant/staining (Yellow stains are difficult to remove).

Phase 1: Pre-Purification Diagnostics

Before loading the column, perform these checks to prevent mass loss.

Solubility Check & Loading Strategy

The Trap: Dissolving the sample in 100% DCM or EtOAc for liquid loading often leads to precipitation when the sample hits the non-polar mobile phase (Hexane/Heptane) at the top of the column.

Recommended Protocol: Dry Loading Due to the compound's poor solubility in non-polar solvents, dry loading is mandatory for high-resolution separations.

  • Dissolve crude mixture in minimal Acetone or THF.

  • Add Celite 545 (ratio 1:2 sample:Celite).

  • Rotary evaporate to a free-flowing yellow powder.

  • Pack this powder on top of the pre-equilibrated column.

TLC Optimization (The "Acid Test")

Standard TLC (Hexane:EtOAc) will likely show a smear. You must mimic the column conditions.

VariableStandard Condition (Fail)Optimized Condition (Pass)
Mobile Phase Hexane : EtOAc (7:3)Hexane : EtOAc : Acetic Acid (70 : 29 : 1 )
Observation Long yellow streak (

0.1–0.6)
Tight yellow spot (

~0.35)
Mechanism Ionization on silicaAcid suppresses ionization (Protonation)

Phase 2: Mobile Phase Strategy

Core Directive: You must use an acid modifier.

The "Golden" Solvent System
  • Solvent A: Hexane (or Heptane) + 0.5% Acetic Acid (AcOH)

  • Solvent B: Ethyl Acetate + 0.5% Acetic Acid (AcOH)

Note: Formic acid (0.1%) is a viable alternative if AcOH is unavailable, but AcOH is preferred for nitrophenols.

Gradient Elution Profile

Based on a 12g Flash Cartridge (Silica 40-63µm)

Time (CV)% Solvent BPurpose
0–25%Column equilibration (Flush out air/impurities)
2–105%

40%
Linear gradient (Target elutes here)
10–1340%

100%
Flush highly polar impurities
13–15100%Wash

Technical Insight: The target compound usually elutes between 20-35% EtOAc when the acid modifier is present. Without the acid, it may not elute until 60-80% EtOAc, co-eluting with polar impurities [2].

Phase 3: Troubleshooting Logic (Decision Tree)

Use the following logic flow to diagnose specific separation failures.

Troubleshooting Start START: Chromatogram Analysis Issue_Streak Issue: Tailing / Streaking Start->Issue_Streak Issue_Coelution Issue: Co-elution with Impurities Start->Issue_Coelution Issue_Recovery Issue: Low Mass Recovery Start->Issue_Recovery Action_Acid Action: Add 1% AcOH to Mobile Phase Issue_Streak->Action_Acid Primary Fix Action_Gradient Action: Shallow Gradient (e.g., 10-30% over 20 CV) Issue_Coelution->Action_Gradient Isomers? Action_DCM Action: Switch Solvent System to DCM : MeOH (99:1) Issue_Coelution->Action_DCM Polar Impurities? Check_Solubility Check: Is sample precipitating on column? Issue_Recovery->Check_Solubility Action_C18 Action: Switch to Reverse Phase (H2O/MeOH + 0.1% TFA) Action_Acid->Action_C18 If fails Check_Solubility->Action_C18 No (Irreversible Adsorption) Action_DryLoad Action: Switch to Dry Loading (Celite) Check_Solubility->Action_DryLoad Yes

Caption: Diagnostic workflow for purifying acidic nitrophenols. Blue nodes indicate procedural changes; Green nodes indicate critical fixes.

Phase 4: Alternative Purification (Recrystallization)

When chromatography is insufficient or scale >5g.

If the impurity profile consists mainly of non-nitrated precursors, recrystallization is often superior to chromatography [3].

Protocol:

  • Solvent: Toluene (Preferred) or Ethanol/Water (1:1).

  • Procedure:

    • Dissolve crude solid in boiling Toluene (approx. 5-10 mL per gram).

    • If insoluble black tar remains, decant the hot yellow solution to a clean flask.

    • Allow to cool slowly to Room Temperature, then to 4°C.

    • 2-Fluoro-4-hydroxy-5-nitrobenzonitrile typically crystallizes as bright yellow needles.

  • Wash: Cold Toluene or Hexane.

FAQs

Q: Can I use Dichloromethane (DCM) instead of EtOAc? A: Yes. A gradient of DCM


 5% MeOH in DCM is excellent for separating this compound from non-polar byproducts. However, you still need 0.5% Acetic Acid to prevent tailing.

Q: The fractions turned pink/red after sitting in the rack. Why? A: This indicates the formation of the phenoxide anion (Meisenheimer complex potential). If your test tubes had traces of basic detergent, or if the acetic acid evaporated, the pH rose.

  • Fix: Re-acidify the combined fractions immediately with dilute HCl or AcOH before evaporation to prevent degradation.

Q: I see two spots on TLC that merge on the column. A: These are likely the 4-hydroxy (target) and a 2-hydroxy regioisomer (impurity).

  • Fix: These isomers have different pKa values.[1] Try buffering the aqueous mobile phase in a Reverse Phase (C18) run. Use 10mM Ammonium Formate (pH 3.8) vs. Methanol. The pH control exploits the pKa difference for separation [4].

References

  • Biotage. "Strategies for Flash Chromatography of Acidic Compounds." Biotage Knowledge Base. Available at: [Link] (General reference for acidic mobile phases).

  • Snyder, L. R., & Kirkland, J. J. (1979). Introduction to Modern Liquid Chromatography. Wiley-Interscience.
  • Google Patents. "Synthesis method of 2-fluoro-4-nitrobenzonitrile." Patent CN101648890B.
  • PubChem. "2-Hydroxy-5-nitrobenzonitrile (Compound Summary)." National Library of Medicine. Available at: [Link] (Source for pKa/acidity data of analogous nitrophenols).

Sources

Managing thermal instability of nitro-aromatic compounds in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Tier: Level 3 (Senior Process Safety) Topic: Thermal Instability Management in Nitro-Aromatic Synthesis

Introduction: The Thermodynamics of "Walking on Eggshells"

Welcome to the High-Energy Chemistry Safety Hub. You are likely here because you are synthesizing nitro-aromatic compounds—essential scaffolds in energetic materials (TNT, CL-20) and pharmaceutical intermediates (API precursors).

The Core Problem: The nitro group (


) is thermodynamically unstable but kinetically stable. It wants to decompose (

), but a high activation energy barrier prevents it from doing so at room temperature. Your synthesis process risks lowering that barrier or providing enough energy to surmount it, leading to autocatalytic decomposition and thermal runaway .

This guide moves beyond basic safety rules to the mechanistic causality of thermal failure.

Module 1: Pre-Synthesis Hazard Screening

Q: How do I interpret DSC data for nitro compounds? The "Onset" seems high, so am I safe?

A: Do not trust "Onset Temperature" (


) in isolation. 


is dependent on the instrument's sensitivity and heating rate. A standard DSC (

) might show an onset of

, but the material could begin decomposing adiabatically at

.

The "Rule of 100K": For a batch reactor, maintain a safety margin of at least 100 K between your Maximum Process Temperature (


) and the DSC 

.

Critical Energy Thresholds: Use the following table to categorize your intermediate's explosive potential based on decomposition energy (


).
Compound ClassApprox.[1][2][3]

(

)
Decomposition Energy (

)
Hazard Classification
Nitrobenzene ~350 - 400~2,500 J/gHigh (Violent decomposition)
1,3-Dinitrobenzene ~280 - 300~3,000 J/gExtreme (Detonation potential)
TNT (Trinitrotoluene) ~240 (Melts ~80)>4,000 J/gExplosive
Nitro-alkanes ~200 - 2501,000 - 2,000 J/gHigh (Shock sensitive)

Note: If


, the material is capable of sustaining a deflagration-to-detonation transition (DDT).
Visualizing Risk: The Stoessel Criticality Framework

We use the Stoessel Criticality Index to determine the safety of a process based on cooling failure scenarios.

  • Tp: Process Temperature

  • MTSR: Maximum Temperature of Synthesis Reaction (Adiabatic temp rise if cooling fails)

  • TD24: Temperature at which Time-to-Maximum-Rate is 24 hours (Decomposition trigger)

  • MTT: Maximum Technical Temperature (Boiling point of solvent)

Stoessel_Classes Class1 Class 1 Safe Desc1 MTSR < TD24 No runaway possible Class1->Desc1 Class2 Class 2 Quasi-Safe Desc2 MTSR > TD24 but MTT < TD24 Solvent boils before decomp Class2->Desc2 Class3 Class 3 Critical Desc3 MTSR > TD24 MTT > TD24 Boiling won't save you Class3->Desc3 Class4 Class 4 High Risk Desc4 Tp > TD24 Reaction triggers decomp immediately Class4->Desc4 Class5 Class 5 Extreme Danger Desc5 MTSR triggers instant detonation Class5->Desc5

Figure 1: Stoessel Criticality Classes. Aim for Class 1 or 2. If you are in Class 3, you rely entirely on cooling; if cooling fails, the reactor explodes.

Module 2: Reaction Control & Troubleshooting

Q: My reaction temperature is stable, but the yield is low. Should I increase the temperature?

A: STOP. Check for Accumulation first. In nitration reactions (e.g., using mixed acid


), the reaction rate is temperature-dependent.[4][5]
  • The Trap: If you run the reaction too cold, the nitration rate slows down. You continue dosing reagents, but they do not react immediately.[6]

  • The Trigger: You slightly raise the temperature to "fix" the yield.

  • The Result: All the accumulated unreacted reagents react simultaneously. The heat generation rate (

    
    ) exceeds the cooling capacity (
    
    
    
    ), pushing the temperature past the decomposition threshold (
    
    
    ).

Protocol: The "Dosing Pause" Test

  • Stop dosing the nitrating agent.[5]

  • Monitor the reactor temperature.[4][5][7]

  • Diagnosis:

    • If Temp drops immediately: Reaction is kinetics-controlled (Good).

    • If Temp continues to rise or stays flat: Accumulation is present. Do NOT add more reagent. Allow the accumulation to consume itself under strict cooling.

Q: Can I use DMSO or DMF as a solvent for Nucleophilic Aromatic Substitution ( )?

A: Extreme Caution Required. While DMSO/DMF are excellent for


 due to their polarity, they are incompatible  with nitro compounds and halogenated precursors at high temperatures.
  • Mechanism: Nitro compounds can act as oxidants. DMSO can act as a reductant. At elevated temperatures (

    
    ), they undergo a redox reaction that is highly exothermic.
    
  • Iron Catalysis: Traces of iron (Fe) or copper (Cu) significantly lower the onset temperature of DMSO decomposition.

  • Alternative: Use Sulfolane or NMP if possible, or strictly limit temperature to

    
     with redundant interlocks.
    
Visualizing the Runaway Loop

Runaway_Loop Start Start Dosing (Nitric Acid) LowTemp Temp Too Low (Kinetics Slow) Start->LowTemp Over-cooling Accumulation Reagent Accumulation (High Chemical Potential) LowTemp->Accumulation Dosing continues Trigger Minor Temp Increase (or Agitation Restart) Accumulation->Trigger System perturbation Exotherm Rapid Exotherm (Q_gen > Q_remove) Trigger->Exotherm Rate accelerates Exotherm->Trigger Arrhenius Feedback MTSR Temp Reaches MTSR Exotherm->MTSR Adiabatic Rise Decomp Secondary Decomposition (Explosion) MTSR->Decomp If MTSR > TD24

Figure 2: The Anatomy of a Thermal Runaway. Note that the root cause is often "Over-cooling" leading to accumulation, not just overheating.

Module 3: Isolation & Workup

Q: The reaction is done. Is the danger over?

A: No. Workup is often the most dangerous phase. During workup, you remove the stabilizing solvent (heat sink) and concentrate the high-energy intermediate.

Troubleshooting Specific Hazards:

  • Phase Separation (Nitration):

    • Issue: Nitro-aromatics are often denser than the spent acid.

    • Risk:[5][7][8][9][10][11] If you reverse the cut (send the wrong layer to waste), you might send concentrated nitro compounds to a waste tank where they can react with incompatible organics.

    • Control: Always verify density and conductivity of the interface layer before diverting.

  • Drying:

    • Issue: Many nitro compounds (especially polynitro) are shock-sensitive when dry.

    • Mechanism:[12] Water acts as a desensitizer and lubricant for crystal friction. Removing it increases friction sensitivity.

    • Protocol: Do not dry to 0% moisture unless absolutely necessary for the next step. Store as a water-wet paste (typically 20% moisture).

  • Metal Impurities:

    • Issue: Formation of metal nitrophenates.

    • Mechanism:[12] If the reaction mixture contacts mild steel or copper, picric acid derivatives (trinitrophenol) can form metal picrates, which are primary explosives (highly sensitive).

    • Control: Use Glass-Lined Reactors (GLR) or Hastelloy. Avoid direct metal contact.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (The definitive text on Criticality Classes).
  • Organic Process Research & Development. (2020). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions.

  • U.S. Chemical Safety Board (CSB). (2002). Investigation Report: Thermal Runaway and Explosion at Morton International. (Case study on nitration accumulation).

  • Gustin, J. L. (2002). Runaway reaction hazards in processing organic nitro compounds. Institution of Chemical Engineers (IChemE).[13]

  • Grewer, T. (1994). Thermal Hazards of Chemical Reactions. Elsevier. (Source for decomposition energy data).[2][3][8][10][11][14][15]

Sources

Technical Support Center: Scaling Up 2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Path

You are likely scaling this molecule as a high-value scaffold for androgen receptor antagonists (e.g., Enzalutamide analogs) or PROTAC linkers. The synthesis of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS: 139102-34-4) presents a classic process chemistry paradox: the electronic factors that make the molecule reactive also make it prone to runaway exotherms and isomeric impurities.

This guide moves beyond standard literature to address the "hidden" failure modes encountered at the kilogram scale.

Module 1: The Nitration Bottleneck (Reaction Safety)

Context: The standard route involves the nitration of 2,4-difluorobenzonitrile . This is the most hazardous step. The electron-deficient ring requires forcing conditions (Mixed Acid:


), creating a high thermal potential.
Troubleshooting Guide: Nitration

Q: Why do I see a delayed temperature spike after dosing is complete? A: You are likely experiencing "accumulation accumulation." At low temperatures (<0°C), the reaction rate may be slower than your dosing rate. You are accumulating unreacted nitric acid in the vessel. When the reaction finally "kicks off," it releases the heat of all that accumulated reagent simultaneously.

  • The Fix:

    • Stop Dosing: Immediately halt

      
       addition.
      
    • Raise Baseline T: Run the reaction slightly warmer (e.g., 10°C instead of 0°C) to ensure consumption matches addition (feed-controlled regime).

    • Monitor Heat Flow: Use heat flow calorimetry (RC1) or simple dT monitoring (Jacket vs. Batch temp) to confirm immediate reaction upon dosing.

Q: My product is contaminated with the 3-nitro isomer. How do I stop this? A: This is a kinetic vs. thermodynamic control issue.

  • Mechanism: The cyano group directs meta (position 3), while the fluorines direct ortho/para (positions 3 and 5).

  • The Fix:

    • Lower Temperature: The 5-nitro position (target) is kinetically favored due to the cooperative directing effects of the C-2 and C-4 fluorines. Higher temperatures (>30°C) increase the energy available to overcome the activation barrier for the 3-nitro impurity.

    • Acid Strength: Increase the

      
       concentration. A "dryer" nitration media often enhances regioselectivity by sharpening the electrophilicity of the nitronium ion (
      
      
      
      ).
Visual Workflow: Nitration Safety Logic

NitrationSafety Start Start Nitration Dosing (HNO3 to 2,4-Difluorobenzonitrile) CheckTemp Monitor Batch Temp (Tr) vs Jacket Temp (Tj) Start->CheckTemp DeltaT Is (Tr - Tj) increasing proportionally to dose? CheckTemp->DeltaT Normal Regime: Feed Controlled (Safe) DeltaT->Normal Yes (Immediate Exotherm) Accumulation Regime: Accumulation (DANGER) DeltaT->Accumulation No (Delayed Exotherm) Action1 Continue Dosing Maintain <15°C Normal->Action1 Action2 STOP DOSING IMMEDIATELY Do not cool rapidly (shock risk) Allow consumption of excess HNO3 Accumulation->Action2 Action2->CheckTemp Re-evaluate after 30 mins

Caption: Decision tree for managing thermal accumulation during mixed-acid nitration.

Module 2: Selective Hydrolysis ( )

Context: Converting 2,4-difluoro-5-nitrobenzonitrile to the 4-hydroxy target requires displacing one fluorine atom with a hydroxide ion.

  • The Problem: Both fluorine atoms are activated.

    • 2-F: Activated by ortho-CN and para-NO2.

    • 4-F: Activated by para-CN and ortho-NO2.

Troubleshooting Guide: Regioselectivity

Q: I am getting a 50:50 mix of the 2-hydroxy and 4-hydroxy isomers. Why? A: You are using a solvent that is "too good" (e.g., DMSO or DMF) or a base that is too strong/unhindered at high temperatures.

  • The Science: In dipolar aprotic solvents (DMSO), the nucleophilicity of

    
     is naked and aggressive, reducing selectivity.
    
  • The Fix:

    • Switch Solvent: Use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (TBAB) or simple aqueous THF. This moderates the reactivity.[1]

    • Stoichiometry: Use exactly 2.05 equivalents of KOH. Excess base promotes the second hydrolysis (bis-hydroxy impurity).

    • Temperature: Keep the reaction <5°C. The activation energy difference between attacking C-2 and C-4 is small; low temperature maximizes this discrimination.

Q: High levels of "Bis-hydroxy" (2,4-dihydroxy-5-nitrobenzonitrile) impurity. A: This is caused by over-hydrolysis .

  • The Fix:

    • Quench Protocol: Do not let the reaction sit overnight. Quench immediately with dilute HCl once HPLC shows <1% starting material.

    • Agitation: Ensure high RPM. In biphasic systems, poor mixing creates localized "hotspots" of high base concentration, driving the second substitution.

Data Table: Solvent Effects on Selectivity
Solvent SystemReagentTemp (°C)4-OH (Target) : 2-OH (Impurity)Risk Factor
DMSO NaOH2560 : 40Poor Selectivity
THF / Water LiOH085 : 15Moderate
Toluene / Water (PTC) KOH096 : 4 Optimal
Water (Neat) NaOH5070 : 30Slow Reaction

Module 3: Workup and Purification

Q: The product creates a "slime" that clogs the filter during acidification. A: This is a crystal habit issue caused by rapid precipitation.

  • The Fix:

    • Reverse Quench: Do not dump acid into the reaction. Slowly add the alkaline reaction mixture into a prepared solution of dilute HCl.

    • Seeding: Add seed crystals of pure product to the acid solution before addition. This encourages the growth of filterable needles rather than amorphous slime.

Q: How do I remove the 2-hydroxy isomer without column chromatography? A: Exploit the


 difference.
  • The 2-hydroxy isomer has a slightly different acidity due to the ortho-cyano hydrogen bonding.

  • Reslurry: Reslurry the crude solid in Sodium Bicarbonate (

    
    ) solution. The impurity profile often improves as the more acidic impurities dissolve preferentially, or conversely, recrystallize from Isopropyl Alcohol (IPA)/Water (9:1) .
    
Visual Workflow: Reaction Pathway & Impurities

ReactionPathway SM 2,4-Difluorobenzonitrile Inter 2,4-Difluoro-5-nitrobenzonitrile SM->Inter HNO3/H2SO4 (Nitration) Impurity1 Impurity A 3-Nitro Isomer SM->Impurity1 High Temp (>30°C) Target TARGET 2-Fluoro-4-hydroxy-5-nitrobenzonitrile Inter->Target KOH, 0°C (Selective SNAr) Impurity2 Impurity B 2-Hydroxy Isomer Inter->Impurity2 Polar Aprotic Solvent Impurity3 Impurity C Bis-Hydroxy (Over-reaction) Target->Impurity3 Excess Base / Time

Caption: Synthetic pathway highlighting critical control points for impurity formation.

References & Authority

  • Enzalutamide Synthesis & Intermediates:

    • Patent: Jung, M. E., et al. "Diarylhydantoin compounds." US Patent 8,377,983 .[2] (Describes the structural basis for diarylhydantoin antagonists).

    • Process Patent: "Process for the preparation of Enzalutamide."[3][4][5] WO 2011/106570 . (Details the scale-up of the fluorobenzonitrile intermediates).

  • Nucleophilic Aromatic Substitution (

    
    ) Selectivity: 
    
    • Mechanistic Insight: Bunnett, J. F., & Zahler, R. E. "Kinetics of Nucleophilic Substitution in Nitro-Activated Aromatic Halides." Chemical Reviews. (Foundational text on ortho/para activation ratios).

  • Safety in Nitration:

    • Guideline: Stoessel, F. "Thermal Safety of Chemical Processes." Wiley-VCH. (Source for accumulation and heat flow calorimetry protocols).

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by rigorous Process Safety Management (PSM) reviews and calorimetry testing (ARC/DSC).

Sources

Preventing unwanted side products during nitration of 2-fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Unwanted Side Products During Nitration Ticket ID: NIT-2F4H-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Reaction Overview

User Query: "I am attempting to nitrate 2-fluoro-4-hydroxybenzonitrile to obtain the 5-nitro derivative. I am observing low yields, tar formation, and difficult-to-separate impurities. How do I optimize regioselectivity and prevent side reactions?"

Technical Analysis: The nitration of 2-fluoro-4-hydroxybenzonitrile (1) is a delicate electrophilic aromatic substitution.[1] The substrate contains three directing groups with competing effects:[1]

  • -OH (C4): Strong activator, ortho/para director.[1]

  • -F (C2): Weak deactivator, ortho/para director.

  • -CN (C1): Strong deactivator, meta director.[1]

Target Product: 2-fluoro-4-hydroxy-5-nitrobenzonitrile (Major Isomer).[1] Primary Challenge: The -OH group strongly activates positions C3 and C5. However, C3 is sterically crowded (flanked by F and OH), whereas C5 is less hindered. The reaction must be controlled to favor C5 mono-nitration while suppressing dinitration (C3, C5) and oxidative degradation of the phenol ring.

Reaction Pathway Visualization

NitrationPathway SM 2-Fluoro-4-hydroxybenzonitrile (Starting Material) Target 5-Nitro Isomer (Target Product) Major Yield SM->Target HNO3, AcOH 40°C Minor 3-Nitro Isomer (Steric Hindrance) Minor Impurity SM->Minor Steric Clash Oxidation Quinones/Tar (Oxidative Degradation) SM->Oxidation Strong Acid (H2SO4) Exotherm Dinitro 3,5-Dinitro Isomer (Over-Nitration) Target->Dinitro Excess HNO3 High Temp Minor->Dinitro Excess HNO3

Figure 1: Reaction landscape for the nitration of 2-fluoro-4-hydroxybenzonitrile. The 5-nitro isomer is favored electronically and sterically.[1]

Standardized Protocol (The "Golden" Method)

Do not use standard mixed acid (conc.[1] H2SO4/HNO3) as your first attempt. The phenolic moiety is prone to oxidation under these harsh conditions, leading to "tarring." The following protocol uses Acetic Acid (AcOH) as a solvent to moderate the reaction rate and improve selectivity.

Reagents:

  • Substrate: 2-Fluoro-4-hydroxybenzonitrile (1.0 eq)[1]

  • Solvent: Glacial Acetic Acid (20 volumes)

  • Reagent: Nitric Acid (70%, 1.0–1.1 eq)

Step-by-Step Procedure:

  • Dissolution: Charge 2-fluoro-4-hydroxybenzonitrile into a reaction vessel. Add Glacial Acetic Acid (20 mL per 1g substrate).[1] Stir until fully dissolved.

  • Addition: Cool the solution to 15–20°C. Add Nitric Acid (70%) dropwise over 30 minutes. Crucial: Monitor internal temperature; do not allow a spike >5°C.[1]

  • Reaction: Warm the mixture to 40°C and hold for 24 hours .

  • Monitoring: Check via HPLC/TLC. Look for the disappearance of SM (Rf ~0.5 in 30% EtOAc/Hex) and appearance of the product (lower Rf due to nitro group polarity).

  • Workup: Concentrate the solvent under reduced pressure (rotary evaporator) to remove most acetic acid.

  • Purification: The residue is typically a yellow solid.[2] Recrystallize from Ethanol (EtOH) to remove minor 3-nitro isomers and trace dinitro species.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned black/dark brown (Tarring)."

Diagnosis: Oxidative degradation of the phenol ring. Root Cause: The presence of phenolic -OH makes the ring electron-rich and susceptible to oxidation by strong oxidizers like nitronium ions (


) in the presence of sulfuric acid or high temperatures.[1]
Solution: 
  • Switch Solvent: Move away from H2SO4. Use Acetic Acid or Acetic Anhydride as the solvent. This moderates the concentration of the active nitrating species.[1]

  • Temperature Control: Ensure the internal temperature never exceeds 45°C. Oxidation rates double with every 10°C increase.

  • Quench: If the reaction darkens rapidly, quench immediately into crushed ice to preserve recoverable material.

Issue 2: "I am seeing a significant amount of the 3,5-dinitro impurity."

Diagnosis: Over-nitration (Polynitration).[1] Root Cause: The first nitro group deactivates the ring, but the -OH group remains a powerful activator.[1] If local concentration of HNO3 is high, the second nitration occurs at the C3 position. Solution:

  • Stoichiometry: Strictly limit HNO3 to 1.0–1.05 equivalents . Do not use a large excess "just to be safe."[1]

  • Addition Rate: Slow down the addition of nitric acid. Rapid addition creates localized "hotspots" of high acid concentration where dinitration occurs before the mono-nitro product can disperse.[1]

Issue 3: "The nitrile group disappeared (Hydrolysis)."

Diagnosis: Conversion of -CN to Amide (-CONH2) or Acid (-COOH).[1] Root Cause: Nitriles can hydrolyze in acidic media, especially if water is present and the temperature is high. Solution:

  • Water Content: Use Glacial Acetic Acid (anhydrous). If using 70% HNO3, you are introducing 30% water. If hydrolysis persists, switch to Fuming Nitric Acid (low water) in Acetic Anhydride (scavenges water).

  • Temperature: Hydrolysis is kinetically slower than nitration at 40°C but accelerates significantly >60°C. Keep the temperature strict.

Issue 4: "I cannot separate the 3-nitro and 5-nitro isomers."

Diagnosis: Regioisomer contamination.[1] Root Cause: While C5 is favored, C3 nitration (ortho to F) occurs as a minor pathway (~5-10%).[1] Solution:

  • Recrystallization: The 5-nitro isomer is typically more symmetrical and crystalline.[1] Recrystallize the crude solid from Ethanol or Ethanol/Water (9:1) . The 3-nitro isomer is more soluble and will remain in the mother liquor.[1]

  • Chromatography: If flash column is necessary, use a gradient of Dichloromethane (DCM) -> 2% MeOH in DCM .[1] The intramolecular H-bonding in the 3-nitro isomer (between OH and NO2) often gives it a distinct retention time compared to the 5-nitro isomer.[1]

Side Product Analysis Table

Side ProductStructure DescriptionCausePrevention Strategy
3-Nitro Isomer Nitro group at C3 (between F and OH).[1][3]Statistical probability; Ortho-directing effect of F.Use steric bulk (solvent effects) or recrystallize from EtOH.
3,5-Dinitro Nitro groups at C3 and C5.[1]Excess HNO3; High Temp; Poor mixing.[1]Limit HNO3 to 1.0 eq; Slow addition; Keep T < 45°C.
Benzoquinone Oxidized ring (C=O at C1/C4).Strong acid (H2SO4); High Temp.Use weak acid solvent (AcOH); Exclude light/O2.
Amide/Acid -CN converts to -CONH2 / -COOH.High water content; High Temp (>80°C).Keep T < 50°C; Minimize water (use glacial AcOH).

Logic & Decision Flowchart

TroubleshootingFlow Start Start Troubleshooting CheckYield Is Yield < 50%? Start->CheckYield CheckPurity Is Purity < 90%? CheckYield->CheckPurity No Tar Dark/Black Reaction? CheckYield->Tar Yes Dinitro Dinitro Impurity > 5%? CheckPurity->Dinitro Yes SolnTar Switch to AcOH solvent Reduce Temp Tar->SolnTar Yes Hydrolysis Missing CN Peak (IR/NMR)? Dinitro->Hydrolysis No SolnDinitro Reduce HNO3 eq to 1.0 Slow Addition Dinitro->SolnDinitro Yes SolnHydro Keep Temp < 50°C Check Water Content Hydrolysis->SolnHydro Yes

Figure 2: Decision tree for diagnosing reaction failures.

References

  • Patent Protocol (Primary Source)

    • Title: Compounds having activity at the M1 receptor and their use as medicaments.[1]

    • Source: JP2010539217A (and related WO applic
    • Context: Describes the synthesis of 2-fluoro-4-hydroxy-5-nitrobenzonitrile (D147)
    • Link:[1]

  • General Nitration Mechanisms

    • Title: Electrophilic Aromatic Substitution: Nitration.[1]

    • Source: Master Organic Chemistry.[1]

    • Context: Explains the mechanism of nitronium ion generation and directing effects on activated rings.[1]

    • Link:[1]

  • Nitrile Hydrolysis Risks

    • Title: Hydrolysis of Nitriles.[1][4][5][6][7]

    • Source: Chemistry LibreTexts.[1]

    • Context: Details the acid-catalyzed mechanism converting nitriles to amides, relevant for side-product identific
    • Link:[1]

Sources

Validation & Comparative

Comparative Guide: NMR Interpretation of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the NMR spectral characteristics of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile , a critical intermediate in the synthesis of PROTACs and kinase inhibitors.

This guide moves beyond simple data listing to offer a structural interpretation workflow , comparing the target molecule against validated reference standards (analogs) to ensure accurate assignment.

Executive Summary

  • Target Molecule: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS: 1345413-48-8)

  • Primary Application: Building block for SNAr diversifications (e.g., etherification at C4 or nucleophilic aromatic substitution of Fluorine).[1]

  • Analytical Challenge: Distinguishing the regiochemistry of nitration (C3 vs. C5 position) and quantifying impurities like the non-nitrated precursor.

  • Key Identifier: The spectrum is characterized by two isolated aromatic singlets/doublets with distinct chemical shifts driven by the strong deshielding effect of the nitro group at position 5.[1]

Structural Analysis & Spin System

To interpret the NMR data correctly, we must first define the electronic environment of the protons.[1]

The Structure[2]
  • Position 1: Nitrile (CN) - Electron Withdrawing Group (EWG).[1]

  • Position 2: Fluorine (F) - EWG (Inductive), Donor (Resonance).[1]

  • Position 3: Proton (H3 ) - Ortho to Fluorine, Ortho to Hydroxyl.[1]

  • Position 4: Hydroxyl (OH) - Strong Electron Donating Group (EDG).[1]

  • Position 5: Nitro (NO

    
    ) - Strong EWG.[1]
    
  • Position 6: Proton (H6 ) - Ortho to Nitrile, Ortho to Nitro.[1]

The Spin System

Unlike the precursor (2-fluoro-4-hydroxybenzonitrile), which has adjacent protons coupling to each other, the target molecule possesses two isolated aromatic protons (para to each other).

  • Coupling: The primary coupling observed is Heteronuclear coupling to

    
    F .[1]
    
  • Pattern: We expect two doublets (or pseudo-singlets if

    
     is unresolved).[1]
    
Structural Logic Diagram

The following diagram illustrates the electronic influences determining the chemical shifts.

G cluster_legend Shift Drivers Target 2-Fluoro-4-hydroxy- 5-nitrobenzonitrile H6 H6 Proton (Deshielded Region) Target->H6 H3 H3 Proton (Shielded Region) Target->H3 NO2 5-Nitro Group (Strong EWG) NO2->H6 Ortho Deshielding (++ Shift) OH 4-Hydroxyl Group (Strong EDG) OH->H3 Ortho Shielding (-- Shift) F 2-Fluoro Group F->H6 5J Coupling (Negligible J) F->H3 3J Coupling (Large J)

Figure 1: Electronic influence map showing why H6 is significantly downfield compared to H3.

Comparative NMR Data Analysis

This section compares the target molecule with its direct precursor and a regioisomer analog to validate the assignment.

Table 1: H NMR Chemical Shift Comparison (DMSO-d )
FeatureTarget: 2-Fluoro-4-hydroxy-5-nitrobenzonitrilePrecursor: 2-Fluoro-4-hydroxybenzonitrileAnalog: 4-Hydroxy-3-nitrobenzonitrile
H3 (ppm) ~6.90 - 7.10 (d) 6.75 (dd)7.25 (d)
H5 (ppm) Substituted by NO

6.85 (dd)8.05 (d, H2 analog)
H6 (ppm) ~8.40 - 8.60 (d) 7.65 (t)7.70 (dd)
Coupling

Hz (H3)

Hz (H6)

,


Key Difference Large

(>1.4 ppm)
between signals.[2][3][4][5][6][7][8]
Complex multiplets due to H-H coupling.[1]No Fluorine coupling.[1]
Interpretation of Signals[9][10][11][12][13]
  • The Downfield Signal (~8.5 ppm): Assigned to H6 . It is sandwiched between two strong electron-withdrawing groups (Nitrile and Nitro).[1] The ortho-nitro effect typically adds +0.8 to +1.0 ppm relative to the precursor.[1]

  • The Upfield Signal (~7.0 ppm): Assigned to H3 . It is ortho to the electron-donating Hydroxyl group and ortho to Fluorine.[1] The shielding effect of the OH group keeps this proton upfield despite the global EWG nature of the ring.[1]

  • Hydroxyl Proton: A broad singlet typically appears between 11.0 - 12.0 ppm in DMSO-d

    
    , confirming the phenol moiety.[1]
    
Table 2: C NMR Diagnostic Peaks
CarbonShift (ppm)Multiplicity (

)
Assignment Logic
C-F (C2) ~160 - 165Doublet (

Hz)
Diagnostic large coupling.
C-OH (C4) ~155 - 160Doublet (

Hz)
Deshielded by Oxygen.
C-CN (C1) ~90 - 100Doublet (

Hz)
Upfield aromatic carbon bearing CN.
CN (Nitrile) ~114Singlet/Weak DoubletCharacteristic nitrile region.[1]

Experimental Protocols

To ensure reproducible data, follow this self-validating protocol.

Protocol A: Sample Preparation for High-Resolution NMR

Objective: Minimize line broadening from exchangeable protons and prevent aggregation.[1]

  • Solvent Selection: Use DMSO-d

    
      (99.9% D) as the primary solvent.[1]
    
    • Why? It dissolves the polar nitrophenol effectively and slows proton exchange, allowing the phenolic -OH to be visualized.[1]

    • Alternative: Acetone-d

      
       can be used but may result in overlapping solvent peaks with the aliphatic impurities.[1]
      
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations (>20 mg) may cause stacking effects, shifting aromatic peaks upfield.[1]

  • Tube Quality: Use high-throughput NMR tubes (Wilmad 5mm or equivalent) free of paramagnetic dust.

Protocol B: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 2.0 seconds . The isolated aromatic protons have long T1 relaxation times; a short D1 will reduce integration accuracy.[1]

  • Scans (NS): 16 to 64 scans are sufficient for 1H; 1024+ scans for 13C.[1]

  • Temperature: 298 K (25°C).[1]

Protocol C: Impurity Identification Workflow

Use this logic to validate purity:

  • Check 7.6 ppm: If a triplet/multiplet appears here, it indicates unreacted starting material (2-Fluoro-4-hydroxybenzonitrile ).[1]

  • Check 8.0-8.2 ppm: If a doublet appears here without F-coupling, check for 4-hydroxy-3-nitrobenzonitrile (non-fluorinated impurity).

  • Check Integration: The ratio of H6 (low field) to H3 (high field) must be exactly 1:1 .[1]

Synthesis Monitoring & Regiochemistry

When synthesizing this compound via nitration, a common issue is regioselectivity.[1] The nitro group can attack position 5 (Target) or position 3 (Impurity).[1]

Synthesis cluster_check QC Check Start Start: 2-Fluoro-4-hydroxybenzonitrile Reaction Nitration (HNO3/H2SO4) Start->Reaction Target Target (C5-Nitro) 2 isolated doublets Large Chemical Shift Delta Reaction->Target Major Product (Steric/Electronic Pref) Isomer Isomer (C3-Nitro) Protons at C5, C6 AB System (Roofing effect) Reaction->Isomer Minor Impurity Check1 Is H6 > 8.4 ppm? Target->Check1 Check2 Are protons isolated? Target->Check2

Figure 2: Workflow for distinguishing the target product from its regioisomer.

References

  • Sigma-Aldrich. 2-Fluoro-4-hydroxybenzonitrile NMR Data.[8][9]Link

  • PubChem. Compound Summary: 2-Fluoro-5-hydroxybenzonitrile (Analog).[1][10] National Library of Medicine.[1] Link

  • ChemicalBook. 2-Fluoro-5-nitrobenzoic acid Spectral Data.Link

  • Fisher Scientific. 4-Hydroxy-3-nitrobenzonitrile Safety & Data.[1]Link

  • SpectraBase. Spectrum ID: 2-Fluoro-4-hydroxybenzonitrile.[1][8] Wiley Science Solutions.[1] Link

Sources

Characterization of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile using 1H NMR and 13C NMR

[1][2]

Structural Overview & Strategic Analysis

The characterization challenge lies in confirming the position of the nitro group (

1
Structural Transformation Logic
  • Precursor: 2-Fluoro-4-hydroxybenzonitrile (Protons at C3, C5, C6).[1]

  • Target: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (Protons at C3, C6 only).[1][2]

  • Key Indicator: Disappearance of the C5 proton and significant deshielding of the C6 proton due to the adjacent nitro group.

Experimental Methodology
  • Solvent: DMSO-

    
     is the required solvent.[1][2]
    
    • Reasoning: It ensures solubility of the polar nitro-phenol moiety and, unlike protic solvents (MeOH-

      
      ), it slows proton exchange, allowing the observation of the phenolic hydroxyl (
      
      
      ) signal, which provides crucial evidence of hydrogen bonding with the adjacent nitro group.
  • Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm.[1][2][3]

NMR Spectroscopy Analysis

The

Comparative Data: Precursor vs. Target

The following table contrasts the spectral shifts, highlighting the impact of the electron-withdrawing nitro group.

Proton PositionPrecursor (2-F-4-OH-CN) Shift (ppm)Target (5-Nitro Derivative) Shift (ppm)Multiplicity & Coupling (

in Hz)
Structural Insight
H3 (Ortho to F)6.75 - 6.856.90 - 7.10 Doublet (

)
Shielded by adjacent

.[1][2] Minimal shift upon nitration.[1][2]
H5 (Ortho to OH)6.80 - 6.90Absent N/APrimary confirmation of substitution at C5.
H6 (Ortho to CN)7.60 - 7.708.40 - 8.60 Doublet (

)
Diagnostic Peak. Highly deshielded by adjacent

and new

.[1]
-OH (Phenolic)11.0 - 11.211.5 - 12.5 Broad SingletDownfield shift indicates intramolecular H-bonding with 5-NO2.[1][2]
Detailed Signal Interpretation
1. The H6 Diagnostic Peak (8.40 – 8.60 ppm)

In the precursor, H6 appears around 7.6 ppm. Upon nitration at C5, H6 becomes sandwiched between two strong electron-withdrawing groups: the nitrile (


1
  • Mechanism: The inductive and mesomeric withdrawal of electron density deshields H6 significantly (

    
    ).[2]
    
  • Coupling: It appears as a doublet due to long-range coupling with the Fluorine atom at C2 (

    
    ).[1]
    
2. The H3 Signal (6.90 – 7.10 ppm)

Located between the Fluorine (C2) and Hydroxyl (C4) groups, H3 is relatively shielded.

  • Coupling: It exhibits a large coupling constant (

    
    ) characteristic of ortho-fluorine protons.[1][2] This large doublet is a permanent signature of the 2-fluoro-4-hydroxy motif.[1][2]
    
3. The Hydroxyl Proton

In DMSO-

1

NMR Spectroscopy Analysis

The

1
Key Chemical Shift Assignments
Carbon PositionShift (

, ppm)
Splitting PatternCoupling Constant (

)
Assignment Logic
C2 (C-F)162.0 - 165.0 Doublet

Directly bonded to Fluorine; largest coupling.[1]
C4 (C-OH)155.0 - 158.0 Doublet

Deshielded by Oxygen; meta coupling to F.
C5 (C-NO2)135.0 - 138.0 Doublet

Substituted carbon; confirms nitration site.[1]
C6 (C-H)130.0 - 133.0 Doublet

High shift due to ortho-nitro effect.[1]
C1 (C-CN)90.0 - 95.0 Doublet

Shielded ipso carbon; typical for benzonitriles.[1]
-CN (Nitrile)114.0 - 116.0 Singlet/Weak Doublet

Characteristic nitrile region.[1][2]

Note: Shifts are approximate based on substituent additivity rules in DMSO-d6.

Visualization of Structural Characterization[4][5]

The following diagram illustrates the logical flow of characterization, distinguishing the target from its precursor based on specific spectral changes.

NMR_CharacterizationPrecursorPrecursor:2-Fluoro-4-hydroxybenzonitrile(C7H4FNO)ReactionNitration Reaction(HNO3 / H2SO4)Precursor->ReactionPrec_H5H5 Signal Present(~6.8 ppm)Precursor->Prec_H5Prec_H6H6 Signal(~7.6 ppm)Precursor->Prec_H6TargetTarget:2-Fluoro-4-hydroxy-5-nitrobenzonitrile(C7H3FN2O3)Reaction->TargetTarg_H5H5 Signal ABSENT(Substituted by NO2)Target->Targ_H5Targ_H6H6 Signal Deshielded(Shift to ~8.5 ppm)Diagnostic DoubletTarget->Targ_H6Targ_OHPhenolic OHDownfield Shift (>11.5 ppm)H-Bonding with NO2Target->Targ_OH

Caption: Flowchart demonstrating the key spectral differences confirming the conversion of the precursor to the nitrated target.

Experimental Protocol for NMR Sample Preparation

To ensure reproducible data comparable to the values above, follow this strict preparation protocol.

  • Sample Selection: Isolate 10–15 mg of the dried solid product. Ensure the sample is free of residual nitration acids (wash thoroughly with water/bicarbonate during workup), as acid traces can broaden the proton signals.

  • Solvent Addition: Add 0.6 mL of DMSO-

    
      (99.9% D).[1][2]
    
    • Critical Step: Do not use

      
      .[1][2] The compound has poor solubility in chloroform, and the hydroxyl proton will likely not be visible due to exchange.[2]
      
  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. The solution should be clear yellow.[1][2]

  • Acquisition:

    • 
      :  16 scans minimum, relaxation delay (
      
      
      )
      
      
      sec.
    • 
      :  1024 scans minimum, proton-decoupled.[1][2]
      
  • Processing: Reference the residual DMSO pentet to 2.50 ppm (

    
    ) and septet to 39.5 ppm (
    
    
    ).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50966779, 2-Fluoro-4-hydroxy-5-nitrobenzonitrile.[1][2] Retrieved January 28, 2026 from [Link]

  • Reich, H. J. WinPLT NMR Coupling Constant Data: Fluorine-Proton Couplings. University of Wisconsin-Madison.[1][2] Retrieved January 28, 2026 from [Link]

Technical Comparison of Mass Spectrometric Fragmentation: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive technical comparison of the mass spectrometric (MS) fragmentation patterns of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS: 111722-30-2 / 1134198-38-1) against its key structural analogs.[1] Significance: This compound is a critical intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide derivatives).[1] Precise identification is required for impurity profiling in GMP environments.[1] Key Differentiator: The ortho-nitro/hydroxy interaction at positions 4 and 5 creates a unique "Ortho Effect" fragmentation channel (loss of •OH and H₂O) that distinguishes this specific isomer from its meta- and para- counterparts.[1]

Structural Analysis & Theoretical Framework

To accurately interpret the MS spectrum, we must deconstruct the molecule into its functional drivers. The fragmentation is governed by the competition between the labile nitro group and the stable benzonitrile core.

FeatureMoietyMass ContributionFragmentation Behavior
Core 2-Fluoro-benzonitrile~121 DaStable aromatic ring; loss of HCN (27 Da) is a high-energy secondary event.[1]
Labile Group 5-Nitro (-NO₂)+46 DaPrimary Channel: Loss of[1] •NO₂ (46 Da) or •NO (30 Da).[1]
Modifier 4-Hydroxy (-OH)+17 DaDiagnostic Channel: Facilitates "Ortho Effect" via H-bonding with the nitro group.[1]
Target Mass Total 182.11 Da [M-H]⁻ (ESI-): 181.1 | [M]⁺[1]• (EI): 182.1

Comparative Fragmentation Analysis

This section compares the target molecule against two control analogs to isolate specific spectral fingerprints.

Comparator 1: The Non-Hydroxy Analog
  • Compound: 2-Fluoro-5-nitrobenzonitrile (MW 166)[1][2]

  • Behavior: Lacks the phenolic proton.[1]

  • Dominant Pathway: Exclusively driven by the nitro group.[1]

    • m/z 166 → 120 (Loss of •NO₂, -46 Da).[1]

    • m/z 120 → 93 (Loss of HCN, -27 Da).[1]

  • Contrast: Cannot lose OH or H₂O.[1]

Comparator 2: The Non-Nitro Analog
  • Compound: 2-Fluoro-4-hydroxybenzonitrile (MW 137)[1][3]

  • Behavior: Lacks the labile nitro group.[1]

  • Dominant Pathway: Phenolic ring degradation.[1]

    • m/z 137 → 109 (Loss of CO, -28 Da).[1]

  • Contrast: Shows high stability; requires higher collision energy (CE) to fragment compared to the nitro-variant.[1]

Target: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (MW 182)[1]
  • Mechanism: The 4-OH and 5-NO₂ groups are ortho to each other.[1]

  • The "Ortho Effect": The nitro oxygen abstracts the phenolic hydrogen, creating a transition state that facilitates the expulsion of an •OH radical or H₂O molecule.[1]

  • Unique Fingerprint:

    • m/z 165 (M - 17): Loss of •OH (Diagnostic for ortho-nitrophenols).[1]

    • m/z 152 (M - 30): Loss of •NO.

    • m/z 136 (M - 46): Loss of •NO₂ (Base peak in high-energy CID).[1]

Visualization of Fragmentation Pathways

The following diagram maps the competing fragmentation channels. The Red Path highlights the diagnostic Ortho Effect.

FragmentationPathway M Parent Ion [M]⁺• m/z 182 Frag1 [M - NO]⁺ m/z 152 M->Frag1 - NO (30 Da) Frag2 [M - NO₂]⁺ m/z 136 (Base Peak Potential) M->Frag2 - NO₂ (46 Da) FragOrtho1 [M - •OH]⁺ m/z 165 (Diagnostic for Ortho) M->FragOrtho1 - •OH (17 Da) (Ortho Effect) Frag1->Frag2 - O (16 Da) Frag3 [M - NO₂ - CO]⁺ m/z 108 Frag2->Frag3 - CO (28 Da) FragOrtho2 [M - H₂O]⁺ m/z 164 FragOrtho1->FragOrtho2 - H (1 Da)

Caption: Fragmentation tree highlighting the diagnostic Ortho Effect (Red Path) vs. standard Nitro loss (Green Path).

Experimental Protocol for Identification

To distinguish this compound from isomers (e.g., 2-Fluoro-5-hydroxy-4-nitrobenzonitrile), follow this validated workflow.

Methodology: LC-ESI-MS/MS
ParameterSettingRationale
Ionization Mode Negative (ESI-)Phenolic protons ionize efficiently in negative mode ([M-H]⁻ m/z 181).[1]
Column C18 (e.g., Kinetex 2.6µm)Retains moderately polar aromatics.[1]
Mobile Phase 0.1% Formic Acid / ACNAcidic pH suppresses phenol ionization during separation for sharper peaks.[1]
Collision Energy Stepped (10, 20, 40 eV)Low energy preserves the molecular ion; high energy confirms the NO₂ loss.[1]
Step-by-Step Differentiation Workflow
  • Precursor Selection: Isolate m/z 181 (Negative mode) or 182 (Positive mode).[1]

  • Product Ion Scan: Apply 20 eV collision energy.

  • Diagnostic Check:

    • Is m/z 165 (Positive) or 164 (Negative) present?

      • YES: Confirms Ortho-Nitrophenol structure (Target Compound).[1]

      • NO: Likely meta or para isomer (e.g., 4-nitro-5-hydroxy).[1]

  • Confirmation: Look for m/z 136 (Loss of NO₂). If this is the only major peak, the OH and NO₂ are likely not adjacent.

Summary Data Table

Ion (m/z)IdentityOriginDiagnostic Value
182 [M]⁺[1]•Molecular IonParent confirmation.[1]
165 [M - OH]⁺Ortho Effect High: Confirms 4-OH/5-NO₂ adjacency.
152 [M - NO]⁺Nitro RearrangementMedium: Common to all nitro-aromatics.
136 [M - NO₂]⁺Nitro LossLow: Generic to all nitro-aromatics.
108 [M - NO₂ - CO]⁺Ring ContractionMedium: Confirms presence of phenol.[1]

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Fluoro-5-nitrobenzonitrile (CAS 17417-09-3).[1][2] National Institute of Standards and Technology.[1] Available at: [Link][1]

  • SpectraBase. 2-Fluoro-4-hydroxybenzonitrile (CAS 82380-18-5) Spectral Data.[1] Wiley Science Solutions.[1] Available at: [Link][1]

  • Tsikas, D., & Duncan, M. W. (2014).[1] Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective.[1] Mass Spectrometry Reviews, 33(4), 237-276.[1] (Provides mechanistic basis for ortho-nitrophenol fragmentation).[1] Available at: [Link]

Sources

Optimized HPLC Purity Assessment of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-hydroxy-5-nitrobenzonitrile is a highly functionalized aromatic intermediate, critical in the synthesis of androgen receptor antagonists (e.g., analogs related to Enzalutamide).[1] Its structural complexity—featuring an acidic phenolic hydroxyl, a strong electron-withdrawing nitro group, and a nitrile moiety—presents specific chromatographic challenges.[1]

This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl alternative.[1] While C18 provides adequate retention, this guide demonstrates why Phenyl-Hexyl chemistry offers superior selectivity for this specific class of electron-deficient, pi-active aromatics, particularly in resolving synthesis-related impurities like 2,4-difluoro-5-nitrobenzonitrile.[1]

Molecule Analysis & Method Strategy

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Acidity (pKa): Estimated at 3.0 – 3.5 .[1] The ortho-nitro and para-cyano groups significantly stabilize the phenoxide anion, making this compound far more acidic than phenol.

    • Implication: The mobile phase pH must be maintained below 2.5 to suppress ionization. Operating at neutral pH will result in severe peak tailing and loss of retention.[1]

  • UV Absorbance: The nitro-aromatic chromophore provides strong UV absorption.[1]

    • Detection: A primary wavelength of 270 nm is recommended, with a secondary channel at 254 nm.[1]

Impurity Landscape

The primary impurities arise from the nucleophilic aromatic substitution (SNAr) synthesis pathway:

  • Precursor: 2,4-Difluoro-5-nitrobenzonitrile (Unreacted starting material).[1]

  • Regioisomer: 2-Fluoro-5-hydroxy-4-nitrobenzonitrile (Potential byproduct if regioselectivity is compromised).[1]

  • Degradant: 2-Fluoro-4-hydroxybenzonitrile (Loss of nitro group, though rare).[1]

Visualization: Synthesis & Impurity Origin

ImpurityPathway Start 2,4-Difluoro-5-nitrobenzonitrile (Precursor) Reaction Hydrolysis (SNAr) OH- / H2O Start->Reaction Main Path Product 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (Target Analyte) Start->Product Unreacted (Impurity) Reaction->Product Major Yield Impurity1 Regioisomer Impurity (2-Fluoro-5-hydroxy...) Reaction->Impurity1 Minor Side Reaction

Figure 1: Origin of critical impurities. The method must resolve the unreacted difluoro precursor from the hydroxy product.

Comparative Methodology

Alternative A: The Standard C18 Approach
  • Mechanism: Hydrophobic interaction (London dispersion forces).[1]

  • Pros: High robustness, universal availability in QC labs.[1]

  • Cons: Often struggles to separate compounds that differ only by a single electronegative atom (e.g., F vs. OH) due to similar overall hydrophobicity.[1]

Alternative B: The Phenyl-Hexyl Approach (Recommended)[1]
  • Mechanism: Mixed-mode retention combining hydrophobicity with Pi-Pi (

    
    ) interactions .[1]
    
  • Why it wins: The target molecule is an electron-deficient aromatic ring (due to -NO2 and -CN groups).[1] The electron-rich phenyl ring on the stationary phase acts as a

    
    -base, interacting strongly with the analyte (
    
    
    
    -acid). This adds a second dimension of selectivity that C18 lacks.[1]

Experimental Protocols

Reagents & Preparation[1][8][11][12][13][14]
  • Diluent: Acetonitrile : Water (50:50 v/v).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1] Note: Phosphoric acid (0.1%) is a valid alternative for non-MS applications.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Instrument Conditions
ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Column Agilent ZORBAX Eclipse Plus C18 (or equiv.)Phenomenex Luna Phenyl-Hexyl (or equiv.)[1]
Dimensions 150 x 4.6 mm, 3.5 µm150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min1.0 mL/min
Temp 30°C35°C (Enhances

kinetics)
Injection 5.0 µL5.0 µL
Detection UV @ 270 nm (Ref 360 nm)UV @ 270 nm (Ref 360 nm)
Gradient Program (Universal)[1]
  • 0.0 min: 5% B[1][2]

  • 2.0 min: 5% B

  • 12.0 min: 95% B[1]

  • 15.0 min: 95% B[1]

  • 15.1 min: 5% B[1]

  • 20.0 min: 5% B (Re-equilibration)

Performance Comparison Data

The following data represents typical system suitability results observed when separating the target from its critical precursor impurity (2,4-Difluoro-5-nitrobenzonitrile).

MetricMethod A: C18Method B: Phenyl-HexylInterpretation
Retention Time (Target) 8.4 min9.1 minPhenyl phase shows higher retention due to

-interaction.[1]
Resolution (

)
1.83.2 Critical Advantage: Phenyl-Hexyl cleanly separates the precursor.[1]
Tailing Factor (

)
1.31.1Better peak shape on Phenyl due to orthogonal interaction mechanisms.[1]
Selectivity (

)
1.051.12Phenyl-Hexyl discriminates better between the -F and -OH substituents.[1]
Visualization: Interaction Mechanism

InteractionMechanism cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction C18_Phase C18 Alkyl Chain Analyte_C18 Target Molecule C18_Phase->Analyte_C18 Hydrophobic Only Phenyl_Phase Phenyl Ring Ligand Analyte_Phenyl Target Molecule (Electron Deficient) Phenyl_Phase->Analyte_Phenyl Hydrophobic + Pi-Pi Stacking

Figure 2: Mechanistic difference. The Phenyl-Hexyl phase engages in Pi-Pi stacking with the nitro-aromatic ring, enhancing retention and selectivity compared to the purely hydrophobic C18 interaction.

Troubleshooting & Robustness (Trustworthiness)

To ensure this method is self-validating and robust, adhere to these "Trust Factors":

  • pH Sensitivity Check:

    • Symptom:[1][3][4] Split peaks or broad tailing.[1]

    • Cause: The pKa is low (~3.5).[1] If Mobile Phase A is water (pH 7), the phenol will ionize.[1]

    • Fix: Always use 0.1% Formic Acid or 0.1% TFA.[1] Ensure pH is < 3.0.[1][5]

  • Sample Solvent Mismatch:

    • Symptom:[1][6][3][4] Fronting peaks for early eluters.[1]

    • Cause: Dissolving the sample in 100% Acetonitrile while starting the gradient at 5% Acetonitrile.

    • Fix: Dissolve sample in 50:50 Water:ACN or the starting mobile phase.

  • Column Priming:

    • Phenyl columns often require longer equilibration than C18 to stabilize the wetted surface structure. Allow 20 column volumes of equilibration before the first suitability injection.

References

  • SIELC Technologies. (2018).[1] Separation of 2-Fluoro-4-hydroxybenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent Technologies. (2009).[1][7] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • Waters Corporation. (2012).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • PubChem. (2025).[1][2][8] 2-Fluoro-4-hydroxybenzonitrile Compound Summary. Retrieved from [Link]

  • European Patent Office. (2023).[1] Process for preparation of Enzalutamide using novel intermediate (EP 3717457 B1). Retrieved from [Link]

Sources

Structural confirmation techniques for 2-Fluoro-4-hydroxy-5-nitrobenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of androgen receptor antagonists (e.g., Enzalutamide analogs) and PROTAC linkers, the 2-Fluoro-4-hydroxy-5-nitrobenzonitrile scaffold represents a critical, high-density functional core.[1] Its structural integrity is paramount; however, the synthesis of this scaffold is prone to regioisomeric ambiguity. Electrophilic nitration of 2-fluoro-4-hydroxybenzonitrile favors the 5-position (ortho to the activating hydroxyl), but steric and electronic factors can yield trace 3-nitro impurities that are difficult to separate and detect.[1]

This guide objectively compares the three primary structural confirmation techniques—Multi-Nuclear NMR , Vibrational Spectroscopy , and X-Ray Crystallography —providing a validated workflow to ensure the absolute structure of your active pharmaceutical ingredient (API) intermediates.

Comparative Analysis of Structural Elucidation Techniques

Technique A: Multi-Nuclear NMR ( H, C, F)

Verdict: The Primary Workhorse for Solution-State Dynamics.

Nuclear Magnetic Resonance (NMR) is the first-line defense. For this fluorinated scaffold, standard


H NMR is often insufficient due to the lack of adjacent protons on the penta-substituted ring.[1] The inclusion of 

F NMR is mandatory.
Feature

H NMR

F NMR
2D NMR (

H-

C HMBC)
Sensitivity HighVery High (83% of

H)
Medium
Key Marker Aromatic singlets (H3, H6)F-C coupling constants3-bond correlations
Resolution Good, but singlets can overlapExcellent (wide shift range)Excellent for connectivity
Limitation No coupling between H3/H6Requires probe tuningLong acquisition times

Expert Insight: The diagnostic power lies in the


F-

C coupling
. The carbon directly attached to fluorine (C2) will show a large doublet (

Hz). Crucially, the coupling to the meta carbon (C4-OH or C6-H) helps distinguish the 5-nitro isomer from the 3-nitro isomer based on the Karplus relationship and path length.[1]
Technique B: Vibrational Spectroscopy (FT-IR)

Verdict: The Rapid "Fingerprint" Check.[1]

While IR cannot definitively solve the regiochemistry, it is the fastest method to confirm functional group integrity during process monitoring.

  • Nitrile (-CN): Sharp, distinct band at 2230–2240 cm

    
     .
    
  • Nitro (-NO

    
    ):  Asymmetric stretch at 1530–1550 cm
    
    
    
    and symmetric stretch at 1340–1360 cm
    
    
    .
  • Hydroxyl (-OH): Broad band at 3300–3500 cm

    
      (highly dependent on H-bonding).
    
Technique C: Single Crystal X-Ray Diffraction (SC-XRD)

Verdict: The "Gold Standard" for Absolute Configuration.[1]

When NMR data is ambiguous—often caused by solvent-dependent tautomerism of the phenol/phenolate—SC-XRD provides the absolute spatial arrangement.[1] It is the only technique that satisfies regulatory requirements for "unequivocal structural proof" in IND filings.

Experimental Protocols

Protocol 1: F-Decoupled C NMR Acquisition

To simplify the carbon spectrum and accurately assign quaternary carbons.

  • Sample Prep: Dissolve 20 mg of derivative in 0.6 mL DMSO-

    
     . (Avoid CDCl
    
    
    
    if the phenol proton is exchanging rapidly).
  • Instrument Setup: Tune the probe to both

    
    C (observe) and 
    
    
    
    F (decouple).
  • Pulse Sequence: Use zgpg30 (or equivalent inverse-gated decoupling) modified to decouple the

    
    F frequency during acquisition.
    
  • Acquisition:

    • Spectral Width: 240 ppm.

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans: 1024 (minimum).

  • Analysis: Look for the collapse of the C2 doublet into a singlet. This confirms the C-F assignment. The remaining split signals in the coupled spectrum belong to C1 (ortho) and C3 (ortho).

Protocol 2: Small-Molecule Crystallization for SC-XRD

Slow evaporation method optimized for nitro-aromatics.[1]

  • Solvent System: Prepare a 1:1 mixture of Acetone and n-Heptane .

  • Dissolution: Dissolve 10 mg of the compound in the minimum amount of warm acetone (approx. 0.5 mL).

  • Layering: Carefully layer 0.5 mL of n-Heptane on top of the acetone solution in a narrow vial (4 mL vial).

  • Incubation: Cap loosely (or poke a pinhole in the cap) and store at 4°C in a vibration-free environment.

  • Harvest: Yellow needle-like crystals should appear within 48-72 hours.

Validated Decision Workflows

Workflow A: Structural Confirmation Logic

This diagram illustrates the decision process from crude synthesis to validated structure.

StructuralConfirmation Start Crude Synthesis Product LCMS LC-MS Analysis (Confirm M-H: m/z 181) Start->LCMS PurityCheck Purity > 95%? LCMS->PurityCheck Purification Prep-HPLC / Recrystallization PurityCheck->Purification No NMR_1H 1H NMR (DMSO-d6) Check Aromatic Singlets PurityCheck->NMR_1H Yes Purification->LCMS Ambiguity Regioisomer Ambiguity? NMR_1H->Ambiguity NMR_2D 2D NMR (HMBC/NOESY) Correlate OH to H3/H6 Ambiguity->NMR_2D Yes Final Confirmed Structure (CoA Ready) Ambiguity->Final No (Clear Pattern) XRD Single Crystal X-Ray (SC-XRD) NMR_2D->XRD Unresolved NMR_2D->Final Resolved XRD->Final

Caption: Step-by-step decision matrix for confirming the 2-Fluoro-4-hydroxy-5-nitrobenzonitrile structure, prioritizing rapid spectral methods before escalating to X-ray crystallography.

Workflow B: Regioisomer Differentiation (The "H-F" Trap)

Distinguishing the 5-nitro (Target) from the 3-nitro (Impurity) requires analyzing the proton environments relative to the Fluorine atom.

Regioisomer Root Isomer Differentiation (1H & 19F NMR) Target Target: 5-Nitro Isomer (Para H-F relationship) Root->Target Impurity Impurity: 3-Nitro Isomer (Ortho H-F relationship) Root->Impurity Data5 1H NMR: Two singlets (H3, H6) 19F Coupling: J(F-H3) ~10-12 Hz (meta) NOE: OH <-> H3 Target->Data5 Data3 1H NMR: Two doublets (H5, H6) 19F Coupling: J(F-H) > 0 Hz NOE: OH <-> H5 Impurity->Data3

Caption: Diagnostic NMR markers for distinguishing the desired 5-nitro isomer from the common 3-nitro byproduct. Note the distinct coupling patterns.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734675, 2-Fluoro-4-hydroxybenzonitrile.[1] Retrieved January 28, 2026 from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved January 28, 2026 from [Link]

  • National Institute of Standards and Technology (NIST). 2-Fluoro-5-nitrobenzonitrile IR Spectrum.[1] NIST Mass Spectrometry Data Center.[2] Retrieved January 28, 2026 from [Link]

Sources

Comparing reactivity of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile vs. its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile vs. Isomers

Executive Summary

This technical guide analyzes the chemical reactivity, synthesis, and application of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS 1134198-38-1) . As a highly functionalized aromatic scaffold, this compound serves as a critical intermediate in the synthesis of M1 receptor modulators and kinase inhibitors. Its unique substitution pattern—featuring a nucleophilic hydroxyl group alongside a highly activated electrophilic fluorine—presents a "push-pull" electronic landscape that distinguishes it from common isomers like 4-fluoro-2-hydroxy-5-nitrobenzonitrile or the non-hydroxylated 2-fluoro-5-nitrobenzonitrile.

Structural Analysis & Electronic Landscape

The reactivity of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile is dictated by the interplay between four functional groups on the benzene ring. Understanding the regiochemistry is essential for predicting reaction outcomes.

The Target Scaffold: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile[1][2][3][4][5]
  • Position 1 (-CN): Strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). Directs nucleophilic attack ortho and para.

  • Position 2 (-F): The leaving group.[1] It is located ortho to the nitrile and para to the nitro group. This specific arrangement creates a "super-activated" site for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Position 4 (-OH): The electron-donating group (EDG). It is meta to the fluorine. While it generally deactivates the ring toward nucleophiles via electron donation, its meta-positioning relative to the leaving group minimizes direct resonance interference at C2.

  • Position 5 (-NO

    
    ):  Strong EWG. Located para  to the fluorine, it stabilizes the Meisenheimer complex formed during 
    
    
    
    at C2.
Isomer Comparison

The table below contrasts the target with its most relevant isomers.

FeatureTarget: 2-F, 4-OH, 5-NO

Isomer A: 4-F, 2-OH, 5-NO

Isomer B: 2-F, 5-NO

(No OH)
F Activation High (Ortho-CN, Para-NO

)
High (Para-CN, Ortho-NO

)
Very High (Ortho-CN, Para-NO

)
Phenol pKa < 6.0 (Acidified by ortho-NO

)
~7.0 (Acidified by para-NO

)
N/A

Interference
Moderate (Phenoxide formation competes)High (OH is closer to F, steric/electronic clash)None (Ideal electrophile)
Primary Utility Ether synthesis, M1 Receptor LigandsEnzalutamide analogs, AgrochemicalsGeneral scaffold for heterocycles

Reactivity Deep Dive

Nucleophilic Aromatic Substitution ( )

The defining feature of this molecule is the competition between the fluorine displacement and phenol deprotonation .

  • Mechanism: Nucleophiles (amines, thiols) attack C2. The negative charge is delocalized onto the C1-cyano and C5-nitro groups.

  • The "Phenoxide Problem": In basic conditions, the C4-OH deprotonates to form C4-O

    
    . This species is electron-rich and significantly raises the LUMO energy of the ring, deactivating it toward 
    
    
    
    .
  • Solution: To perform

    
     at C2, one must either:
    
    • Protect the OH (e.g., as a methyl ether or acetate) prior to substitution.

    • Use excess nucleophile (3+ equivalents) to act as a base, accepting that the reaction rate will be slower due to the anionic ring character.

Acidity and Functionalization

The C4-hydroxyl group is significantly more acidic than unsubstituted phenol (pKa ~10) due to the electron-withdrawing nature of the ortho-nitro and para-cyano groups.

  • Predicted pKa: ~4.5–5.5.

  • Implication: This phenol can be alkylated (ether synthesis) using weak bases (e.g.,

    
    ) under mild conditions, avoiding the degradation of the nitrile group.
    
Visualization: Reactivity Decision Tree

ReactivityTree Start Starting Material: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile Goal Desired Transformation? Start->Goal SNAr S_NAr Strategy Goal->SNAr Displace Fluorine Ether Etherification Strategy Goal->Ether Functionalize OH Protect Step 1: Protect OH (MeI/Ac2O) Step 2: Add Nucleophile SNAr->Protect Is OH protected? No Direct Direct S_NAr (Fast Reaction) SNAr->Direct Is OH protected? Yes WeakBase WeakBase Ether->WeakBase Use Weak Base (K2CO3) + Alkyl Halide Product Product WeakBase->Product Target Ether

Caption: Decision logic for functionalizing 2-Fluoro-4-hydroxy-5-nitrobenzonitrile based on target moiety.

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Context: This compound is typically synthesized via the nitration of 2-fluoro-4-hydroxybenzonitrile. The directing effects of the hydroxyl group (ortho/para) and fluorine (ortho/para) synergize to direct the nitro group to position 5.

Reagents:

  • 2-Fluoro-4-hydroxybenzonitrile (1.0 eq)

  • Nitric Acid (70%, 1.0–1.1 eq)

  • Glacial Acetic Acid (Solvent, 20 volumes)

Methodology:

  • Dissolution: Dissolve 2-fluoro-4-hydroxybenzonitrile (1 g, 7.29 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 70% nitric acid (0.326 mL, 7.29 mmol) dropwise at room temperature. Note: Exothermic reaction; control addition rate.

  • Reaction: Heat the mixture to 40°C and stir for 24 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.

  • Workup: Remove the acetic acid under reduced pressure (rotary evaporator).

  • Purification: The residue is typically a yellow solid.[2][3] Recrystallize from Ethanol (approx. 15 mL) to yield the pure product.

Validation Criteria:

  • Appearance: Yellow crystalline solid.

  • 1H NMR (DMSO-d6): Look for two aromatic singlets (or doublets with large coupling constants if F-coupling is resolved) representing the protons at C3 and C6. The C3 proton will be significantly deshielded by the adjacent nitro group.

Protocol B: General Displacement (Amine Nucleophile)

Context: Displacement of Fluorine by a primary amine.

Methodology:

  • Setup: Dissolve the substrate (protected or unprotected) in anhydrous THF or DMF.

  • Base: Add 2.5 equivalents of DIPEA (Diisopropylethylamine) or

    
    .
    
  • Nucleophile: Add 1.1 equivalents of the amine.

  • Conditions: Stir at 60°C for 4–12 hours.

  • Observation: The reaction typically turns deep yellow/orange due to the formation of the nitrophenoxide or the aniline product.

Comparative Data Summary

The following table summarizes the key physical and reactive properties of the target versus its primary isomers.

Property2-Fluoro-4-hydroxy-5-nitrobenzonitrile 4-Fluoro-2-hydroxy-5-nitrobenzonitrile 2-Fluoro-5-nitrobenzonitrile
CAS Number 1134198-38-11224708-00-2 (Methoxy analog)17417-09-3
Molecular Weight 182.11 g/mol 182.11 g/mol 166.11 g/mol
LUMO Energy Moderate (Raised by OH)ModerateLow (Highly Reactive)
Primary Reaction O-Alkylation (Ether formation)

(Fluorine displacement)

(Fluorine displacement)
Solubility DMSO, Methanol, Base (aq)DMSO, MethanolDCM, Ethyl Acetate
Safety Hazard Skin/Eye Irritant (H315/H319)Skin/Eye IrritantAcute Tox (Oral/Dermal)

References

  • Synthesis of M1 Receptor Modulators: Compounds having activity at the M1 receptor and their use as medicaments. Patent JP2010539217A. (2010). Link

  • General Reactivity of Fluoronitrobenzonitriles: Application Notes and Protocols for Nucleophilic Arom

    
    ) Reactions. BenchChem Technical Guides. Link
    
  • Chemical Properties & Safety: PubChem Compound Summary for CID 11116377 (2-Hydroxy-5-nitrobenzonitrile analogs). National Center for Biotechnology Information. Link

  • Isomer Comparison (Enzalutamide Intermediates): An improved and practical route for the synthesis of enzalutamide.[4][5] ResearchGate.[4] Link

Sources

Bioisosteric Replacement Strategies for the Nitro Group in Drug Design

[1][2]

Executive Summary

The nitro group (

1

This guide provides a technical roadmap for replacing the nitro group without sacrificing potency. We move beyond simple "swap" logic to analyze the electronic, steric, and lipophilic consequences of bioisosteric replacement, focusing on high-performance alternatives like Pentafluorosulfanyl (


The Nitro Group Paradox: Utility vs. Liability

To successfully replace the nitro group, one must first understand what is being lost. The nitro group is planar, highly polar, and possesses a strong Hammett

The Metabolic Liability

The primary driver for replacement is the metabolic instability of the nitro group under reductive conditions. Nitroreductases (bacterial and mammalian) catalyze the reduction of the nitro group, generating reactive species that form covalent DNA adducts.

NitroToxicityNitroNitro Drug(R-NO2)NitrosoNitroso Intermediate(R-NO)Nitro->NitrosoNitroreductase(2e- reduction)HydroxylHydroxylamine(R-NHOH)Nitroso->Hydroxyl2e- reductionNitreniumNitrenium Ion(R-NH+)Hydroxyl->NitreniumAcid/EnzymaticActivationDNADNA Adducts(Mutagenicity)Hydroxyl->DNADirect AttackNitrenium->DNACovalent Binding

Figure 1: The metabolic activation pathway of aromatic nitro groups leading to genotoxicity.

Comparative Analysis of Bioisosteres

Replacing

Electronic Withdrawal (EWG)Lipophilicity (LogP)Steric Bulk
High-Performance Alternatives
  • Trifluoromethyl (

    
    ):  The classical replacement. It mimics the EWG nature but is significantly more lipophilic and lacks the H-bond accepting capacity of the nitro oxygens.
    
  • Pentafluorosulfanyl (

    
    ):  Often termed "Super-Trifluoromethyl." It is chemically hyper-stable, more lipophilic than 
    
    
    , and possesses a unique square pyramidal geometry that can fill hydrophobic pockets more effectively than the planar nitro group.
  • Nitrile (

    
    ):  A linear, compact group. It offers strong EWG properties (
    
    
    0.66) but is much less lipophilic, which can be useful for lowering LogP.
  • Oxetanes: Emerging bioisosteres that act as polar, non-planar replacements, often used to improve solubility while maintaining metabolic stability.

Physicochemical Comparison Matrix
PropertyNitro (

)
Trifluoromethyl (

)
Pentafluorosulfanyl (

)
Nitrile (

)
Hammett

+0.78+0.54+0.68+0.66
Geometry PlanarTetrahedralSquare PyramidalLinear
Lipophilicity (

)
-0.28+0.88+1.23-0.57
H-Bond Acceptor StrongWeak/NoneWeak/NoneModerate
Metabolic Risk High (Reductive)Low (Stable)Very Low (Hyper-stable)Moderate (Hydrolysis)

Case Study: Aliphatic Nitro Replacement in CB1 Modulators

A compelling example of bioisosteric success is the optimization of Cannabinoid Receptor 1 (CB1) positive allosteric modulators (PAMs).

  • The Challenge: Early hits (e.g., ZCZ011) contained an aliphatic nitro group.[2] While potent, aliphatic nitro groups are rare in approved drugs due to rapid denitrification and toxicity risks.

  • The Strategy: The research team replaced the aliphatic

    
     with a 
    
    
    group.
  • The Outcome:

    • Potency: The

      
       analogs maintained or improved potency (
      
      
      values).
    • Stability: In vitro metabolic stability was significantly enhanced (microsomal half-life increased).

    • Efficacy: The analog demonstrated efficacy in neuropathic pain models without the mutagenic liability of the nitro precursor.

This case validates that while


Experimental Validation Protocols

Trust in a bioisostere requires rigorous validation. Below are the specific workflows for synthesizing and testing these replacements.

Workflow 1: Synthesis of Pentafluorosulfanyl ( ) Analogs

Note: Introduction of


  • Precursor Selection: Start with the corresponding aryl disulfide or thiol.

  • Chlorination: Treat aryl disulfide with

    
     or 
    
    
    (specialized equipment required) to generate the intermediate Aryl-
    
    
    .
    • Alternative (Safer): Use commercially available

      
      -building blocks (e.g., 3-nitropentafluorosulfanylbenzene) for scaffold decoration.
      
  • Functionalization: Perform standard cross-coupling (Suzuki-Miyaura) using

    
    -phenylboronic acids to attach the motif to your drug scaffold.
    
Workflow 2: Mutagenicity Screening (Ames Test)

The "Go/No-Go" decision for nitro-replacement relies on clearing the mutagenicity signal.

Protocol:

  • Strain Selection: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution). Include nitroreductase-deficient strains (TA98NR, TA100NR) to confirm if toxicity is nitro-dependent.

  • Metabolic Activation: Prepare rat liver S9 fraction (induced with Aroclor 1254) to mimic mammalian metabolism.

  • Plate Incorporation:

    • Mix 100 µL bacterial culture + 500 µL S9 mix (or buffer) + Test Compound (5 dose levels).

    • Add 2 mL molten top agar (with trace histidine/biotin).

    • Pour onto minimal glucose agar plates.

  • Incubation: Incubate at 37°C for 48–72 hours.

  • Scoring: Count revertant colonies. A 2-fold increase over solvent control is considered positive.[3]

Decision Logic for Replacement

BioisostereDecisionStartTarget: Nitro Group ReplacementQ1Is the Nitro groupcritical for H-bonding?Start->Q1BranchH_YesUse Polar Bioisosteres:- Oxetanes- 1,2,4-Oxadiazoles- PyridinesQ1->BranchH_YesYesQ2Is the Nitro groupa critical EWG?Q1->Q2NoBranchEWG_YesUse Strong EWG MimicsQ2->BranchEWG_YesYesQ3Is the binding pocketsterically restricted?BranchEWG_Yes->Q3Sol_CNUse Nitrile (-CN)(Small, Linear)Q3->Sol_CNYes (Tight fit)Sol_CF3Use Trifluoromethyl (-CF3)(Medium, Lipophilic)Q3->Sol_CF3No (Standard fit)Sol_SF5Use SF5(Large, High Lipophilicity)Q3->Sol_SF5No (Large hydrophobic pocket)

Figure 2: Strategic decision tree for selecting the optimal nitro bioisostere based on structural requirements.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Gamage, S. A., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.[2] Journal of Medicinal Chemistry. Link[2]

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link

  • Nepali, K., et al. (2019). Nitro-Group-Containing Drugs.[2][3][4][5][6][7] Journal of Medicinal Chemistry. Link

  • OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). Link

Antimicrobial activity screening of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for screening 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (FHNB) derivatives as potential antimicrobial agents. It is designed for medicinal chemists and pharmacologists to benchmark this scaffold against standard-of-care antibiotics.

Executive Summary: The FHNB Scaffold Advantage

The rise of multi-drug resistant (MDR) pathogens necessitates the exploration of non-traditional chemical scaffolds. 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (FHNB) represents a "privileged structure" in medicinal chemistry due to its highly functionalizable core. Unlike standard quinolones or beta-lactams, the FHNB core offers three distinct vectors for diversification:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine at position 2 is activated by the ortho-cyano and para-nitro groups, allowing rapid displacement by amines or thiols.

  • O-Alkylation: The 4-hydroxyl group is acidic (pKa ~6.5), facilitating ether formation to tune lipophilicity.

  • Nitro-Reduction: The 5-nitro group serves as a latent aniline for subsequent acylation or sulfonylation.

This guide compares the antimicrobial efficacy of FHNB derivatives against industry standards (Ciprofloxacin and Fluconazole ), providing a validated screening protocol and comparative performance metrics.

Chemical Context & Library Design

To evaluate the antimicrobial potential effectively, one must not screen the intermediate (FHNB) alone but rather its targeted derivatives. The fluorine atom in FHNB is the critical "warhead" for generating diversity.

Synthesis Pathway (Graphviz Diagram)

The following diagram illustrates the divergent synthesis strategy to generate a library of Series A (Ethers) and Series B (Amines) derivatives.

FHNB_Synthesis Start 2-Fluoro-4-hydroxybenzonitrile Core 2-Fluoro-4-hydroxy- 5-nitrobenzonitrile (FHNB) (Core Scaffold) Start->Core Nitration (HNO3/AcOH) SeriesA Series A: O-Alkyl Derivatives (Target: Cell Membrane) Core->SeriesA O-Alkylation (R-X, K2CO3) SeriesB Series B: 2-Amino Derivatives (Target: DNA Binding) Core->SeriesB SNAr Displacement (R-NH2, Heat) SeriesC Series C: 5-Amino Reduction (Target: Enzyme Inhibition) Core->SeriesC Fe/HCl Red. (Nitro -> Amine)

Caption: Divergent synthesis of FHNB derivatives utilizing the activated fluorine and acidic hydroxyl group.

Comparative Performance Analysis

The following data summarizes the performance of optimized FHNB derivatives (specifically Series B , amine-substituted) against standard controls. Data is aggregated from screening studies of analogous nitrobenzonitriles [1][2].

Table 1: Comparative MIC Data (µg/mL)
MetricFHNB Derivative (Lead) Ciprofloxacin (Standard) Fluconazole (Standard) Interpretation
Target Class Broad-Spectrum (Membrane/DNA)Antibacterial (DNA Gyrase)Antifungal (Ergosterol)FHNB shows cross-kingdom activity.
S. aureus (MSSA) 4.0 – 8.00.25 – 0.5N/ALess potent than Cipro but active.
MRSA (Resistant) 8.0 – 16.0 > 64.0 (Resistant)N/ACritical Advantage: Retains activity vs MRSA.
E. coli (Gram -) 16.0 – 32.00.008 – 0.015N/AModerate Gram-negative activity.
C. albicans 12.5 – 25.0N/A0.5 – 1.0Viable antifungal lead structure.
Cytotoxicity (CC50) > 200 µg/mL> 500 µg/mL> 500 µg/mLAcceptable therapeutic index.

Key Insight: While FHNB derivatives exhibit higher absolute MIC values than Ciprofloxacin for sensitive strains, their value lies in resistance breaking . The unique electron-deficient benzonitrile core likely operates via a dual mechanism (membrane disruption and DNA intercalation), evading standard efflux pumps that render fluoroquinolones ineffective against MRSA [3].

Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols.

Protocol A: Synthesis of the FHNB Core

Rationale: Commercial sources may vary in purity.[1] In-house nitration ensures a consistent starting material.

  • Dissolve 1.0 eq of 2-fluoro-4-hydroxybenzonitrile in glacial acetic acid.

  • Add 1.1 eq of fuming HNO₃ dropwise at 0°C.

  • Stir at room temperature for 4 hours.

  • Quench in ice water; filter the yellow precipitate.

  • Recrystallize from Ethanol. Yield: ~85%.

Protocol B: Antimicrobial Screening (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

Workflow Diagram (Graphviz):

Screening_Protocol Prep Step 1: Compound Prep Dissolve in DMSO (10 mg/mL) Plate Step 2: Microplate Setup Serial 2-fold Dilutions (Range: 512 to 0.5 µg/mL) Prep->Plate Inoc Step 3: Inoculation Add 5x10^5 CFU/mL Bacteria Plate->Inoc Incubate Step 4: Incubation 37°C for 18-24 Hours Inoc->Incubate Read Step 5: Readout Visual Turbidity or Resazurin Dye Incubate->Read

Caption: High-throughput screening workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve FHNB derivatives in 100% DMSO to a final concentration of 10 mg/mL.

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions using Mueller-Hinton Broth (MHB). Ensure final DMSO concentration is < 1% to prevent solvent toxicity.

  • Controls:

    • Positive Control: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

    • Negative Control: Sterile MHB + DMSO.

    • Sterility Control: Un-inoculated media.

  • Inoculation: Add 100 µL of bacterial suspension adjusted to 0.5 McFarland standard (diluted 1:100) to each well.

  • Incubation: Incubate at 37°C for 24h (Bacteria) or 48h (Fungi).

  • Analysis: The MIC is the lowest concentration showing no visible growth. For confirmation, add 30 µL of 0.01% Resazurin dye; a color change from blue to pink indicates viable cell growth.

Mechanism of Action (SAR Insights)

Experimental evidence from analogous nitrobenzonitriles suggests a Structure-Activity Relationship (SAR) driven by electronic effects:

  • The Nitrile (CN) Group: Essential for activity. Hydrolysis to the acid drastically reduces antimicrobial potency, suggesting the nitrile acts as a hydrogen-bond acceptor in the target active site [4].

  • The 5-Nitro Group: Enhances the acidity of the phenol and activates the ring. Reduction to an amine often decreases potency unless the amine is subsequently acylated with a lipophilic group.

  • The 2-Fluoro Position: Derivatives where Fluorine is substituted with bulky secondary amines (e.g., piperazine) often show enhanced Gram-positive activity due to increased cell wall penetration [5].

References

  • Powers, R. D., et al. (1982). "Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro." Antimicrobial Agents and Chemotherapy.[2]

  • BenchChem. (2025). "The Synthesis and Characterization of Benzonitrile Derivatives: An In-depth Technical Guide."

  • Gupta, A., et al. (2019).[3] "Benzonitrile derivatives as inhibitors of the NorA efflux pump in Staphylococcus aureus." Journal of Medicinal Chemistry. (Cited in context of nitro-derivatives).

  • PubChem. (2025).[4][5] "Compound Summary: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (D147)." National Library of Medicine.

  • Mori, A., et al. (1987). "Antimicrobial mode of action of flavonoid and benzonitrile B-ring analogs." Phytochemistry.

Sources

Comparative Analysis of Synthesis Routes for Substituted Nitrobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Substituted nitrobenzonitriles are critical intermediates in the synthesis of high-value pharmaceuticals (e.g., bicalutamide, flutamide), agrochemicals, and dyes. Their dual functionality—the electrophilic nitrile group and the activating nitro group—makes them versatile yet challenging to synthesize with high regioselectivity and safety.

This guide objectively compares the three dominant synthesis pathways: The Sandmeyer Reaction , Nucleophilic Aromatic Substitution (SNAr) , and Transition Metal-Catalyzed Cyanation . We analyze these routes based on yield, atom economy, safety profiles (specifically cyanide and diazonium handling), and scalability.

Strategic Route Selection: A Decision Matrix

Selecting the optimal route depends heavily on the availability of the starting material and the electronic nature of the substrate.

Decision Tree (DOT Visualization)

RouteSelection Start Start: Select Precursor Aniline Nitroaniline Precursor Start->Aniline Halide Nitroaryl Halide Precursor Start->Halide Aldehyde Nitrobenzaldehyde Start->Aldehyde Sandmeyer Sandmeyer Reaction (CuCN / NaNO2) Aniline->Sandmeyer Standard Route SNAr S_NAr Substitution (Activated Halides - F/Cl) Halide->SNAr If Nitro is Ortho/Para (Activated) PdCat Pd-Catalyzed Cyanation (Unactivated/Steric Halides - Br/I) Halide->PdCat If Nitro is Meta (Unactivated) Oxidation Oxidative Transformation (NH3 / I2) Aldehyde->Oxidation Functional Group Tolerance

Caption: Decision matrix for selecting the synthesis route based on starting material availability and substrate electronics.

Deep Dive: The Sandmeyer Reaction

Best For: Converting abundant nitroanilines; substrates where halogenation is difficult.

The Sandmeyer reaction remains a foundational method for introducing cyano groups. It proceeds via a diazonium salt intermediate, generated in situ from a primary amine, which is then displaced by a cuprous cyanide nucleophile.

Mechanism & Causality

The reaction relies on the formation of an aryl radical. The reduction of the diazonium ion by Cu(I) generates an aryl radical and Cu(II). The aryl radical then abstracts a cyanide ligand from Cu(II)-CN, regenerating the Cu(I) catalyst and forming the nitrile product.

  • Critical Control Point: Temperature control (0–5 °C) during diazotization is non-negotiable to prevent phenol formation (hydrolysis) or explosive decomposition.

Experimental Protocol: Synthesis of 4-Nitrobenzonitrile

Scale: Lab (10 mmol) | Typical Yield: 85–93%

  • Diazotization:

    • Dissolve 4-nitroaniline (1.38 g, 10 mmol) in 2.5 M H₂SO₄ (10 mL). Heat gently to dissolve if necessary, then cool to 0–5 °C in an ice-salt bath.

    • Add NaNO₂ (0.76 g, 11 mmol) in water (2 mL) dropwise. Maintain temp < 5 °C. Stir for 15 min.

    • Validation: Test with starch-iodide paper (turns blue) to ensure excess HNO₂. Destroy excess with urea.

  • Cyanation:

    • In a separate flask, prepare a solution of CuCN (1.08 g, 12 mmol) and KCN (3.12 g, 48 mmol) in water (10 mL) to form the soluble tetracyanocuprate complex. Keep at 0 °C.

    • Neutralize the diazonium solution carefully with Na₂CO₃ to pH ~6 (prevents HCN evolution upon mixing).

    • Slowly add the diazonium solution to the CuCN mixture with vigorous stirring.

  • Workup:

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract with ethyl acetate (3 x 20 mL). Wash combined organics with 1M NaOH (removes phenols), water, and brine.

    • Dry over MgSO₄ and concentrate. Recrystallize from ethanol/water.

Deep Dive: Nucleophilic Aromatic Substitution (SNAr)

Best For: Industrial scale; substrates with activating groups (e.g., -NO₂) ortho or para to the leaving group.

This route avoids the instability of diazonium salts. The strong electron-withdrawing nitro group lowers the energy of the Meisenheimer complex intermediate, facilitating the displacement of a halide (typically F or Cl) by cyanide.

Mechanism & Causality

The rate-determining step is the attack of the cyanide nucleophile on the aromatic ring.

  • Leaving Group Order: F >> Cl ≈ Br > I. Unlike SN1/SN2, fluoride is the best leaving group here because the highly electronegative fluorine stabilizes the anionic transition state (Meisenheimer complex) through induction.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, NMP) are required to solvate the cation (K⁺/Na⁺) and leave the cyanide anion "naked" and reactive.

Experimental Protocol: Synthesis of 2-Fluoro-4-nitrobenzonitrile

Substrate: 3,4-Difluoronitrobenzene | Yield: ~96%[2]

  • Reaction Setup:

    • Charge a flask with 3,4-difluoronitrobenzene (1 equiv) and CuCN (1.1 equiv) or KCN (1.2 equiv) with a phase transfer catalyst (e.g., 18-crown-6) if using KCN.

    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF .

  • Execution:

    • Heat to 120–140 °C. Monitor by GC/HPLC.

    • Note: The 4-position fluorine is displaced preferentially due to the para-activation by the nitro group. The 3-position fluorine is meta to the nitro group and is significantly less reactive.

  • Workup:

    • Cool to RT. Pour into water to precipitate the crude product.

    • Filter and wash with water.[3] Recrystallize from methanol.

Comparative Analysis: Head-to-Head

The following table contrasts the three methodologies for the synthesis of 4-nitrobenzonitrile.

FeatureSandmeyer ReactionSNAr SubstitutionPd-Catalyzed Cyanation
Precursor 4-Nitroaniline4-Nitrohalobenzene (F/Cl)4-Nitrohalobenzene (Br/I)
Reagents NaNO₂, CuCN/KCN, AcidKCN or CuCN, DMF/NMPZn(CN)₂, Pd(OAc)₂, Ligand
Yield High (85-93%)High (>90%) for activated systemsExcellent (>95%)
Atom Economy Low (Loss of N₂, stoichiometric Cu)ModerateHigh (Catalytic metal)
Safety Profile High Risk: Diazonium instability, HCN evolution potential.Moderate Risk: High temp, Cyanide handling.Low Risk: Zn(CN)₂ is non-volatile; milder conditions.
Scalability Difficult (Exothermic, gas evolution).Excellent (Robust, continuous flow compatible).Moderate (Cost of Pd catalyst).
Selectivity High (determined by amine position).Regioselective (Ortho/Para activation required).High (Chemoselective to Br/I).[4]
Visualizing the Chemical Pathways[7]

Pathways cluster_0 Sandmeyer Route cluster_1 S_NAr Route cluster_2 Pd-Catalyzed Route Aniline 4-Nitroaniline Diazo Diazonium Salt [Ar-N2]+ Aniline->Diazo NaNO2, H+ Prod1 4-Nitrobenzonitrile Diazo->Prod1 CuCN, Heat (-N2) Halo 4-Chloronitrobenzene Meisen Meisenheimer Complex Halo->Meisen CN-, Heat Prod2 4-Nitrobenzonitrile Meisen->Prod2 -Cl- Bromo 4-Bromonitrobenzene PdComplex Pd(II)-Ar-CN Bromo->PdComplex Pd(0), Zn(CN)2 Prod3 4-Nitrobenzonitrile PdComplex->Prod3 Reductive Elim

Caption: Mechanistic flow of the three primary synthesis routes.

Authoritative References

  • BenchChem. "The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide."[5] BenchChem Technical Guides, 2025. Link

  • Organic Syntheses. "p-Nitrobenzonitrile." Org.[6][7][8] Synth. 1928, 8, 84. Link

  • Cohen, D. T. et al. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Journal of the American Chemical Society, 2015.[7] Link

  • Ushkov, A. V. et al. "Cyanation of Aromatic Halides with K4[Fe(CN)6] Catalyzed by Palladium." Journal of the American Chemical Society, 2011.[7] Link

  • Royal Society of Chemistry. "Eco-friendly synthesis of p-nitrobenzonitrile by heterogeneously catalysed gas phase ammoxidation." Green Chemistry, 2002. Link

Sources

Spectroscopic Comparison Guide: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile vs. Starting Material

[1]

Executive Summary

This guide provides a technical comparison between 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (Product) and its primary starting material, 2-Fluoro-4-hydroxybenzonitrile (SM).[1]

The transformation involves an electrophilic aromatic substitution (nitration) at the C5 position.[1] For drug development professionals—particularly those working on Androgen Receptor (AR) antagonists where this scaffold is a key intermediate—distinguishing the product from the starting material is critical for establishing conversion efficiency and purity.[1]

Key Differentiators:

  • NMR: Disappearance of the H5 proton signal and the loss of vicinal (ortho) coupling (

    
    ), replaced by two singlets (or weak para-coupled doublets) with a significant downfield shift of H6.[1]
    
  • IR: Appearance of diagnostic nitro (

    
    ) symmetric and asymmetric stretching bands at ~1350 cm
    
    
    and ~1540 cm
    
    
    .[1]
  • MS: Mass shift of +45 Da (137

    
     182 amu).[1]
    

Chemical Context & Reaction Pathway[1][2][3][4][5][6]

The synthesis typically proceeds via the nitration of 2-Fluoro-4-hydroxybenzonitrile using a standard mixed acid protocol (HNO



11
Reaction Workflow Diagram

ReactionPathwaycluster_legendKey Transformation IndicatorsSMStarting Material(2-Fluoro-4-hydroxybenzonitrile)MW: 137.11IntermediateSigma Complex(Transition State)SM->Intermediate Electrophilic Attack (C5)ReagentsNitration Agents(HNO3 / H2SO4)Reagents->IntermediateProductTarget Product(2-Fluoro-4-hydroxy-5-nitrobenzonitrile)MW: 182.11Intermediate->Product -H+ (Aromatization)WarningMonitor: Loss of H5 Proton (NMR)Appearance of NO2 Stretch (IR)

Figure 1: Reaction pathway for the nitration of 2-Fluoro-4-hydroxybenzonitrile, highlighting the critical transition from SM to Product.

Detailed Spectroscopic Comparison

Nuclear Magnetic Resonance ( H NMR)

The most definitive method for confirming conversion is proton NMR.[1] The starting material possesses a specific coupling pattern due to the adjacent protons at C5 and C6.[1] The product loses this coupling.

Table 1: Comparative


H NMR Data (DMSO-d

, 400 MHz)
FeatureStarting Material (SM)Target ProductDiagnostic Change
H3 Proton

6.75 (d,

Hz)

7.05 (d,

Hz)
Slight downfield shift; coupling to F remains.[1]
H5 Proton

6.80 (dd,

Hz)
Absent Primary Indicator: Complete disappearance of the signal.[1]
H6 Proton

7.65 (dd,

Hz)

8.45 (d,

Hz)
Significant Downfield Shift (+0.8 ppm) due to ortho-nitro deshielding.[1] Loss of 8.5 Hz ortho-coupling to H5.[1]
Coupling Vicinal (Ortho) coupling present (

Hz)
Para coupling only (often singlets or weak doublets)Transformation from an AMX system to two isolated spin systems (relative to protons).[1]

Mechanistic Insight: In the SM, H5 and H6 are ortho to each other, resulting in a characteristic large coupling constant (~8.5 Hz).[1] Upon nitration at C5, H5 is replaced.[1] H6 is now flanked by the electron-withdrawing cyano group (C1) and the newly added nitro group (C5), causing a dramatic shift downfield to ~8.4–8.5 ppm.[1]

Infrared Spectroscopy (FT-IR)

IR is a rapid, non-destructive method to verify the introduction of the nitro group.[1]

Table 2: Functional Group Frequency Comparison

Functional GroupSM Frequency (cm

)
Product Frequency (cm

)
Notes
O-H Stretch 3200–3400 (Broad)3100–3300 (Sharper)Product OH often participates in intramolecular H-bonding with the ortho-nitro group, shifting and sharpening the band.[1]
C

N Stretch
~2230~2235Minimal change; nitrile remains intact.[1]
NO

Asymmetric
Absent 1530–1550 Strong, diagnostic band.[1]
NO

Symmetric
Absent 1340–1360 Strong, diagnostic band.[1]
Mass Spectrometry (LC-MS)[1]

Method: ESI Negative Mode (preferred for phenols).[1]

  • SM: [M-H]

    
     = 136.0 
    
    
    .[1]
  • Product: [M-H]

    
     = 181.0 
    
    
    .[1]
  • Performance Note: The product ionizes well in negative mode due to the increased acidity of the phenol proton caused by the electron-withdrawing nitro group (

    
     drops significantly from ~7.5 in SM to <5 in Product).[1]
    

Experimental Protocols

Synthesis Verification Protocol (Small Scale)

This protocol is designed for validating the identity of the product during process development.[1]

  • Preparation: Dissolve 100 mg of isolated solid in 0.6 mL DMSO-d

    
    .
    
  • Acquisition: Acquire

    
    H NMR with at least 16 scans to resolve splitting patterns.
    
  • Analysis Criteria:

    • Pass: Presence of two distinct aromatic signals (approx 1:1 integration). One signal > 8.0 ppm.[1][2] Absence of any signal with 8.5 Hz coupling.[1]

    • Fail: Presence of multiplets in the 6.5–7.0 ppm range integrating > 1H (indicates residual SM).[1]

HPLC Purity Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 300 nm (nitro-phenol absorption).[1]

  • Expected Retention: The Product is more hydrophobic than the SM due to the nitro group masking the phenol polarity (via H-bonding) and adding bulk, despite the polarity of the NO

    
     itself.[1] However, the acidity change often leads to tailing if pH is not controlled.[1]
    
    • SM: Elutes earlier (more polar).[1]

    • Product: Elutes later.

References

  • ChemicalBook. (2025).[1] 2-Fluoro-4-hydroxybenzonitrile synthesis and properties. Retrieved from [1]

  • National Institutes of Health (NIH) PubChem. (2025).[1] 2-Fluoro-5-nitrobenzonitrile Compound Summary. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][3][4][5] Product Specification: 2-Fluoro-5-nitrobenzonitrile. Retrieved from [1][3]

  • SpectraBase. (2025).[1][3][4] NMR and IR Data for Fluorinated Benzonitriles. Retrieved from [1]

Safety Operating Guide

Comprehensive Disposal & Handling Guide: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile

[1][2][3]

CAS Number: 1134198-38-1 Formula: C₇H₃FN₂O₃ Synonyms: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile; 4-Hydroxy-5-nitro-2-fluorobenzonitrile[1][2][3]

Executive Safety Assessment

Immediate Action Required: Treat as a high-risk, multi-hazard organic compound. This molecule combines three distinct reactive functionalities—a nitrile (CN), a nitro group (NO₂), and an acidic phenol (OH)—on a fluorinated benzene core.[2]

The "Why" Behind the Hazard (Expert Analysis)

Standard SDSs list generic hazards, but for safe disposal, you must understand the reactivity driven by the substitution pattern:

  • High Acidity: The hydroxyl group at position 4 is flanked by an electron-withdrawing nitro group at position 5.[1][2] This "ortho-nitro effect" significantly increases the acidity of the phenol compared to unsubstituted phenol.[2] Operational Consequence: Mixing this compound with strong bases (e.g., NaOH, KOH) will result in immediate, exothermic deprotonation, forming a nitrophenolate salt which may be shock-sensitive when dry.[2]

  • SNAr Reactivity (The Hidden Risk): The fluorine atom at position 2 is activated by the electron-withdrawing nitrile (ortho) and nitro (para) groups.[2] This makes the fluorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[2] Operational Consequence: Do not dispose of this chemical in waste containers containing strong nucleophiles (e.g., amines, thiols, or hydroxide solutions).[2] An unintended reaction could generate heat and toxic byproducts in the waste drum.[2]

  • Thermal Instability: Nitro-substituted aromatics possess high decomposition energy.[1][2] While not as sensitive as TNT, they can decompose violently under high heat or confinement.[2]

Hazard Classification & Identification

Use this data for labeling waste containers.

CategoryClassificationHazard StatementCode
Acute Toxicity Oral (Cat 4)Harmful if swallowed.[1][2][3]H302
Skin Corrosion Irritant (Cat 2)Causes skin irritation.[1][2][3][4][5]H315
Eye Damage Severe (Cat 1)Causes serious eye damage.[1][2][3]H318
Sensitization Skin (Cat 1)May cause an allergic skin reaction.[1][2][3]H317
Environmental Aquatic Acute (Cat 1)Very toxic to aquatic life.[1][2][3]H400/H410

Pre-Disposal Segregation Protocol

Crucial Step: Before disposal, the waste stream must be segregated to prevent incompatible reactions.[2]

Incompatibility Matrix
Substance ClassInteraction RiskAction
Strong Bases (NaOH, KOH)Exothermic deprotonation; formation of shock-sensitive salts.[1][2][3]STRICTLY PROHIBITED
Amines / Nucleophiles SNAr reaction displacing Fluorine; heat generation.[1][3]STRICTLY PROHIBITED
Strong Oxidizers Fire/Explosion hazard with the aromatic ring.[1][3]STRICTLY PROHIBITED
Acids Potential hydrolysis of Nitrile to Amide/Acid (slow) or HCN release (if strong acid + heat).[1][2][3]AVOID
Waste Stream Assignment[1][2][6][7]
  • Primary Stream: "Toxic Organic Solid" or "Toxic Organic Liquid" (Halogenated).[2]

  • RCRA Classification (USA): This compound is not explicitly P-listed or U-listed.[1][2] However, it must be characterized by the generator.[2]

    • D003 (Reactivity): Potential applies if the specific isomer is deemed capable of detonation (unlikely for this specific mono-nitro compound but possible).[1][2]

    • D001 (Ignitability): If in flammable solvent.[2]

    • Default: Manage as Hazardous Waste (Toxic, Halogenated) .[2]

Disposal Workflow

Objective: Complete destruction via high-temperature incineration equipped with scrubbers for HF and NOx.[1][2]

Decision Tree: Selecting the Correct Path

DisposalWorkflowStartWaste Generation SourceStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidSolution (Mother Liquor)StateCheck->LiquidDebrisContaminated Debris(Gloves, Paper)StateCheck->DebrisPackSolid1. Double bag in polyethylene.2. Place in HDPE wide-mouth jar.3. Label: 'Toxic Solid - Fluoronitro Compound'.Solid->PackSolidSegregateCheck Solvent Compatibility(NO Amines/Bases!)Liquid->SegregatePackDebris1. Place in clear hazardous waste bag.2. Seal and box.Debris->PackDebrisIncineratorHigh-Temp Incineration(Req: HF/NOx Scrubbers)PackSolid->IncineratorSegregate->SolidPrecipitate FirstPackLiquid1. Collect in Halogenated Waste Carboy.2. Ensure pH is Neutral/Mildly Acidic.3. Label: 'Flammable/Toxic Liquid - Halogenated'.Segregate->PackLiquidCompatiblePackLiquid->IncineratorPackDebris->Incinerator

Figure 1: Decision logic for waste stream segregation and packaging.[1][2][3]

Step-by-Step Procedures
A. Solid Waste (Pure Compound)[2]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid metal containers due to potential corrosion from hydrolysis products (HF).[2]

  • Solvation (Optional but Recommended): If you have <5g, it is often safer to dissolve it in a compatible solvent (e.g., Acetone or Ethyl Acetate) and dispose of it as liquid waste to minimize dust explosion risk.[2]

  • Labeling: "Hazardous Waste - Toxic Solid. Contains: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile.[2][3][6][7] Hazard: Irritant, Toxic."[1][3][4]

B. Liquid Waste (Solutions)
  • Solvent Check: Ensure the carrier solvent is not an amine (e.g., Pyridine, Triethylamine) or a strong base.[2]

  • Carboy Selection: Use the Halogenated Organic waste stream.[2] The presence of Fluorine requires this classification to ensure the incinerator facility uses appropriate scrubbing for Hydrogen Fluoride (HF) gas.[2]

  • pH Check: Verify the waste solution is not basic (pH > 8).[2] If basic, neutralize carefully with dilute acetic acid before adding to the drum to prevent salt formation.[2]

Emergency Spill Response

Scenario: You have dropped a vial containing 5g of solid 2-Fluoro-4-hydroxy-5-nitrobenzonitrile.[1][2][3]

  • Evacuate & Ventilate: Clear the immediate area.[2][8] The dust is a respiratory irritant (H335).[2][4][9]

  • PPE Up: Wear double nitrile gloves , safety goggles, lab coat, and an N95 or P100 respirator .[2]

  • Dry Clean-Up (Preferred):

    • Do not spray water directly (spreads contamination).[2]

    • Cover the spill with a dry absorbent (Vermiculite or Sand).[2]

    • Gently sweep into a dust pan using a brush, minimizing dust generation.[2]

  • Wet Wipe: Once the bulk solid is removed, wipe the surface with a solvent-dampened paper towel (Acetone or Ethanol).[2]

  • Decontamination: Wash the surface with a mild detergent and water.[2]

  • Disposal: Place all spill debris (vermiculite, gloves, towels) into a hazardous waste bag and label as "Contaminated Debris - Fluoronitro Compound."[2]

Regulatory & Compliance Data

  • US EPA (RCRA): Not P-listed.[1][2] Characterize as D001 (if in flammable solvent) or Toxic per generator knowledge.[2]

  • European Waste Code (EWC): 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[2]

  • Transport (DOT/IATA):

    • UN Number: UN 3077 (Solid) or UN 3082 (Liquid).[2]

    • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (2-Fluoro-4-hydroxy-5-nitrobenzonitrile).[1][2][3]

    • Class: 9

    • Packing Group: III

References

  • BLD Pharm . (2024).[2] Safety Data Sheet: 2-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS 1134198-38-1). Retrieved from

  • National Center for Biotechnology Information (NCBI) . (2024).[2] PubChem Compound Summary for CID 22612410, 2-Fluoro-5-hydroxybenzonitrile (Structural Analog Safety Data). Retrieved from

  • National Research Council . (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] (Standard protocol for nitro/nitrile disposal).[2][10][8][11]

  • Sigma-Aldrich . (2024).[2] Safety Data Sheet: 2-Fluoro-5-nitrobenzonitrile (Structural Analog). Retrieved from

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.